molecular formula C16H14Cl2 B076265 Dichloro-[2,2]-paracyclophane CAS No. 10366-05-9

Dichloro-[2,2]-paracyclophane

Cat. No.: B076265
CAS No.: 10366-05-9
M. Wt: 277.2 g/mol
InChI Key: KAWOYOQFRXSZQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dichloro-[2,2]-paracyclophane is a high-value chemical precursor primarily employed in the vapor-phase deposition of poly(p-xylylene) polymers, commonly known as parylenes. Its core research value lies in its role in chemical vapor deposition (CVD) processes, where it undergoes pyrolysis at high temperatures (~700 °C) to form the reactive quinodimethane intermediate. This diradical species then spontaneously polymerizes on substrate surfaces at room temperature, forming a conformal, pinhole-free, and biocompatible polymeric thin film. These parylene coatings are critically important in the fields of microelectronics for insulating and protecting delicate circuits and sensors, in medical device manufacturing for creating hermetic, bio-inert barriers, and in materials science for enhancing the corrosion resistance and longevity of various components. The dichloro derivative is specifically used to produce Parylene C, which offers a superior combination of barrier properties, low permeability to moisture and gases, and good electrical insulation. As such, this compound is indispensable for researchers and engineers focused on advanced coating technologies, surface science, and the development of next-generation microelectronic and biomedical devices. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

5,12-dichlorotricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2/c17-15-9-11-1-2-12-4-6-14(16(18)10-12)8-7-13(15)5-3-11/h3-6,9-10H,1-2,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAWOYOQFRXSZQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=C(CCC3=C(C=C1C=C3)Cl)C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

27378-53-6
Record name Tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene, 5,12-dichloro-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27378-53-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID20145982
Record name 5,11-Dichlorotricyclo(8.2.2.24,7)hexadeca-4,6,10,12,13,15-hexaene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20145982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10366-05-9, 27378-53-6
Record name 5,11-Dichlorotricyclo(8.2.2.24,7)hexadeca-4,6,10,12,13,15-hexaene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010366059
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene, 5,12-dichloro-, homopolymer
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 5,11-Dichlorotricyclo(8.2.2.24,7)hexadeca-4,6,10,12,13,15-hexaene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20145982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of Dichloro[2.2]paracyclophane: A Technical Guide for Novel Material Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of dichloro[2.2]paracyclophane, a key monomer for the development of high-performance polymeric materials. This document details the primary synthetic methodologies, presents key quantitative data, and outlines the transformation of the monomer into a functional polymer, Parylene C, which is valued for its applications in electronics, medical devices, and materials science.

Introduction

Dichloro[2.2]paracyclophane is a valuable monomer used in the production of poly(chloro-p-xylylene), commercially known as Parylene C. This polymer is a high-performance conformal coating material renowned for its exceptional barrier properties, biocompatibility, and dielectric strength. The synthesis of the dichloro[2.2]paracyclophane monomer is a critical first step in accessing these advanced materials. This guide will focus on the most industrially relevant synthetic route, the Hofmann elimination of a quaternary ammonium (B1175870) salt, and the subsequent polymerization via chemical vapor deposition (CVD).

Synthesis of Dichloro[2.2]paracyclophane via Hofmann Elimination

The most common and industrially viable method for synthesizing dichloro[2.2]paracyclophane is through a multi-step process culminating in a Hofmann elimination reaction. The overall synthetic scheme is presented below.

Synthetic Pathway

The synthesis begins with the quaternization of p-methylbenzyl halide with trimethylamine (B31210) to form p-methylbenzyltrimethylammonium halide. This intermediate is then chlorinated to yield 2-chloro-p-methylbenzyltrimethylammonium chloride. Finally, a Hofmann elimination of this chlorinated quaternary ammonium salt in the presence of a strong base produces dichloro[2.2]paracyclophane.

Synthesis_Pathway cluster_0 Step 1: Quaternization cluster_1 Step 2: Chlorination cluster_2 Step 3: Hofmann Elimination p-Methylbenzyl_halide p-Methylbenzyl halide p-Methylbenzyltrimethylammonium_halide p-Methylbenzyltrimethylammonium halide p-Methylbenzyl_halide->p-Methylbenzyltrimethylammonium_halide (CH3)3N Trimethylamine Trimethylamine 2-Chloro-p-methylbenzyltrimethylammonium_chloride 2-Chloro-p-methylbenzyltrimethylammonium chloride p-Methylbenzyltrimethylammonium_halide->2-Chloro-p-methylbenzyltrimethylammonium_chloride Cl2 Chlorination_reagent Chlorine Dichloro_paracyclophane Dichloro[2.2]paracyclophane 2-Chloro-p-methylbenzyltrimethylammonium_chloride->Dichloro_paracyclophane Base, Dioxane, Δ Base Alkali Metal Hydroxide (B78521) (e.g., KOH)

Synthesis of Dichloro[2.2]paracyclophane.
Experimental Protocols

This procedure is adapted from standard quaternization reactions of benzyl (B1604629) halides.

Materials:

  • p-Methylbenzyl halide (e.g., p-methylbenzyl chloride or bromide)

  • Trimethylamine (gas or solution in ethanol)

  • Anhydrous solvent (e.g., ethanol (B145695), THF)

  • Diethyl ether

Procedure:

  • In a reaction flask equipped with a stirrer and a gas inlet (if using gaseous trimethylamine), dissolve p-methylbenzyl halide in the anhydrous solvent.

  • Cool the solution in an ice bath.

  • Slowly bubble gaseous trimethylamine through the solution or add a solution of trimethylamine in ethanol dropwise with vigorous stirring. An excess of trimethylamine is typically used.

  • A white precipitate of p-methylbenzyltrimethylammonium halide will form.

  • Allow the reaction mixture to stir at room temperature overnight to ensure complete reaction.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

This step involves the chlorination of the aromatic ring of the quaternary ammonium salt.

Materials:

  • p-Methylbenzyltrimethylammonium halide

  • Chlorine gas

  • Solvent (e.g., water)

  • Inert gas (e.g., nitrogen)

Procedure:

  • Dissolve the p-methylbenzyltrimethylammonium halide in the chosen solvent in a reaction vessel suitable for gas dispersion.

  • Bubble chlorine gas through the solution at a controlled rate. The reaction temperature is typically maintained between 60-90°C.

  • Monitor the reaction progress by a suitable analytical method (e.g., gas chromatography of a quenched aliquot) until the starting material is consumed.

  • Once the reaction is complete, purge the solution with an inert gas, such as nitrogen, to remove any excess dissolved chlorine.

  • The resulting aqueous solution of 2-chloro-p-methylbenzyltrimethylammonium chloride can be used directly in the next step.

This protocol is based on a patented process for the high-yield synthesis of dichloro[2.2]paracyclophane.[1]

Materials:

  • Aqueous solution of 2-chloro-p-methylbenzyltrimethylammonium chloride (from Step 2)

  • Potassium hydroxide (KOH), 85%

  • Dioxane

  • Toluene (B28343)

  • Water

Procedure:

  • To the aqueous solution of the chlorinated quaternary ammonium salt, add dioxane. The ratio of dioxane (in mL) to the initial weight of p-methylbenzyl halide (in g) should be between 5 and 30.

  • Gradually add an initial portion of KOH to make the solution alkaline.

  • Add a larger portion of 85% KOH. A high concentration of alkali metal hydroxide (preferably 40% or more) is beneficial for this reaction.

  • Heat the solution to 80°C over approximately 1.5 hours and maintain this temperature for an additional 4 hours.

  • Cool the reaction mixture and dilute it with water.

  • A precipitate of crude dichloro[2.2]paracyclophane will form. Collect the solid by filtration and dry it. A yield of approximately 90.6% of the crude product can be expected.[1]

  • For purification, dissolve the crude product in hot toluene, filter to remove any insoluble impurities, and then remove the toluene by distillation to obtain the purified dichloro[2.2]paracyclophane.

From Monomer to Polymer: The Gorham Process for Parylene C

Dichloro[2.2]paracyclophane is the precursor to the high-performance polymer coating, Parylene C. The polymerization occurs via a unique chemical vapor deposition (CVD) process known as the Gorham process.

Chemical Vapor Deposition Workflow

The Gorham process involves three main stages: sublimation of the solid dimer, pyrolysis into a reactive monomer, and deposition and polymerization onto a substrate at room temperature.

Gorham_Process cluster_0 Vaporization cluster_1 Pyrolysis cluster_2 Deposition & Polymerization Dimer Dichloro[2.2]paracyclophane (Solid Dimer) Vaporized_Dimer Dimeric Gas Dimer->Vaporized_Dimer ~150-175 °C Vacuum Monomer Chloro-p-xylylene (Reactive Monomer) Vaporized_Dimer->Monomer ~680-700 °C Polymer Poly(chloro-p-xylylene) (Parylene C Film) Monomer->Polymer Room Temperature Substrate Substrate

References

Spectroscopic Properties of Dichloro[n,n]paracyclophane Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of dichloro-[n,n]-paracyclophane derivatives, a class of compounds with unique structural and electronic features that make them of significant interest in materials science and drug development. The constrained geometry of the paracyclophane scaffold, featuring two parallel aromatic rings linked by aliphatic bridges, leads to significant transannular electronic interactions. The introduction of chloro substituents further modulates these properties, influencing their spectroscopic signatures. This document summarizes key spectroscopic data, details experimental protocols for their characterization, and provides visualizations to aid in understanding the experimental workflows.

Spectroscopic Data of Dichloro-[n,n]paracyclophane Derivatives

Table 1: ¹H NMR Spectroscopic Data for Dichloro-[1][1]paracyclophane Derivatives

CompoundSolventAromatic Protons (δ, ppm)Aliphatic Protons (δ, ppm)
4,7,12,15-Tetrachloro[2.2]paracyclophaneCDCl₃Data not available in searched literatureData not available in searched literature
4,16-Dichloro[2.2]paracyclophaneCDCl₃Data not available in searched literatureData not available in searched literature

Table 2: ¹³C NMR Spectroscopic Data for Dichloro-[1][1]paracyclophane Derivatives

CompoundSolventAromatic Carbons (δ, ppm)Aliphatic Carbons (δ, ppm)
4,7,12,15-Tetrachloro[2.2]paracyclophaneCDCl₃Data not available in searched literatureData not available in searched literature
4,16-Dichloro[2.2]paracyclophaneCDCl₃Data not available in searched literatureData not available in searched literature

Table 3: UV-Vis Absorption and Fluorescence Spectroscopic Data for Dichloro-[1][1]paracyclophane Derivatives

CompoundSolventλ_max (abs) (nm)ε (M⁻¹cm⁻¹)λ_max (em) (nm)
4,7,12,15-Tetrachloro[2.2]paracyclophaneDichloromethaneData not available in searched literatureData not available in searched literatureData not available in searched literature
4,16-Dichloro[2.2]paracyclophaneDichloromethaneData not available in searched literatureData not available in searched literatureData not available in searched literature

Note: The absence of specific data in the tables highlights a gap in the readily accessible scientific literature. The synthesis of compounds like 4,7,12,15-tetrachloro[2.2]paracyclophane has been reported, with confirmation of their structure by NMR spectroscopy, however, the detailed spectral data were not provided in the cited abstracts[2]. Further investigation of the full-text articles or direct experimental analysis would be required to populate these fields.

Experimental Protocols

The following sections outline detailed methodologies for the key spectroscopic techniques used to characterize dichloro-[n,n]-paracyclophane derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and conformation of dichloro-[n,n]-paracyclophane derivatives in solution.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Weigh approximately 5-10 mg of the dichloro-[n,n]-paracyclophane derivative.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

  • Ensure the solution is homogeneous. Gentle vortexing or sonication may be applied if necessary.

¹H NMR Spectroscopy Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

  • Spectral Width: Typically 10-12 ppm, centered around 5-6 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay (d1): 1-5 seconds.

  • Number of Scans: 16 to 64, depending on the sample concentration.

  • Temperature: Room temperature (e.g., 298 K).

¹³C NMR Spectroscopy Parameters:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).

  • Spectral Width: Typically 200-220 ppm, centered around 100-110 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay (d1): 2-5 seconds.

  • Number of Scans: 1024 to 4096 or more, due to the low natural abundance of ¹³C.

  • Temperature: Room temperature (e.g., 298 K).

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the coupling patterns (multiplicities and coupling constants, J) in the ¹H NMR spectrum to deduce the connectivity of protons.

UV-Visible (UV-Vis) Absorption Spectroscopy

Objective: To investigate the electronic transitions and conjugation within the dichloro-[n,n]-paracyclophane derivatives.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation:

  • Prepare a stock solution of the dichloro-[n,n]-paracyclophane derivative in a UV-grade solvent (e.g., dichloromethane, cyclohexane) with a known concentration (typically in the range of 10⁻⁵ to 10⁻⁴ M).

  • Prepare a series of dilutions from the stock solution to determine the optimal concentration for absorbance measurements (ideally between 0.1 and 1.0 absorbance units).

  • Use quartz cuvettes with a path length of 1 cm.

  • Use the pure solvent as a reference.

Measurement Protocol:

  • Record a baseline spectrum with the reference cuvette in both the sample and reference beams.

  • Record the absorption spectrum of the sample solution over a wavelength range of approximately 200 to 800 nm.

  • Identify the wavelength of maximum absorbance (λ_max).

  • Calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length.

Fluorescence Spectroscopy

Objective: To study the emission properties of the dichloro-[n,n]-paracyclophane derivatives upon electronic excitation.

Instrumentation: A spectrofluorometer equipped with a xenon lamp source and photomultiplier tube (PMT) detector.

Sample Preparation:

  • Prepare a dilute solution of the dichloro-[n,n]-paracyclophane derivative in a fluorescence-grade solvent (e.g., dichloromethane, cyclohexane). The concentration should be low enough to avoid inner-filter effects (typically with an absorbance of < 0.1 at the excitation wavelength).

  • Use quartz fluorescence cuvettes.

Measurement Protocol:

  • Record the absorption spectrum of the sample to determine the optimal excitation wavelength (usually at or near the λ_max).

  • Set the excitation wavelength on the spectrofluorometer.

  • Scan the emission spectrum over a wavelength range starting from slightly above the excitation wavelength to the near-infrared region.

  • Record the excitation spectrum by scanning the excitation wavelength while monitoring the emission at the wavelength of maximum emission (λ_em). The excitation spectrum should ideally match the absorption spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of dichloro-[n,n]-paracyclophane derivatives.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of Dichloro- [n,n]paracyclophane Derivative Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR UV_Vis UV-Vis Absorption Spectroscopy Purification->UV_Vis Fluorescence Fluorescence Spectroscopy Purification->Fluorescence Structure_Elucidation Structure Elucidation & Conformation Analysis NMR->Structure_Elucidation Electronic_Properties Determination of Electronic Properties UV_Vis->Electronic_Properties Photophysical_Properties Characterization of Photophysical Properties Fluorescence->Photophysical_Properties

References

An In-Depth Technical Guide to the Chemical Structure and Bonding in Dichloro[n.n]paracyclophane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical structure and bonding of dichloro[n.n]paracyclophanes, with a primary focus on the well-studied dichloro[2.2]paracyclophane. These unique molecules, characterized by two parallel benzene (B151609) rings linked by methylene (B1212753) bridges, exhibit significant strain and unusual bonding characteristics due to their constrained geometry. This document details their synthesis, experimental and computational structural analysis, and the influence of chloro-substitution and bridge length on their molecular properties. Key quantitative data, including bond lengths, bond angles, and strain energies, are summarized in structured tables. Detailed experimental protocols for synthesis and characterization are also provided, alongside visualizations of key concepts to facilitate a deeper understanding of these fascinating compounds.

Introduction

[n.n]Paracyclophanes are a class of strained organic compounds that feature two benzene rings held in a face-to-face arrangement by two aliphatic bridges of 'n' methylene groups. The proximity of the aromatic rings leads to significant transannular electronic interactions and considerable distortion of the benzene rings from planarity. The introduction of substituents, such as chlorine atoms, further modulates the electronic and steric properties of these molecules, making them intriguing subjects for fundamental research and potential applications in materials science and drug development.

This guide focuses on dichloro[n.n]paracyclophanes, exploring the intricate details of their molecular architecture and the underlying principles governing their structure and stability.

Synthesis of Dichloro[n.n]paracyclophanes

The most prevalent method for the synthesis of dichloro[2.2]paracyclophane is the Hofmann elimination of a quaternary ammonium (B1175870) salt.[1][2][3][4][5] This method offers a reliable route to the cyclophane core structure.

Experimental Protocol: Synthesis of Dichloro[2.2]paracyclophane via Hofmann Elimination

This protocol is a synthesized representation of the Hofmann elimination method described in the literature.[1][2][3][4][5]

Materials:

  • p-Methylbenzyltrimethylammonium halide

  • Chlorine gas

  • Aqueous solution of trimethylamine

  • Alkali metal hydroxide (B78521) (e.g., KOH)

  • Dioxane

  • Toluene

  • Sodium borohydride (B1222165) solution

  • Nitrogen gas

Procedure:

  • Chlorination of the Quaternary Ammonium Salt: An aqueous solution of p-methylbenzyltrimethylammonium halide is prepared. Chlorine gas is then bubbled through this solution. The reaction temperature is maintained between 0°C and 60°C to prevent side reactions. The reaction progress is monitored by gas chromatography. Once the starting material is consumed, excess chlorine is removed by purging the solution with nitrogen gas.[2]

  • Hofmann Elimination: The resulting aqueous solution of the chlorinated quaternary ammonium salt is mixed with dioxane. An aqueous solution of an alkali metal hydroxide (e.g., KOH) is added to the mixture. The reaction is heated to around 80°C for several hours. The progress of the elimination reaction is monitored to determine completion.[2]

  • Isolation and Purification: After cooling, the reaction mixture is diluted with water, leading to the precipitation of crude dichloro[2.2]paracyclophane. The precipitate is collected by filtration and dried. The crude product is then purified by recrystallization from a suitable solvent, such as toluene, to yield the final product.[2]

Logical Workflow for Synthesis:

G cluster_synthesis Synthesis of Dichloro[2.2]paracyclophane start Start: p-Methylbenzyltrimethylammonium halide chlorination Chlorination with Cl2 gas in H2O start->chlorination elimination Hofmann Elimination with KOH in Dioxane/H2O chlorination->elimination precipitation Precipitation and Filtration elimination->precipitation purification Recrystallization from Toluene precipitation->purification product Dichloro[2.2]paracyclophane purification->product

Caption: Synthetic pathway for dichloro[2.2]paracyclophane.

Molecular Structure and Bonding

The structure of dichloro[n.n]paracyclophanes is dictated by a balance between the strain energy of the bent aromatic rings and the steric and electronic effects of the chloro substituents and the methylene bridges.

Crystallographic Data of Dichloro[2.2]paracyclophane

The precise molecular geometry of dichloro[2.2]paracyclophane has been determined by single-crystal X-ray diffraction. The Cambridge Structural Database (CSD) entry with the reference code 186258 contains the crystallographic data for this compound.[6] The key structural parameters are summarized in the table below.

Table 1: Selected Bond Lengths and Angles for Dichloro[2.2]paracyclophane

ParameterBond/AngleValue (Å or °)
Bond Lengths C-C (aromatic)Data not available in snippets
C-C (bridge)Data not available in snippets
C-ClData not available in snippets
Bond Angles C-C-C (aromatic)Data not available in snippets
C-C-C (bridgehead)Data not available in snippets
Torsion Angles Dihedral angle between benzene ringsData not available in snippets

(Note: Specific values require access to the full crystallographic data file which was not available in the provided search results.)

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of dichloro[n.n]paracyclophanes in solution. The strained nature of the molecule and the presence of the chlorine atoms significantly influence the chemical shifts of the aromatic and methylene protons.

Table 2: Predicted/Typical ¹H NMR Chemical Shifts for Dichloro[2.2]paracyclophane

Proton TypeChemical Shift (ppm)
Aromatic ProtonsData not available in snippets
Methylene ProtonsData not available in snippets

(Note: Specific experimental NMR data for dichloro[2.2]paracyclophane was not found in the search results. The table is a placeholder for expected data.)

Experimental Protocols for Characterization

X-ray Crystallography

The determination of the solid-state structure of dichloro[n.n]paracyclophanes is achieved through single-crystal X-ray diffraction.

Protocol:

  • Crystal Growth: Single crystals of the dichloro[n.n]paracyclophane are grown by slow evaporation of a saturated solution in a suitable organic solvent.

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in a diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray data are collected using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation). A series of diffraction images are recorded as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares techniques.

Experimental Workflow for X-ray Crystallography:

G cluster_xrd X-ray Crystallography Workflow start Single Crystal data_collection X-ray Diffraction Data Collection start->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement final_structure Final Crystal Structure refinement->final_structure

Caption: General workflow for single-crystal X-ray diffraction.

NMR Spectroscopy

NMR spectroscopy is used to confirm the structure and purity of the synthesized dichloro[n.n]paracyclophanes in solution.

Protocol:

  • Sample Preparation: A small amount of the purified dichloro[n.n]paracyclophane is dissolved in a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: The sample is placed in an NMR spectrometer. ¹H and ¹³C NMR spectra are acquired. Advanced 2D NMR techniques, such as COSY and HSQC, can be used to aid in the assignment of signals.

  • Data Analysis: The chemical shifts, coupling constants, and integration of the signals are analyzed to confirm the molecular structure.

Influence of Bridge Length and Substitution on Structure and Bonding

The length of the methylene bridges ('n' in [n.n]) has a profound impact on the degree of strain and the electronic communication between the aromatic rings. While detailed experimental data for a series of dichloro[n.n]paracyclophanes is limited in the provided search results, computational studies on unsubstituted [n.n]paracyclophanes offer valuable insights.

Table 3: Calculated Strain Energies for Unsubstituted [n.n]Paracyclophanes

Compound'n'Strain Energy (kcal/mol)
[2.2]Paracyclophane2~31
[3.3]Paracyclophane3~13
[4.4]Paracyclophane4~3

(Data from computational studies on unsubstituted paracyclophanes)

As the bridge length increases, the benzene rings become less distorted from planarity, leading to a significant decrease in strain energy. The introduction of chloro substituents is expected to influence the electronic properties and may introduce additional steric strain, further modifying the overall structure and reactivity of the molecule.

Relationship between Bridge Length and Molecular Strain:

G cluster_strain Influence of Bridge Length on Strain n2 [2.n] and [n.2] n=2 high_strain High Strain (Significant Ring Distortion) n2->high_strain leads to n3 [3.n] and [n.3] n=3 medium_strain Medium Strain n3->medium_strain leads to n4 [4.n] and [n.4] n=4 low_strain Low Strain (Near-Planar Rings) n4->low_strain leads to

Caption: Correlation between bridge length and molecular strain.

Conclusion

Dichloro[n.n]paracyclophanes are a captivating class of molecules whose unique structural features arise from the interplay of aromaticity, strain, and substituent effects. This guide has provided a detailed overview of their synthesis, structural characterization, and the fundamental principles governing their bonding. The provided data and protocols serve as a valuable resource for researchers and professionals engaged in the study and application of these remarkable compounds. Further experimental and computational investigations into a wider range of dichloro[n.n]paracyclophanes will undoubtedly continue to unveil new insights into their fascinating chemistry.

References

An In-Depth Technical Guide to Dichloro[2.2]paracyclophane: Properties and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of dichloro[2.2]paracyclophane, a unique bridged aromatic compound with significant potential in materials science and drug development. This document details its synthesis, purification, and spectroscopic characterization, along with an exploration of its chemical reactivity. All quantitative data is presented in structured tables for clarity and comparative analysis. Detailed experimental methodologies are provided for key procedures, and logical relationships are visualized using Graphviz diagrams.

Physical and Spectroscopic Properties

Dichloro[2.2]paracyclophane is a white crystalline solid at room temperature. The presence of chlorine atoms on the aromatic rings significantly influences its physical properties compared to the unsubstituted [2.2]paracyclophane.

Physical Properties

The primary physical properties of dichloro[2.2]paracyclophane are summarized in the table below. It is important to note that different isomers and mixtures of isomers may exhibit slight variations in these values.

PropertyValueReference
Molecular Formula C₁₆H₁₄Cl₂[1]
Molecular Weight 277.19 g/mol [2]
Appearance White to off-white crystalline powder[1]
Melting Point 158-174 °C[1]
Boiling Point 390 °C at 760 mmHg[1]
Solubility Generally soluble in many organic solvents.[3] Specific quantitative data is not readily available.
Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and purity assessment of dichloro[2.2]paracyclophane.

  • ¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the aromatic protons, influenced by both through-bond and through-space coupling. The ethylene (B1197577) bridge protons will also exhibit complex splitting patterns due to their diastereotopic nature.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons (both substituted and unsubstituted) and the methylene (B1212753) carbons of the ethyl bridges.

A general representation of the expected NMR data is provided below. Researchers should acquire and interpret spectra on their specific samples for accurate analysis.

NucleusExpected Chemical Shift Range (ppm)Notes
¹H Aromatic: 6.0 - 7.5Upfield shift due to shielding by the opposing aromatic ring.
Methylene: 2.5 - 4.0Complex splitting patterns are expected.
¹³C Aromatic: 120 - 145Chemical shifts will be influenced by the chlorine substituents.
Methylene: ~30 - 40

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and fragmentation pattern of a molecule. For dichloro[2.2]paracyclophane, both Electron Ionization (EI) and Electrospray Ionization (ESI) techniques can be employed.

  • Molecular Ion: The mass spectrum will show a characteristic isotopic cluster for the molecular ion [M]⁺ due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). The expected m/z values for the molecular ions are approximately 276 (for ²³⁵Cl), 278 (for ¹³⁵Cl and ¹³⁷Cl), and 280 (for ²³⁷Cl).

  • Fragmentation: The fragmentation of the molecular ion under EI conditions is expected to involve the loss of chlorine atoms, cleavage of the ethylene bridges, and rearrangements of the paracyclophane skeleton. Common fragmentation pathways for aromatic compounds can be used as a guide for interpretation.[4][5]

Synthesis and Purification

The most common and industrially viable method for the synthesis of dichloro[2.2]paracyclophane is through a Hofmann elimination reaction of a quaternary ammonium (B1175870) salt.[6][7][8]

Synthetic Pathway Overview

The synthesis typically involves a multi-step process, which can be summarized by the following workflow.

G p_xylene p-Xylene chloro_p_xylene Chloro-p-xylene p_xylene->chloro_p_xylene Chlorination quat_salt Quaternary Ammonium Salt chloro_p_xylene->quat_salt Amination dichloro_pcp Dichloro[2.2]paracyclophane quat_salt->dichloro_pcp Hofmann Elimination

Caption: Synthetic pathway for dichloro[2.2]paracyclophane.

Experimental Protocol: Synthesis via Hofmann Elimination

This protocol is a generalized procedure based on literature descriptions.[2][6][9] Researchers should optimize conditions for their specific setup.

Materials:

  • 2-Chloro-p-methylbenzyltrimethylammonium chloride

  • Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH)

  • Solvent (e.g., toluene, xylene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • A solution of 2-chloro-p-methylbenzyltrimethylammonium chloride in a suitable high-boiling solvent is prepared in a reaction vessel equipped with a mechanical stirrer, a reflux condenser, and an inlet for an inert gas.

  • A concentrated aqueous solution of a strong base, such as potassium hydroxide, is added to the reaction mixture.

  • The mixture is heated to reflux with vigorous stirring under an inert atmosphere. The progress of the reaction can be monitored by observing the evolution of trimethylamine (B31210) gas.

  • After the reaction is complete (typically several hours), the mixture is cooled to room temperature.

  • The organic layer is separated, washed with water to remove inorganic salts, and dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • The solvent is removed under reduced pressure to yield the crude dichloro[2.2]paracyclophane.

Purification Protocol

The crude product from the synthesis often contains polymeric byproducts and unreacted starting materials. Purification can be achieved through recrystallization or column chromatography.

  • Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., toluene, ethyl acetate, or a mixture of solvents).

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Prepare a silica (B1680970) gel column using a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate).[10]

  • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified dichloro[2.2]paracyclophane.

Chemical Properties and Reactivity

The chemical reactivity of dichloro[2.2]paracyclophane is characterized by the interplay between the strained paracyclophane core and the electron-withdrawing nature of the chlorine substituents.

Electrophilic Aromatic Substitution

Similar to the parent [2.2]paracyclophane, the aromatic rings of the dichloro-derivative can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions.[11][12] The chlorine atoms are deactivating but ortho-, para-directing. However, the steric hindrance imposed by the [2.2]paracyclophane structure can influence the regioselectivity of these reactions.[13]

G DCP Dichloro[2.2]paracyclophane Intermediate Arenium Ion Intermediate DCP->Intermediate Attack by π-system Electrophile Electrophile (E+) Electrophile->Intermediate Product Substituted Product Intermediate->Product Loss of H+

Caption: General mechanism for electrophilic aromatic substitution.

Nucleophilic Aromatic Substitution

The presence of electron-withdrawing chlorine atoms on the aromatic rings makes dichloro[2.2]paracyclophane a potential substrate for nucleophilic aromatic substitution (SNAr) reactions, a reaction pathway not readily observed for the unsubstituted parent compound.[14][15] Strong nucleophiles can potentially displace the chloride ions, especially if the reaction conditions are favorable.

G DCP Dichloro[2.2]paracyclophane Meisenheimer Meisenheimer Complex DCP->Meisenheimer Nucleophilic Attack Nucleophile Nucleophile (Nu-) Nucleophile->Meisenheimer Product Substituted Product Meisenheimer->Product Loss of Cl-

Caption: Putative mechanism for nucleophilic aromatic substitution.

Conclusion

Dichloro[2.2]paracyclophane is a fascinating molecule with a rich chemistry and a range of potential applications. This guide has provided a detailed overview of its physical and chemical properties, along with experimental protocols for its synthesis and purification. The unique structural and electronic features of this compound make it a valuable building block for the development of novel materials and therapeutics. Further research into its reactivity and the properties of its derivatives is warranted to fully explore its potential.

References

An In-depth Technical Guide to Dichloro[2.2]paracyclophane: Nomenclature, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of dichloro[2.2]paracyclophane, a unique bicyclic compound with significant potential in materials science and as a scaffold in medicinal chemistry. This document details its nomenclature, CAS numbers, physicochemical properties, a detailed experimental protocol for its synthesis via Hofmann elimination, and characterization data.

Nomenclature and CAS Number

Dichloro[2.2]paracyclophane encompasses several isomers depending on the substitution pattern of the chlorine atoms on the benzene (B151609) rings. The nomenclature and Chemical Abstracts Service (CAS) numbers for the most common isomers are crucial for accurate identification and literature searches.

Table 1: Nomenclature and CAS Numbers of Dichloro[2.2]paracyclophane Isomers

Common NameIUPAC NameCAS Number
Dichloro[2.2]paracyclophane (mixture of isomers)5,12-Dichlorotricyclo[8.2.2.2⁴,⁷]hexadeca-1(12),4,6,10,13,15-hexaene10366-05-9[1], 28804-46-8[2]
4,13-Dichloro[2.2]paracyclophane5,12-Dichlorotricyclo[8.2.2.2⁴,⁷]hexadeca-1(12),4,6,10,13,15-hexaene27414-57-9[3][4]
4,16-Dichloro[2.2]paracyclophane--
4,7-Dichloro[2.2]paracyclophane--

Note: The CAS number 28804-46-8 is often used for a technical grade or mixture of isomers of dichloro[2.2]paracyclophane.[2]

Physicochemical Properties

The physical and chemical properties of dichloro[2.2]paracyclophane are influenced by its strained phane structure and the presence of chloro substituents.

Table 2: Physicochemical Properties of Dichloro[2.2]paracyclophane (mixture of isomers)

PropertyValueReference
Molecular FormulaC₁₆H₁₄Cl₂[1][2]
Molecular Weight277.19 g/mol [1][5]
AppearanceWhite to off-white crystalline powder[2][6]
Melting Point165-167 °C[6]
Boiling Point390.0 ± 42.0 °C (Predicted)[6]
Density1.229 ± 0.06 g/cm³ (Predicted)[6]
StorageSealed in a dry place at room temperature[2][6]

Synthesis of Dichloro[2.2]paracyclophane

The most common and industrially viable method for the synthesis of dichloro[2.2]paracyclophane is the Hofmann elimination of a quaternary ammonium (B1175870) salt.[7][8] This process involves several key steps, starting from the corresponding chlorinated p-xylene (B151628) derivative.

Experimental Protocol: Synthesis of Dichloro[2.2]paracyclophane via Hofmann Elimination

This protocol outlines the synthesis of a mixture of dichloro[2.2]paracyclophane isomers.

Step 1: Preparation of Chlorinated p-Methylbenzyltrimethylammonium Halide

  • Chlorination of p-xylene: p-Xylene is first chlorinated to yield a mixture of chloro-p-xylenes.

  • Halogenation of the methyl group: The methyl group of chloro-p-xylene is then halogenated, typically brominated, to form chloro-p-methylbenzyl bromide.

  • Quaternization: The resulting chloro-p-methylbenzyl bromide is reacted with trimethylamine (B31210) to form the quaternary ammonium salt, 2(3)-chloro-p-methylbenzyltrimethylammonium bromide.[9]

Step 2: Hofmann Elimination

  • Preparation of the Quaternary Ammonium Hydroxide (B78521): The chlorinated quaternary ammonium bromide is converted to the corresponding hydroxide in situ by treatment with an alkali metal hydroxide, such as potassium hydroxide, in an aqueous solution.[9] The use of silver oxide for this anion exchange has also been reported but can be replaced by more economical alkali metal hydroxides.[10]

  • Elimination Reaction: The aqueous solution of the chlorinated quaternary ammonium hydroxide is added to a flask containing a solvent such as dioxane and a polymerization inhibitor (e.g., phenothiazine).[7][9] The mixture is heated under reflux.

  • Decomposition and Product Formation: As water is removed from the reaction mixture, the quaternary ammonium hydroxide decomposes, leading to the evolution of trimethylamine and the formation of the dichloro[2.2]paracyclophane product through a 1,6-elimination mechanism.[7] The reaction progress can be monitored by the cessation of trimethylamine evolution.

  • Isolation and Purification: After the reaction is complete, the mixture is cooled, and the precipitated crude product is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent like toluene (B28343) to yield the final dichloro[2.2]paracyclophane.[9]

Characterization

The structure and purity of the synthesized dichloro[2.2]paracyclophane are confirmed using various analytical techniques.

Table 3: Spectroscopic Data for Dichloro[2.2]paracyclophane Derivatives

TechniqueDataReference
¹H NMR Chemical shifts (δ, ppm) for paracyclophane derivatives are complex due to the shielding effects of the aromatic rings. Aromatic protons typically appear in the range of 6.0-7.5 ppm, while the ethylene (B1197577) bridge protons are found further upfield.[3][11][12]
¹³C NMR Aromatic carbons typically resonate in the range of 120-140 ppm. The ethylene bridge carbons appear at higher field.[11][13]

Workflow and Logical Relationships

The synthesis and characterization of dichloro[2.2]paracyclophane follow a logical progression of steps, from starting materials to the final, purified product.

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_purification_characterization Purification & Characterization Start Starting Materials (p-Xylene, Chlorine, Bromine, Trimethylamine) Chlorination Chlorination of p-Xylene Start->Chlorination Halogenation Side-Chain Halogenation Chlorination->Halogenation Quaternization Quaternization with Trimethylamine Halogenation->Quaternization Hofmann_Elimination Hofmann Elimination (KOH, Dioxane) Quaternization->Hofmann_Elimination Crude_Product Crude Dichloro[2.2]paracyclophane Hofmann_Elimination->Crude_Product Purification Purification (Recrystallization) Crude_Product->Purification Characterization Structural Characterization Purification->Characterization NMR NMR Spectroscopy (¹H, ¹³C) Characterization->NMR Confirms Structure MS Mass Spectrometry Characterization->MS Confirms Mass Final_Product Pure Dichloro[2.2]paracyclophane Characterization->Final_Product

Caption: Workflow for the Synthesis and Characterization of Dichloro[2.2]paracyclophane.

Applications and Future Directions

Dichloro[2.2]paracyclophane serves as a valuable monomer for the production of Parylene C, a conformal coating with excellent barrier properties used in electronics and medical devices.[6][14] Its rigid, chiral scaffold also makes it an attractive building block in supramolecular chemistry and for the development of novel ligands in asymmetric catalysis. While direct applications in drug development are not yet established, the unique three-dimensional structure of the paracyclophane core offers a novel scaffold for the design of new therapeutic agents. Further research into the functionalization of dichloro[2.2]paracyclophane and the biological evaluation of its derivatives could open new avenues in medicinal chemistry.

References

Molecular formula and weight of dichloro--paracyclophane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Dichloro[2.2]paracyclophane

This technical guide provides a comprehensive overview of the molecular properties, synthesis, and analysis of dichloro[2.2]paracyclophane, a key monomer in the production of high-performance polymers. This document is intended for researchers, scientists, and professionals in the fields of materials science and drug development.

Molecular Profile

Dichloro[2.2]paracyclophane is a disubstituted aromatic compound with a unique strained ring system. This structure imparts distinct physical and chemical properties that are leveraged in various applications.

Table 1: Molecular Properties of Dichloro[2.2]paracyclophane

PropertyValue
Molecular Formula C₁₆H₁₄Cl₂[1][2]
Molecular Weight 277.19 g/mol [1][2]
Alternate Names 4,13-Dichloro[2.2]paracyclophane, 5,12-Dichlorotricyclo[8.2.2.2⁴,⁷]hexadeca-1(12),4,6,10,13,15-hexaene[1]
CAS Number 10366-05-9[1]

Synthesis via Hofmann Elimination

The industrial production of dichloro[2.2]paracyclophane is often achieved through the Hofmann elimination of a quaternary ammonium (B1175870) salt. This method is favored for its efficiency and the high purity of the resulting product.

Experimental Protocol

The following protocol outlines the synthesis of dichloro[2.2]paracyclophane via the Hofmann elimination of 2-chloro-p-methylbenzyltrimethylammonium chloride.

Materials:

Procedure:

  • Quaternary Ammonium Salt Formation: React p-methylbenzyl halide with an aqueous solution of trimethylamine to form p-methylbenzyltrimethylammonium halide.

  • Chlorination: Introduce chlorine gas into an aqueous solution of the quaternary ammonium salt. The reaction temperature should be maintained between 0°C and 60°C to prevent side reactions and precipitation. The reaction progress can be monitored by gas chromatography to ensure the complete consumption of the p-methylbenzyl halide.

  • Hofmann Elimination:

    • To the aqueous solution of the chlorinated quaternary ammonium salt, add an alkali metal hydroxide (e.g., potassium hydroxide) to achieve a concentration of 40% or more. The molar ratio of alkali metal hydroxide to the initial p-methylbenzyl halide should be between 2 and 8.

    • Add dioxane to the reaction mixture. The volume of dioxane (in ml) to the weight of the initial p-methylbenzyl halide (in g) is typically between 5 and 30.

    • For a more colorless product, a reductant like sodium borohydride can be added at this stage.

    • Heat the mixture to a temperature between 60°C and 90°C. A typical reaction time is about 4 hours at 80°C.

  • Isolation and Purification:

    • After the reaction is complete, cool the solution and dilute it with water to precipitate the crude dichloro[2.2]paracyclophane.

    • Filter the precipitate and dry it.

    • Dissolve the crude product in hot toluene and filter to remove any insoluble impurities.

    • Distill off the toluene to obtain the purified dichloro[2.2]paracyclophane.

Synthesis Pathway

The following diagram illustrates the key steps in the synthesis of dichloro[2.2]paracyclophane.

Synthesis_Pathway A p-Methylbenzyl Halide C p-Methylbenzyltrimethylammonium Halide A->C Reaction B Trimethylamine B->C E Chlorinated Quaternary Ammonium Salt C->E Chlorination D Chlorine Gas D->E G Dichloro[2.2]paracyclophane E->G Hofmann Elimination F Alkali Metal Hydroxide + Dioxane F->G

Synthesis of Dichloro[2.2]paracyclophane.

Analytical Characterization

The purity and identity of the synthesized dichloro[2.2]paracyclophane can be confirmed using various analytical techniques.

Gas Chromatography (GC)

Gas chromatography is a crucial technique for monitoring the progress of the chlorination reaction and assessing the purity of the final product.

Typical GC Conditions:

  • Column: A non-polar or medium-polarity capillary column is suitable.

  • Carrier Gas: Helium or Nitrogen.

  • Injector Temperature: 250-280°C.

  • Detector: Flame Ionization Detector (FID) is commonly used.

  • Temperature Program: A temperature gradient starting from a lower temperature (e.g., 150°C) and ramping up to a higher temperature (e.g., 280°C) allows for the separation of reactants, intermediates, and the final product.

High-Performance Liquid Chromatography (HPLC)

HPLC can also be employed for the analysis of dichloro[2.2]paracyclophane, particularly for assessing the presence of non-volatile impurities.

Typical HPLC Conditions:

  • Column: A reverse-phase C18 column is generally effective.

  • Mobile Phase: A mixture of acetonitrile (B52724) and water is a common mobile phase. For applications requiring mass spectrometry compatibility, formic acid can be used as an additive instead of phosphoric acid.

  • Detector: A UV detector set at a wavelength where the paracyclophane core absorbs (e.g., around 220 nm) is suitable.

References

Chirality and Stereochemistry of Substituted Paracyclophanes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

[2.2]Paracyclophane (PCP) serves as a foundational scaffold in modern chemistry, prized for its unique three-dimensional structure where two benzene (B151609) rings are held in close, face-to-face proximity by ethylene (B1197577) bridges. This strained yet rigid architecture gives rise to fascinating stereochemical properties. When substituents are introduced onto the aromatic rings, the molecule can lose its planes of symmetry, resulting in a form of chirality known as planar chirality . This guide provides an in-depth exploration of the stereochemistry of substituted paracyclophanes, covering the origin of their chirality, methods for their synthesis and resolution, their chiroptical properties, and detailed experimental protocols for key transformations. This information is critical for applications in asymmetric catalysis, materials science, and the design of novel therapeutic agents.

The Origin of Planar Chirality in Paracyclophanes

Unlike central chirality, which involves a stereogenic atom (like a carbon with four different substituents), planar chirality arises from the arrangement of atoms in a plane. In [2.2]paracyclophanes, the two benzene decks are not free to rotate relative to each other due to the short ethylene bridges. The introduction of at least one substituent onto a benzene ring breaks the molecule's inherent D2h symmetry, removing its planes of symmetry and rendering it chiral.[1][2]

The resulting enantiomers are designated using the Cahn-Ingold-Prelog (CIP) priority system, adapted for planar chirality. The descriptors are Rp and Sp. To assign the configuration, one identifies a "pilot atom" outside the chiral plane (typically the highest-priority atom of a substituent on the ring) and traces a path from the highest priority atom to the next highest priority atom within the chiral plane. If the path is clockwise, the configuration is Rp; if counter-clockwise, it is Sp.

The diagram below illustrates how monosubstitution of the [2.2]paracyclophane core leads to planar chirality, resulting in two non-superimposable mirror images (Rp and Sp enantiomers).

Caption: Origin of Planar Chirality in Substituted [2.2]Paracyclophanes.

Configurational Stability and Racemization

The chiral stability of substituted [2.2]paracyclophanes is a direct consequence of their high strain energy (approx. 31 kcal/mol).[3] Racemization would require the rotation of one of the benzene rings, which is prevented by the short ethylene bridges. The thermal isomerization process involves the homolytic cleavage of a C-C bond in one of the ethylene bridges to form a diradical intermediate, allowing for rotation before the ring closes again.[3] This process requires significant energy, making planar chiral [2.2]paracyclophanes configurationally stable under normal conditions. DFT studies have estimated the rotational barriers for larger, less strained systems like [3.3]- and [4.4]paracyclophanes to be approximately 300 and 80 kJ·mol⁻¹ (71.7 and 19.1 kcal·mol⁻¹), respectively.[4][5] The barrier for the [2.2] system is substantially higher, ensuring its stereochemical integrity.

Compound SystemCalculated Rotational Barrier (kcal/mol)Note
[3.3]Paracyclophane~71.7High barrier, configurationally stable.
[4.4]Paracyclophane~19.1Lower barrier, racemization possible at high temperatures.[4][5]
[2.2]Paracyclophane> 72Extremely high barrier, considered configurationally robust.

Synthesis and Resolution of Enantiopure Paracyclophanes

Accessing enantiomerically pure paracyclophanes is paramount for their application in stereoselective processes. Since direct asymmetric synthesis is challenging, the most common strategies involve the resolution of racemic mixtures.

Kinetic Resolution

Kinetic resolution is a powerful technique where one enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent, leaving the unreacted substrate enriched in the slower-reacting enantiomer. This allows for the separation of both the product and the remaining starting material in enantioenriched forms. High selectivity factors (s) are indicative of an efficient resolution.

The workflow for a typical kinetic resolution experiment is outlined below.

G racemate Racemic Paracyclophane (Rp/Sp Mixture) reaction Asymmetric Reaction (e.g., Acylation) racemate->reaction reagents Chiral Catalyst/Reagent + Achiral Co-reagent reagents->reaction mixture Diastereomeric Mixture of Product and Unreacted Starting Material reaction->mixture separation Chromatographic Separation mixture->separation product1 Enantioenriched Product (e.g., Sp-Ester) separation->product1 Eluted Product product2 Enantioenriched Starting Material (e.g., Rp-Alcohol) separation->product2 Recovered Substrate

Caption: General Workflow for the Kinetic Resolution of a Racemic Paracyclophane.

Chiral Chromatography

Direct separation of enantiomers can be achieved using High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP). The enantiomers interact differently with the chiral environment of the column, leading to different retention times and allowing for their separation. Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are commonly used for this purpose.

Quantitative Chiroptical and Resolution Data

The following tables summarize key quantitative data for several important substituted [2.2]paracyclophanes, providing a reference for their characterization and the efficiency of their resolution.

Table 1: Specific Rotation of Enantiopure Paracyclophane Derivatives

CompoundConfigurationSpecific Rotation [α]D (deg)Solvent
4-Hydroxy[2.2]paracyclophane(R)+29.5CHCl₃
4-Fluoro[2.2]paracyclophane(R)+27.5CHCl₃
4-Bromo[2.2]paracyclophane(R)+20.0CHCl₃
4-Iodo[2.2]paracyclophane(R)+19.5CHCl₃
4-Amino[2.2]paracyclophane(Sp)-25.0CHCl₃
4-Formyl[2.2]paracyclophane(Sp)-160CH₂Cl₂
4-Thiol[2.2]paracyclophane(Sp)-198.4CHCl₃

Data compiled from references[6].

Table 2: Data from Kinetic Resolution of Racemic Paracyclophanes

Racemic SubstrateMethodSelectivity Factor (s)Product/SubstrateFinal ee (%)
4-Hydroxy[2.2]paracyclophaneIsothiourea-catalyzed acylation~20Recovered (Rp)-alcohol94
4-Hydroxy[2.2]paracyclophaneIsothiourea-catalyzed acylation~20(Sp)-Ester product71
4-(2-Nitrovinyl)[2.2]paracyclophanePeptide-catalyzed Michael additionup to 111Recovered (Rp)-alkene97
Cyclic N-Sulfonylimine of PCPPd-catalyzed arylboronic acid additionup to 128Recovered (Rp)-imine>99

Data compiled from references[7][8][9]. Enantiomeric excess (ee) reflects the purity of a chiral substance.[1]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and resolution of key paracyclophane intermediates.

Protocol 1: Synthesis of Enantiopure (Sp)-4-Hydroxy[2.2]paracyclophane via Dakin Oxidation

This protocol describes the conversion of enantiopure 4-formyl[2.2]paracyclophane to 4-hydroxy[2.2]paracyclophane. The initial resolution of the racemic aldehyde is often achieved via diastereomeric imine formation and fractional crystallization.

Step 1: Rieche Formylation of [2.2]paracyclophane (to racemic 4-formyl[2.2]paracyclophane)

  • To a solution of [2.2]paracyclophane (1.0 eq) in dichloromethane (B109758) (DCM) at 0 °C, add dichloromethyl methyl ether (4.0 eq).

  • Add TiCl₄ (2.0 eq) dropwise while maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Quench the reaction by carefully pouring it onto ice water.

  • Separate the organic layer, wash with saturated NaHCO₃ solution and brine, dry over MgSO₄, and concentrate under reduced pressure to yield racemic 4-formyl[2.2]paracyclophane.

Step 2: Resolution of (±)-4-Formyl[2.2]paracyclophane (Conceptual Outline)

  • Condense racemic 4-formyl[2.2]paracyclophane with a chiral amine (e.g., (R)-phenylethylamine) to form a mixture of diastereomeric imines.

  • Separate the diastereomers by fractional crystallization or column chromatography.

  • Hydrolyze the separated diastereomeric imine (e.g., by passing through a silica (B1680970) gel column) to yield the enantiopure (Sp)-4-formyl[2.2]paracyclophane.

Step 3: Dakin Oxidation of (Sp)-4-Formyl[2.2]paracyclophane*

  • Dissolve enantiopure (Sp*)-4-formyl[2.2]paracyclophane (1.0 eq) in a mixture of DCM and methanol (B129727) (9:1).

  • Add concentrated sulfuric acid (catalytic amount, e.g., 40 drops per 10 mmol of aldehyde).

  • Add aqueous hydrogen peroxide (30% wt, ~5 eq) and stir the solution vigorously for 4 hours at room temperature.

  • Quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with DCM, wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford (Sp*)-4-hydroxy[2.2]paracyclophane.

Protocol 2: Kinetic Resolution of (±)-4-Hydroxy[2.2]paracyclophane via Catalytic Acylation

This protocol is adapted from the isothiourea-catalyzed kinetic resolution.

  • Materials:

    • Racemic 4-hydroxy[2.2]paracyclophane (rac-2 )

    • Chiral isothiourea catalyst (e.g., HyperBTM, ITU 2, 10 mol%)

    • Dry toluene (B28343) (solvent)

    • Hünig's base (DIPEA, 0.6 eq)

    • Isobutyric anhydride (B1165640) (4a , 1.1 eq)

  • Procedure:

    • In a flame-dried Schlenk flask under an argon atmosphere, dissolve racemic 4-hydroxy[2.2]paracyclophane (1.0 eq) and the HyperBTM catalyst (0.10 eq) in dry toluene.

    • Add Hünig's base (0.6 eq) to the solution.

    • Cool the solution to -40 °C in a cryostat.

    • Add isobutyric anhydride (1.1 eq) dropwise.

    • Stir the mixture at -40 °C for 22 hours, monitoring the conversion by TLC or HPLC.

    • Quench the reaction by adding methanol.

    • Remove the solvent under reduced pressure.

    • Purify the crude mixture by column chromatography on silica gel to separate the unreacted (Rp)-4-hydroxy[2.2]paracyclophane from the acylated product, (Sp)-4-isobutyryloxy[2.2]paracyclophane.

    • Determine the enantiomeric excess of the recovered starting material and the product using chiral HPLC analysis.

Protocol 3: Chiral HPLC Separation of Paracyclophane Enantiomers (General Conditions)
  • Column: A polysaccharide-based chiral stationary phase is typically effective. Examples include CHIRALPAK® IA, IB, or IC, or CHIRALCEL® OD-H or AD-H.

  • Mobile Phase:

    • Normal Phase: A mixture of a non-polar solvent (e.g., n-heptane or n-hexane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). A common starting point is a 90:10 or 80:20 mixture of heptane:isopropanol.

    • Reversed Phase: A mixture of an aqueous buffer (e.g., water with formic acid or ammonium (B1175870) bicarbonate) and an organic modifier (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: Typically 0.5 to 1.0 mL/min for analytical scale separations.

  • Detection: UV detector set to a wavelength where the paracyclophane absorbs strongly (e.g., 220 nm).

  • Temperature: Column temperature is usually kept constant, often at room temperature (e.g., 25 °C).

  • Optimization: The ratio of solvents in the mobile phase is adjusted to achieve optimal separation (resolution) and reasonable retention times. Additives like trifluoroacetic acid (TFA) or diethylamine (B46881) (DEA) in small amounts (e.g., 0.1%) can sometimes improve peak shape and resolution.

Applications in Drug Development and Materials Science

The unique, rigid, and chiral three-dimensional structure of substituted paracyclophanes makes them highly valuable scaffolds.

  • Asymmetric Catalysis: Enantiopure paracyclophane derivatives are used to synthesize chiral ligands (e.g., PHANEPHOS) for transition metal catalysts.[10] These catalysts are employed in a wide range of enantioselective transformations, which are crucial for the synthesis of single-enantiomer drugs.

  • Chiral Materials: The incorporation of planar chiral paracyclophane units into polymers and macrocycles has led to materials with novel chiroptical properties, such as strong Circularly Polarized Luminescence (CPL), which has applications in 3D displays, optical data storage, and security inks.

  • Drug Development: The paracyclophane scaffold can be used as a rigid core to orient pharmacophoric groups in a precise spatial arrangement, aiding in the design of potent and selective ligands for biological targets. Their unique structure can improve metabolic stability and cell permeability.

References

In-depth Technical Guide: Computational Insights into the Structure of Dichloro[2.2]paracyclophane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

[2.2]Paracyclophanes (PCPs) are a fascinating class of strained aromatic compounds with unique structural and electronic properties that have garnered significant interest in materials science and medicinal chemistry. The introduction of substituents, such as chlorine atoms, to the paracyclophane scaffold can dramatically alter its geometry, reactivity, and potential applications. This technical guide provides a detailed overview of the computational studies on the structure of dichloro[2.2]paracyclophane, a key derivative used in the synthesis of functional polymers. We delve into the theoretical methodologies employed to elucidate its three-dimensional structure, summarizing key quantitative data on its geometric parameters. This guide aims to serve as a comprehensive resource for researchers engaged in the study and application of substituted paracyclophanes.

Introduction

[2.2]Paracyclophane is a hydrocarbon consisting of two benzene (B151609) rings linked on opposite sides by two ethylene (B1197577) bridges. This unique arrangement forces the aromatic rings into close proximity, resulting in significant ring distortion and transannular electronic interactions.[1] These features bestow upon paracyclophanes unusual chemical and physical properties, making them valuable building blocks in various fields, including the development of novel organic materials and as scaffolds in medicinal chemistry.[2]

The functionalization of the [2.2]paracyclophane core allows for the fine-tuning of its properties. Dichloro[2.2]paracyclophane is a particularly important derivative as it is the precursor to poly(p-xylylene)s, thin-film polymers with excellent conformal coating properties used in the electronics and biomedical device industries.[3][4] Understanding the precise three-dimensional structure of dichloro[2.2]paracyclophane is crucial for comprehending its reactivity and the properties of the resulting polymers.

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for investigating the structures of complex molecules like dichloro[2.2]paracyclophane. These methods provide detailed insights into bond lengths, bond angles, and conformational preferences that can be challenging to determine experimentally. This guide will focus on the computational approaches used to model the structure of dichloro[2.2]paracyclophane and present the key structural parameters derived from these studies.

Computational Methodologies

The structural analysis of dichloro[2.2]paracyclophane is primarily conducted using Density Functional Theory (DFT), a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.

Geometry Optimization Protocol

A typical computational workflow for determining the structure of dichloro[2.2]paracyclophane involves the following steps:

experimental_workflow cluster_input Input Generation cluster_calculation Quantum Chemical Calculation cluster_analysis Result Analysis node_style node_style initial_structure Initial 3D Structure Generation dft_optimization DFT Geometry Optimization (e.g., B3LYP/6-31G(d,p)) initial_structure->dft_optimization Input Geometry node_style_calc node_style_calc freq_calculation Frequency Calculation dft_optimization->freq_calculation Optimized Geometry verify_minimum Verification of True Minimum (Absence of Imaginary Frequencies) freq_calculation->verify_minimum Vibrational Frequencies node_style_analysis node_style_analysis structural_parameters Extraction of Structural Parameters (Bond Lengths, Angles, Dihedrals) verify_minimum->structural_parameters Validated Structure compare_experimental Comparison with Experimental Data (e.g., X-ray Crystallography) structural_parameters->compare_experimental

Caption: General workflow for computational structure determination.

Protocol Details:

  • Initial Structure Generation: An approximate 3D structure of the dichloro[2.2]paracyclophane molecule is generated using molecular modeling software.

  • Geometry Optimization: This initial structure is then optimized using a selected DFT functional and basis set. A commonly employed combination for such systems is the B3LYP functional with the 6-31G(d,p) basis set. This process iteratively adjusts the atomic coordinates to find the lowest energy conformation.

  • Frequency Calculation: To ensure that the optimized structure corresponds to a true energy minimum on the potential energy surface, a frequency calculation is performed. The absence of imaginary frequencies confirms that the structure is a stable conformer.

  • Data Extraction and Analysis: From the validated optimized geometry, key structural parameters such as bond lengths, bond angles, and dihedral angles are extracted. These theoretical values can then be compared with available experimental data, such as those from X-ray crystallography, to assess the accuracy of the computational model.

Structural Parameters of Dichloro[2.2]paracyclophane

Computational studies provide a wealth of quantitative data on the molecular structure of dichloro[2.2]paracyclophane. The following tables summarize the key geometric parameters obtained from DFT calculations. It is important to note that different isomers of dichloro[2.2]paracyclophane exist, depending on the position of the chlorine atoms on the aromatic rings. The data presented here is for a representative isomer.

Table 1: Selected Bond Lengths in Dichloro[2.2]paracyclophane (Calculated)

BondBond Length (Å)
C-Cl1.745
C-C (aromatic)1.390 - 1.405
C-C (bridgehead)1.510
C-C (ethylene bridge)1.580

Table 2: Selected Bond Angles in Dichloro[2.2]paracyclophane (Calculated)

AngleBond Angle (°)
Cl-C-C (aromatic)119.5
C-C-C (aromatic)118.0 - 121.0
C-C-C (bridgehead)114.0
C-C-H (ethylene bridge)112.0

Note: The values presented in these tables are representative and can vary slightly depending on the specific computational method (functional and basis set) employed.

Conformational Analysis

The rigid structure of the [2.2]paracyclophane scaffold limits its conformational flexibility. However, the substitution pattern can influence the relative orientation of the aromatic rings. Computational studies are instrumental in exploring the potential energy surface and identifying the most stable conformations.

conformational_relationship cluster_isomers Isomeric Forms cluster_energy Relative Energy node_style_isomer node_style_isomer syn_isomer Syn Isomer relative_stability Relative Stability (Determined by DFT) syn_isomer->relative_stability anti_isomer Anti Isomer anti_isomer->relative_stability node_style_energy node_style_energy

References

A Comprehensive Technical Review of Dichloro[2.2]paracyclophane: Synthesis, Chemistry, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemistry, synthesis, and applications of dichloro[2.2]paracyclophane (dichloroPCP). This unique strained aromatic molecule serves as a critical monomer for the production of high-performance conformal coatings and holds potential for further applications in materials science and drug development. This document details the key physicochemical properties, spectroscopic data, and detailed experimental protocols for its synthesis and polymerization.

Core Physicochemical and Spectroscopic Data

The fundamental properties of dichloro[2.2]paracyclophane are summarized below, providing essential data for its handling, characterization, and application.

Table 1: Physicochemical Properties of Dichloro[2.2]paracyclophane

PropertyValue
Molecular Formula C₁₆H₁₄Cl₂
Molecular Weight 277.19 g/mol
Melting Point 165-167 °C[1]
Boiling Point 390 °C at 760 mmHg[1]
Density 1.229 g/cm³[1]
Appearance White to off-white crystalline solid
Solubility Soluble in toluene

Table 2: Spectroscopic Data of Dichloro[2.2]paracyclophane

Spectroscopic TechniqueData
¹H NMR (CDCl₃) No specific spectral data found in search results.
¹³C NMR (CDCl₃) No specific spectral data found in search results.
Mass Spectrometry (EI) Molecular Ion (M⁺): m/z ~276. Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), the mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing two chlorine atoms.

Synthesis of Dichloro[2.2]paracyclophane: The Hofmann Elimination

The most common and industrially viable method for the synthesis of dichloro[2.2]paracyclophane is through a Hofmann elimination reaction.[2] This multi-step process involves the formation of a quaternary ammonium (B1175870) salt followed by its elimination to yield the desired paracyclophane.

Experimental Protocol: Synthesis via Hofmann Elimination

This protocol is a generalized procedure based on available literature.[3][4] Researchers should consult specific publications for precise quantities and safety precautions.

Step 1: Quaternization of p-Methylbenzylamine

  • Start with the chlorination of p-xylene (B151628) to obtain chloro-p-xylene.

  • React the chloro-p-xylene with an aminating agent, such as dimethylamine, to form the corresponding tertiary amine.

  • Treat the tertiary amine with a methylating agent, like methyl iodide, to produce the quaternary ammonium salt, 2-chloro-p-methylbenzyltrimethylammonium chloride.

Step 2: Hofmann Elimination

  • Dissolve the synthesized quaternary ammonium salt in a suitable solvent system, often a mixture of water and an organic solvent like dioxane.[3]

  • Add a strong base, such as potassium hydroxide (B78521) (KOH), to the solution.

  • Heat the reaction mixture to facilitate the elimination reaction. A typical temperature is around 80°C for several hours.[3]

  • Upon completion, the dichloro[2.2]paracyclophane product will precipitate out of the solution.

  • Isolate the product by filtration.

  • Purify the crude product by recrystallization from a suitable solvent, such as toluene.[3]

The overall yield for this process can be in the range of 70-90%, depending on the specific reaction conditions.[3]

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product p_xylene p-Xylene chloro_p_xylene Chloro-p-xylene p_xylene->chloro_p_xylene Chlorination trimethylamine Trimethylamine quat_salt Quaternary Ammonium Salt trimethylamine->quat_salt methyl_halide Methyl Halide methyl_halide->quat_salt chloro_p_xylene->quat_salt Amination & Quaternization dichloro_pcp Dichloro[2.2]paracyclophane quat_salt->dichloro_pcp Hofmann Elimination (Base, Heat)

A simplified workflow for the synthesis of dichloro[2.2]paracyclophane.

Application in Polymer Coatings: The Genesis of Parylene C

The primary application of dichloro[2.2]paracyclophane is as a precursor, or dimer, for the synthesis of Poly(p-xylylene) C, commercially known as Parylene C. This polymer is a high-performance conformal coating renowned for its excellent barrier properties, biocompatibility, and uniform, pinhole-free coverage.

Chemical Vapor Deposition (CVD) of Parylene C

Parylene C coatings are applied through a unique chemical vapor deposition (CVD) process. This solvent-free method allows for the deposition of a truly conformal and uniform polymer film on a variety of substrates.

The following is a generalized protocol for the CVD of Parylene C. The specific parameters will vary depending on the deposition system and desired coating thickness.

Step 1: Sublimation

  • Place the dichloro[2.2]paracyclophane dimer in the vaporizer section of the CVD apparatus.

  • Heat the vaporizer to approximately 150°C under vacuum. This causes the dimer to sublime directly from a solid to a gaseous state.[2]

Step 2: Pyrolysis

  • Pass the gaseous dimer through a high-temperature pyrolysis furnace, typically heated to around 680-700°C.[2]

  • The high temperature cleaves the ethylene (B1197577) bridges of the paracyclophane, generating highly reactive chloro-p-xylylene monomers.

Step 3: Deposition

  • Introduce the monomer gas into the room-temperature deposition chamber containing the substrate to be coated.

  • The monomers adsorb onto all exposed surfaces of the substrate and spontaneously polymerize, forming a long-chain, linear polymer film of Parylene C.

  • The thickness of the coating is controlled by the amount of dimer used and the deposition time.

CVD_Process Dimer Dichloro[2.2]paracyclophane (Solid Dimer) Vaporizer Vaporizer (~150°C, Vacuum) Dimer->Vaporizer Sublimation Pyrolysis Pyrolysis Furnace (~680-700°C) Vaporizer->Pyrolysis Gaseous Dimer Deposition Deposition Chamber (Room Temperature) Pyrolysis->Deposition Reactive Monomer Substrate Substrate Deposition->Substrate Polymer Parylene C Coating Substrate->Polymer Polymerization

The three-stage process of Parylene C chemical vapor deposition.

Performance and Applications of Parylene C Coatings

Parylene C coatings derived from dichloro[2.2]paracyclophane exhibit a unique combination of properties that make them suitable for a wide range of demanding applications, particularly in the electronics, medical, and aerospace industries.

Table 3: Performance Characteristics of Parylene C Coatings

PropertyValue/Description
Thickness Can be controlled from angstroms to mils, typically in the micron range.
Conformality Pinhole-free and uniform coverage on complex topographies.
Barrier Properties Excellent barrier to moisture, gases, and chemicals.
Dielectric Strength High dielectric strength, making it an excellent electrical insulator.
Biocompatibility USP Class VI certified, suitable for medical implants and devices.
Thermal Stability Can be used continuously at temperatures up to 100°C in air.
Mechanical Strength High tensile and yield strength.

Key Application Areas:

  • Electronics: Conformal coating of printed circuit boards (PCBs), sensors, and other electronic components to protect against moisture, corrosion, and electrical shorts.

  • Medical Devices: Biocompatible coatings for implants, catheters, and other medical instruments to provide a barrier between the device and bodily fluids.

  • Aerospace and Defense: Protection of sensitive electronics and components from harsh environmental conditions.

  • Drug Delivery: Potential for use in microencapsulation and controlled-release drug delivery systems due to its barrier properties and biocompatibility.

Future Outlook

The unique properties of dichloro[2.2]paracyclophane and its resulting polymer, Parylene C, continue to drive research and development in advanced materials. Future work is expected to focus on the synthesis of novel paracyclophane derivatives with tailored properties for specific applications. In the field of drug development, the biocompatibility and barrier properties of Parylene C are being explored for innovative drug delivery platforms and medical device coatings. As the demand for high-performance, reliable materials continues to grow, the chemistry of dichloro[2.2]paracyclophane will remain a significant area of scientific and industrial interest.

References

Methodological & Application

Applications of Dichloro[2.2]paracyclophane in Polymer Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichloro[2.2]paracyclophane is a key precursor in polymer chemistry, primarily utilized in the synthesis of poly(dichloro-p-xylylene), commercially known as Parylene C. This polymer is renowned for its exceptional properties as a conformal coating, finding extensive applications in electronics, medical devices, and aerospace industries. This document provides detailed application notes and experimental protocols for the use of dichloro[2.2]paracyclophane in the synthesis of Parylene C and its subsequent functionalization.

Core Application: Synthesis of Poly(dichloro-p-xylylene) (Parylene C) via Chemical Vapor Deposition (CVD)

The primary application of dichloro[2.2]paracyclophane is its use as a dimer precursor in the Gorham process for chemical vapor deposition (CVD) of Parylene C.[1] This process involves the sublimation of the solid dimer, followed by pyrolysis to form a reactive monomer, which then polymerizes onto a substrate at room temperature in a vacuum.[1] The resulting polymer film is a pinhole-free, conformal coating that provides excellent barrier properties against moisture and corrosive gases.[2][3]

Experimental Workflow: Chemical Vapor Deposition of Parylene C

CVD_Process cluster_0 CVD System Dimer Dichloro[2.2]paracyclophane (Solid Dimer) Vaporization Vaporization (~150-175°C) Dimer->Vaporization Sublimation Pyrolysis Pyrolysis (~680-690°C) Vaporization->Pyrolysis Dimer Vapor Deposition Deposition Chamber (Room Temperature) Pyrolysis->Deposition Reactive Monomer (p-xylylene diradical) Coated_Substrate Parylene C Coated Substrate Deposition->Coated_Substrate Polymerization

Caption: Workflow for the Chemical Vapor Deposition of Parylene C.

Quantitative Data: Properties of Parylene Variants

The properties of the resulting poly(dichloro-p-xylylene) (Parylene C) can be compared with other common Parylene variants, such as Parylene N (unsubstituted) and Parylene D (dichloro-substituted at different positions).

PropertyParylene NParylene CParylene D
Chemical Structure Poly(p-xylylene)Poly(chloro-p-xylylene)Poly(dichloro-p-xylylene)
Melting Point 420°C[2]290°C380°C
Dielectric Strength High[3][4]GoodGood
Moisture Barrier GoodExcellent[2][4]Good
Chemical Resistance GoodExcellent[2]Excellent
Thermal Stability GoodGoodExcellent[4][5]
Crevice Penetration Highest[3]GoodLowest[3][5]

Experimental Protocols

Protocol 1: Synthesis of Poly(dichloro-p-xylylene) (Parylene C) via CVD

Objective: To deposit a thin, conformal film of Parylene C onto a substrate using chemical vapor deposition.

Materials:

  • Dichloro[2.2]paracyclophane (dimer)

  • Substrate (e.g., silicon wafer, glass slide, medical device)

  • Adhesion promoter (e.g., A-174 silane)

  • CVD deposition system equipped with a vaporizer, pyrolysis furnace, deposition chamber, and vacuum pump.

Methodology:

  • Substrate Preparation:

    • Thoroughly clean the substrate to remove any organic and inorganic contaminants. This can be achieved by sonication in appropriate solvents (e.g., acetone, isopropanol) followed by drying with nitrogen gas.

    • For improved adhesion, treat the cleaned substrate with an adhesion promoter. A common method is to apply a solution of A-174 silane (B1218182) in a solvent like isopropanol (B130326) and water, followed by baking to form a monolayer.

  • CVD Process:

    • Load the dichloro[2.2]paracyclophane dimer into the vaporizer of the CVD system. The amount of dimer used will determine the final thickness of the coating.

    • Place the prepared substrates into the deposition chamber.

    • Evacuate the system to a base pressure of approximately 10-3 Torr.

    • Vaporization: Heat the vaporizer to approximately 150-175°C to sublimate the dimer into a vapor.[1]

    • Pyrolysis: Pass the dimer vapor through the pyrolysis furnace heated to approximately 680-690°C. This cleaves the dimer into reactive p-xylylene monomers.[1]

    • Deposition: The reactive monomers enter the room-temperature deposition chamber and polymerize on all exposed surfaces of the substrate, forming a conformal Parylene C film.

    • The deposition process is continued until the desired film thickness is achieved. The thickness can be monitored in-situ using techniques like quartz crystal microbalance or ex-situ by ellipsometry.

  • Post-Deposition:

    • Once the deposition is complete, vent the chamber to atmospheric pressure.

    • Carefully remove the coated substrates.

    • The coated substrates are now ready for characterization or further functionalization.

Protocol 2: Surface Functionalization of Parylene C Coatings

Objective: To introduce reactive functional groups onto the surface of a Parylene C coating for subsequent applications such as biomolecule immobilization or sensor development. This protocol describes a representative example of introducing alkyne groups for "click" chemistry.

Materials:

  • Parylene C coated substrate

  • 4-ethynyl-[2.2]paracyclophane (for alkyne-functionalized Parylene)

  • Azide-containing molecule (e.g., azide-functionalized PEG, fluorescent dye with an azide (B81097) group)

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Solvent (e.g., deionized water, ethanol)

Methodology:

  • Preparation of Alkyne-Functionalized Parylene C:

    • A copolymer of Parylene C and an alkyne-functionalized Parylene can be deposited by co-vaporizing dichloro[2.2]paracyclophane and 4-ethynyl-[2.2]paracyclophane during the CVD process described in Protocol 1. The ratio of the two dimers will determine the density of alkyne groups on the surface.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Reaction:

    • Prepare a solution of the azide-containing molecule in a suitable solvent.

    • Prepare a catalyst solution by dissolving CuBr and PMDETA in the same solvent.

    • Immerse the alkyne-functionalized Parylene C substrate in the solution of the azide-containing molecule.

    • Add the catalyst solution to initiate the click reaction.

    • Allow the reaction to proceed for a specified time (typically a few hours) at room temperature.

    • After the reaction, thoroughly rinse the substrate with the solvent to remove any unreacted reagents.

    • Dry the functionalized substrate under a stream of nitrogen.

Logical Relationship: Surface Functionalization of Parylene C

Functionalization_Workflow ParyleneC_Surface Parylene C Surface Functionalization Surface Functionalization (e.g., Introduction of Alkyne Groups) ParyleneC_Surface->Functionalization Click_Chemistry Click Chemistry Reaction (e.g., CuAAC) Functionalization->Click_Chemistry Functionalized_Surface Functionalized Parylene C Surface (e.g., with Immobilized Biomolecules) Click_Chemistry->Functionalized_Surface Biomolecule Biomolecule with Azide Group Biomolecule->Click_Chemistry

References

Application Notes and Protocols: Dichloro[2.2]paracyclophane in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of ligands derived from dichloro[2.2]paracyclophane in key asymmetric synthesis reactions. The unique planar chirality and rigid structure of the [2.2]paracyclophane scaffold make these ligands highly effective in inducing stereoselectivity in a variety of transformations critical to modern drug discovery and development. This document offers specific protocols and quantitative data for several important classes of asymmetric reactions.

Introduction to [2.2]Paracyclophane-Based Ligands

[2.2]Paracyclophane serves as a versatile scaffold for the design of chiral ligands.[1][2][3][4][5][6] Its inherent planar chirality, arising from the restricted rotation of the aromatic rings, provides a well-defined and sterically demanding chiral environment.[1] Dichloro[2.2]paracyclophane is a common starting material for the synthesis of more complex and functionalized paracyclophane derivatives, including the widely recognized diphosphine ligand, PhanePhos. The rigidity of the paracyclophane backbone allows for precise control over the spatial arrangement of coordinating groups, leading to high levels of enantioselectivity in metal-catalyzed reactions.

Asymmetric Hydrogenation of Olefins

Chiral diphosphine ligands based on the [2.2]paracyclophane framework, such as PhanePhos, are highly effective in the rhodium- and ruthenium-catalyzed asymmetric hydrogenation of prochiral olefins.[7] This reaction is a cornerstone of industrial pharmaceutical synthesis for the production of enantiomerically pure chiral molecules.

Application: Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate

This protocol details the asymmetric hydrogenation of a benchmark substrate, methyl (Z)-α-acetamidocinnamate, using a rhodium catalyst bearing the (S)-PhanePhos ligand.

Reaction Scheme:

Caption: Asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate.

Experimental Protocol:

  • Catalyst Preparation (in situ): In a glovebox, a Schlenk flask equipped with a magnetic stir bar is charged with [Rh(COD)₂]BF₄ (1 mol%) and (S)-PhanePhos (1.1 mol%).

  • Anhydrous and degassed methanol (B129727) (MeOH) is added, and the mixture is stirred at room temperature for 20-30 minutes to form the active catalyst solution.

  • Hydrogenation: A solution of methyl (Z)-α-acetamidocinnamate (1 equivalent) in anhydrous, degassed MeOH is prepared.

  • The substrate solution is transferred to a high-pressure autoclave that has been purged with argon.

  • The pre-formed catalyst solution is then transferred to the autoclave via cannula.

  • The autoclave is sealed, purged several times with hydrogen gas, and then pressurized to the desired hydrogen pressure (e.g., 1-10 bar).

  • The reaction mixture is stirred at a specified temperature (e.g., room temperature) for the required time (typically 1-24 hours).

  • Work-up and Analysis: Upon completion, the autoclave is carefully depressurized, and the solvent is removed under reduced pressure.

  • The conversion and enantiomeric excess (ee) of the product are determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Quantitative Data:

SubstrateCatalyst Loading (mol%)SolventPressure (bar)Time (h)Conversion (%)ee (%)Reference
Methyl (Z)-α-acetamidocinnamate1.0MeOH1018>9990 (R)[7]
Methyl 2-acetamidoacrylate1.0CH₂Cl₂1018>9996 (S)[8]
Itaconic Acid1.0MeOH1018>9963 (R)[8]

Enantioselective Addition of Diorganozinc Reagents to Aldehydes

Planar chiral [2.2]paracyclophane-imidazoline N,O-ligands are effective catalysts for the enantioselective addition of diorganozinc reagents to aldehydes, a fundamental C-C bond-forming reaction to produce chiral secondary alcohols.

Application: Enantioselective Ethylation of Benzaldehyde (B42025)

This protocol describes the addition of diethylzinc (B1219324) to benzaldehyde catalyzed by a [2.2]paracyclophane-imidazoline N,O-ligand, (S,S,Sp)-UCD-Imphanol.[3][8]

Reaction Scheme:

Caption: Enantioselective ethylation of benzaldehyde.

Experimental Protocol:

  • Reaction Setup: A dried Schlenk flask is charged with the chiral ligand (S,S,Sp)-UCD-Imphanol (5-10 mol%) under an argon atmosphere.

  • Anhydrous toluene (B28343) is added, followed by the aldehyde substrate (1 equivalent). The solution is stirred at room temperature for 10 minutes.

  • The reaction mixture is then cooled to a specific temperature (e.g., 0 °C or -20 °C).

  • Addition of Diorganozinc: Diethylzinc (1.5-2.0 equivalents) is added dropwise to the cooled solution.

  • The reaction is stirred at the same temperature until completion, as monitored by Thin Layer Chromatography (TLC).

  • Quenching and Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • The mixture is allowed to warm to room temperature and then extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification and Analysis: The crude product is purified by flash column chromatography on silica (B1680970) gel. The enantiomeric excess is determined by chiral HPLC.

Quantitative Data:

AldehydeLigandLigand Loading (mol%)SolventTemp (°C)Yield (%)ee (%)Reference
Benzaldehyde(S,S,Sp)-UCD-Imphanol10Toluene08695 (R)[8]
4-Methoxybenzaldehyde(S,S,Sp)-UCD-Imphanol10Toluene07388 (R)[8]
4-Bromobenzaldehyde(S,S,Sp)-UCD-Imphanol10Toluene09365 (R)[8]
2-Naphthaldehyde(S,S,Sp)-UCD-Imphanol10Toluene07780 (R)[8]
Cinnamaldehyde(S,S,Sp)-UCD-Imphanol10Toluene07082 (R)[8]

Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

[2.2]Paracyclophane-based P,N-ligands have been successfully employed in palladium-catalyzed asymmetric allylic alkylation, a versatile method for the construction of stereogenic centers.

Application: Asymmetric Alkylation of 1,3-Diphenyl-2-propenyl Acetate (B1210297)

The following protocol outlines the palladium-catalyzed asymmetric allylic alkylation of rac-1,3-diphenyl-2-propenyl acetate with dimethyl malonate.

Reaction Scheme:

Caption: Palladium-catalyzed asymmetric allylic alkylation.

Experimental Protocol:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, a mixture of [Pd(allyl)Cl]₂ (0.5-1 mol%) and the chiral [2.2]paracyclophane-based P,N-ligand (1-2.2 mol%) is stirred in an anhydrous solvent (e.g., CH₂Cl₂) at room temperature for 20 minutes.

  • Reaction Mixture: To this catalyst solution, 1,3-diphenyl-2-propenyl acetate (1 equivalent) and dimethyl malonate (2-3 equivalents) are added.

  • Base Addition: A base, such as N,O-bis(trimethylsilyl)acetamide (BSA) and a catalytic amount of potassium acetate (KOAc), is added to the mixture.

  • The reaction is stirred at a specified temperature (e.g., room temperature) and monitored by TLC or GC.

  • Work-up: Once the reaction is complete, the mixture is quenched with water and extracted with an organic solvent. The organic layer is dried and concentrated.

  • Purification and Analysis: The product is purified by column chromatography, and the enantiomeric excess is determined by chiral HPLC.

Quantitative Data:

LigandPd PrecursorBaseSolventYield (%)ee (%)Reference
(Rp)-[2.2]Paracyclophane-Oxazoline[Pd(allyl)Cl]₂BSA/KOAcCH₂Cl₂>9596[2]
(Sp)-[2.2]Paracyclophane-Phosphine-Oxazoline[Pd(allyl)Cl]₂BSA/KOAcCH₂Cl₂9892[2]

Nickel-Catalyzed Asymmetric 1,2-Reduction of α,β-Unsaturated Ketones

Recently developed [2.2]paracyclophane-derived oxazole-pyrimidine (PYMCOX) ligands have shown exceptional performance in the nickel-catalyzed asymmetric 1,2-reduction of α,β-unsaturated ketones to furnish valuable chiral allylic alcohols.[9]

Application: Asymmetric Reduction of Chalcone (B49325)

This protocol details the nickel-catalyzed hydroboration of chalcone using a paracyclophane-based PYMCOX ligand.

Reaction Scheme:

Caption: Nickel-catalyzed asymmetric 1,2-reduction of chalcone.

Experimental Protocol:

  • Reaction Setup: Under an argon atmosphere, Ni(OAc)₂ (5 mol%) and the (Sp)-PYMCOX ligand (5.5 mol%) are added to a dry Schlenk tube.

  • Anhydrous tetrahydrofuran (B95107) (THF) is added, and the mixture is stirred at room temperature for 30 minutes.

  • The substrate, chalcone (1 equivalent), is then added to the catalyst mixture.

  • Reductant Addition: Pinacolborane (HBPin) (1.5 equivalents) is added dropwise to the reaction mixture at room temperature.

  • The reaction is stirred until the starting material is consumed, as indicated by TLC.

  • Work-up: The reaction is quenched with an aqueous solution of ammonium fluoride. The mixture is then extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.

  • Purification and Analysis: The crude product is purified by flash chromatography on silica gel to afford the chiral allylic alcohol. The enantiomeric excess is determined by chiral HPLC.

Quantitative Data:

SubstrateLigandNi SaltReductantYield (%)ee (%)Reference
Chalcone(Sp)-PYMCOXNi(OAc)₂HBPin9999[9]
4'-Methylchalcone(Sp)-PYMCOXNi(OAc)₂HBPin9898[9]
4'-Methoxychalcone(Sp)-PYMCOXNi(OAc)₂HBPin9997[9]
4'-Chlorochalcone(Sp)-PYMCOXNi(OAc)₂HBPin9799[9]

Logical Workflow for Ligand Synthesis and Application

The general workflow for utilizing dichloro[2.2]paracyclophane in asymmetric synthesis involves the synthesis of the chiral ligand followed by its application in a catalytic reaction.

G start Dichloro[2.2]paracyclophane functionalization Functionalization & Resolution start->functionalization ligand Chiral [2.2]Paracyclophane Ligand (e.g., PhanePhos, PYMCOX) functionalization->ligand catalyst In situ Catalyst Formation (with Metal Precursor) ligand->catalyst reaction Asymmetric Catalytic Reaction (Hydrogenation, C-C Coupling, etc.) catalyst->reaction product Enantioenriched Product reaction->product analysis Purification & Analysis (Chromatography, HPLC/GC) product->analysis

Caption: General workflow from starting material to final product.

References

Application Notes and Protocols: Functionalization of Dichloro-paracyclophane for Specific Applications

Application Notes and Protocols: Functionalization of Dichloro-[1][1]paracyclophane for Specific Applications

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the functionalization of dichloro-[1][1]paracyclophane, a versatile scaffold for the development of advanced materials and catalysts. The unique three-dimensional structure and inherent planar chirality of the[1][1]paracyclophane core make its derivatives highly valuable in asymmetric synthesis, materials science, and biomedical applications.[1][2][3] This document outlines key applications, presents detailed experimental protocols for functionalization via cross-coupling reactions, and provides quantitative data to guide research and development.

Overview of Applications

Functionalized dichloro-[1][1]paracyclophanes are precursors to a wide range of high-value molecules and materials.[4][5] Key application areas include:

  • Asymmetric Catalysis: The rigid and chiral backbone of[1][1]paracyclophane is an ideal platform for the synthesis of chiral ligands, such as phosphines (e.g., PhanePhos), for transition metal-catalyzed asymmetric reactions. These catalysts have demonstrated high efficacy in stereoselective transformations, including asymmetric hydrogenation, delivering products with high enantiomeric excess.[2][4][6]

  • Materials Science: Incorporation of the[1][1]paracyclophane unit into polymers and organic materials can impart unique chiroptical and optoelectronic properties. Functionalized paracyclophanes serve as monomers for conjugated polymers used in organic light-emitting diodes (OLEDs) and other electronic devices.[1][2][7] They are also used to create functional parylene coatings.[3]

  • Biomedical Applications: The unique structural and electronic properties of[1][1]paracyclophane derivatives are being explored in drug discovery and biomedical materials. For instance, gold-based cytostatics incorporating this scaffold have been investigated.[1][2]

Key Functionalization Reactions: Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are a powerful tool for the functionalization of dichloro-[1][1]paracyclophane. The two chlorine atoms can be substituted sequentially or simultaneously, allowing for the synthesis of a diverse range of derivatives.[8][9][10]

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling enables the formation of carbon-carbon bonds by reacting the dichloro-[1][1]paracyclophane with an organoboron reagent. This reaction is highly versatile for the synthesis of biaryl compounds and functionalized polymers.[8][11][12]

Sonogashira Coupling for C-C Triple Bond Formation

The Sonogashira coupling is employed to introduce alkyne functionalities, creating precursors for conjugated materials and complex molecular architectures. This reaction involves the coupling of dichloro-[1][1]paracyclophane with a terminal alkyne.[1][13][14]

Quantitative Data Summary

The following tables summarize key performance data for catalysts and materials derived from functionalized[1][1]paracyclophanes.

Table 1: Performance of PhanePhos in Asymmetric Hydrogenation

SubstrateProductEnantiomeric Excess (ee)Reference
Dehydro amino acid methyl estersAmino acid methyl esters~90%[2]
Various β-ketoestersChiral β-hydroxyesters~90%[2]

Table 2: Photophysical Properties of [2.2]Paracyclophane-Fused Coumarin Dyes

CompoundAbsorption Max (nm)Emission Max (nm)Stokes Shift (nm)Quantum YieldReference
[2.2]Paracyclophane-Fused Coumarin 1410480700.55[15]
[2.2]Paracyclophane-Fused Coumarin 2425505800.62[15]
Planar Chiral Derivative430515850.48[15]

Experimental Protocols

The following are detailed protocols for the functionalization of dichloro-[1][1]paracyclophane. Safety Note: These reactions should be carried out in a well-ventilated fume hood by trained personnel. Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn. All glassware should be oven-dried before use, and reactions should be performed under an inert atmosphere (Argon or Nitrogen).

Protocol 1: Suzuki-Miyaura Double Cross-Coupling of 4,16-Dichloro-[1][1]paracyclophane

This protocol describes the synthesis of a diaryl-[1][1]paracyclophane derivative.

Materials:

  • 4,16-Dichloro-[1][1]paracyclophane

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri-tert-butylphosphine (P(t-Bu)₃) or other suitable phosphine (B1218219) ligand

  • Potassium phosphate (B84403) (K₃PO₄), anhydrous

  • Anhydrous 1,4-dioxane (B91453)

  • Argon or Nitrogen gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask, add 4,16-dichloro-[1][1]paracyclophane (1.0 equiv.), arylboronic acid (2.5 equiv.), and anhydrous potassium phosphate (3.0 equiv.).

  • In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ (2.5 mol%) and the phosphine ligand (10 mol%) in anhydrous 1,4-dioxane.

  • Evacuate and backfill the Schlenk flask with inert gas three times.

  • Add the catalyst solution to the Schlenk flask via syringe.

  • Add additional anhydrous 1,4-dioxane to achieve a suitable concentration (e.g., 0.1 M with respect to the dichloro-[1][1]paracyclophane).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Sonogashira Double Cross-Coupling of 4,16-Dichloro-[1][1]paracyclophane

This protocol details the synthesis of a di-alkynyl-[1][1]paracyclophane.

Materials:

  • 4,16-Dichloro-[1][1]paracyclophane

  • Terminal alkyne (e.g., Phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (B128534) (Et₃N)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Argon or Nitrogen gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask, add 4,16-dichloro-[1][1]paracyclophane (1.0 equiv.), Pd(PPh₃)₂Cl₂ (5 mol%), and CuI (10 mol%).

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous THF and triethylamine (as both base and solvent).

  • Add the terminal alkyne (2.5 equiv.) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 6-12 hours, monitoring by TLC or GC-MS.

  • Once the reaction is complete, quench with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel.

Visualizations

The following diagrams illustrate the experimental workflow for the functionalization of dichloro-[1][1]paracyclophane and a simplified representation of its application in asymmetric catalysis.

experimental_workflowstartStart:4,16-Dichloro-[2,2]paracyclophanereagentsReagents:- Pd Catalyst- Ligand- Base- Coupling PartnerreactionCross-Coupling Reaction(e.g., Suzuki or Sonogashira)start->reactionreagents->reactionworkupReaction Workup:- Quenching- Extractionreaction->workuppurificationPurification:Column Chromatographyworkup->purificationproductFunctionalized[2,2]Paracyclophanepurification->productapplicationApplication:- Asymmetric Catalysis- Materials Scienceproduct->application

Caption: General experimental workflow for the functionalization of dichloro-[1][1]paracyclophane.

asymmetric_catalysis_pathwayligandChiral Ligand(from functionalized paracyclophane)catalystActive Chiral Catalystligand->catalystmetalMetal Precursor(e.g., Rh, Ru)metal->catalystproductEnantiomerically Enriched Productcatalyst->productsubstrateProchiral Substratesubstrate->catalystAsymmetric Transformation

Caption: Simplified pathway for asymmetric catalysis using a paracyclophane-based chiral ligand.

Dichloro[2.2]paracyclophane Derivatives in Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichloro[2.2]paracyclophane is a key precursor molecule in the field of materials science, primarily for the synthesis of poly(chloro-p-xylylene), a high-performance conformal coating commercially known as Parylene C. This polymer is renowned for its exceptional barrier properties, biocompatibility, and uniform, pinhole-free deposition via a unique chemical vapor deposition (CVD) process. These characteristics make it an invaluable material in a wide range of high-tech applications, including electronics, aerospace, and medical devices. This document provides detailed application notes and experimental protocols for the synthesis of the dichloro[2.2]paracyclophane dimer and its subsequent polymerization into Parylene C thin films.

Applications in Materials Science

The derivatives of dichloro[2.2]paracyclophane, particularly Parylene C, offer a unique combination of properties that make them suitable for a variety of demanding applications:

  • Electronics: As a conformal coating, Parylene C provides a robust dielectric and moisture barrier for printed circuit boards (PCBs), sensors, and other sensitive electronic components.[1] Its ability to form a uniform layer on complex topographies without pinholes protects electronics from harsh environments, corrosion, and electrical shorts.

  • Medical Devices: Parylene C is USP Class VI certified and has a long history of use in medical implants due to its excellent biocompatibility and biostability.[1][2][3][4][5] It is used to coat pacemakers, stents, catheters, and other implantable devices to protect them from the corrosive environment of the human body and to protect the body from the device.[4][6]

  • Drug Delivery: In the realm of drug development, Parylene C plays a crucial role in drug-eluting stents. It can be used as a primer to improve the adhesion of the drug-polymer matrix to the stent, or as a barrier layer to control the release rate of the therapeutic agent.[6][7][8][9]

  • Aerospace and Defense: The lightweight nature, chemical inertness, and thermal stability of Parylene C make it an ideal coating for aerospace and military hardware, protecting components from moisture, corrosive agents, and extreme temperatures.

  • MEMS and Nanotechnology: The ability to deposit ultra-thin, conformal films makes Parylene C a valuable material in the fabrication of microelectromechanical systems (MEMS) and other nanoscale devices.

Experimental Protocols

Protocol 1: Synthesis of Dichloro[2.2]paracyclophane via Hofmann Elimination

The industrial synthesis of dichloro[2.2]paracyclophane is typically achieved through a multi-step process culminating in a Hofmann elimination of a quaternary ammonium (B1175870) salt.[10][11] The following protocol is a generalized laboratory-scale procedure based on established chemical principles.

Materials:

Procedure:

  • Chlorination: Start with a suitable p-methylbenzyl halide. The first step involves the chlorination of the aromatic ring. This can be achieved using various chlorinating agents and catalysts. A key intermediate is the 2(3)-chloro-p-methylbenzyltrimethylammonium halide.

  • Quaternary Ammonium Salt Formation: The chlorinated p-methylbenzyl halide is then reacted with trimethylamine to form the corresponding quaternary ammonium salt.

  • Hofmann Elimination:

    • An aqueous solution of the chlorinated quaternary ammonium salt is prepared.

    • An alkali metal hydroxide (e.g., potassium hydroxide) is added to the solution to form the quaternary ammonium hydroxide in situ.

    • Dioxane is added to the reaction mixture; this has been shown to improve the yield of the cyclophane.

    • For a more colorless product, a small amount of a reductant like sodium borohydride can be added.

    • The mixture is heated under reflux (e.g., at 80°C for approximately 4 hours).

  • Isolation and Purification:

    • After the reaction is complete, the solution is cooled and diluted with water.

    • The precipitated crude dichloro[2.2]paracyclophane is collected by filtration and dried.

    • The crude product is then dissolved in hot toluene and filtered to remove insoluble impurities.

    • Finally, the toluene is removed by distillation to yield the purified dichloro[2.2]paracyclophane.

Safety Precautions: This synthesis involves hazardous materials and should be performed in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.

Protocol 2: Deposition of Poly(chloro-p-xylylene) (Parylene C) Thin Films via Chemical Vapor Deposition (The Gorham Process)

The polymerization of dichloro[2.2]paracyclophane to form Parylene C is carried out in a specialized vacuum deposition system. The process consists of three main stages.[12][13]

Equipment:

  • Parylene deposition system, which includes:

    • A vaporization chamber (sublimation furnace)

    • A pyrolysis furnace

    • A deposition chamber

    • A vacuum pump

    • A cold trap

Materials:

  • Dichloro[2.2]paracyclophane dimer (the starting material)

  • Substrates to be coated

  • Adhesion promoter (e.g., A-174 silane), if required

Procedure:

  • Substrate Preparation:

    • Thoroughly clean the substrates to remove any contaminants, as surface cleanliness is critical for good adhesion.[14]

    • If necessary, apply an adhesion promoter like A-174 silane. This can be done by spraying, dipping, or through a vapor phase process prior to loading the substrates into the deposition chamber.[14][15]

  • Loading:

    • Place the cleaned and prepared substrates into the deposition chamber.

    • Load a pre-weighed amount of the dichloro[2.2]paracyclophane dimer into the vaporization chamber. The amount of dimer will determine the final thickness of the polymer film.

  • Deposition Cycle:

    • Vaporization (Sublimation): The system is evacuated to a low pressure (typically around 1.0 torr). The vaporization chamber is then heated to approximately 150°C. This causes the dimer to sublimate directly from a solid to a gas.[12]

    • Pyrolysis (Cleavage): The gaseous dimer flows from the vaporization chamber into the pyrolysis furnace, which is heated to a much higher temperature, around 680-700°C.[12] At this temperature, the dimer is cleaved at the methylene-methylene bonds to form reactive chloro-p-xylylene monomers.

    • Deposition (Polymerization): The reactive monomer gas then enters the room-temperature deposition chamber. As the monomers adsorb onto the surface of the substrates, they spontaneously polymerize, forming a long-chain, high-molecular-weight poly(chloro-p-xylylene) film. The deposition is conformal, meaning it uniformly coats all surfaces, including sharp edges and complex shapes.[12][16]

  • Cycle Completion:

    • The process continues until all the dimer has been consumed.

    • The system is then brought back to atmospheric pressure, and the coated substrates are removed.

    • The cold trap collects any unreacted monomer, preventing it from entering the vacuum pump.

Data Presentation

The properties of poly(chloro-p-xylylene) (Parylene C) are often compared with other members of the Parylene family, such as Parylene N and Parylene D. The key differences arise from the substitution on the aromatic ring.

PropertyParylene NParylene CParylene DUnit
Mechanical
Tensile Strength457075MPa
Young's Modulus2.43.22.8GPa
Elongation at Break4020010%
Coefficient of Friction (static)0.250.290.31
Electrical
Dielectric Constant (1 MHz)2.652.952.80
Dissipation Factor (1 MHz)0.00060.0130.002
Dielectric Strength (25 µm)275220216V/µm
Volume Resistivity1 x 10^176 x 10^162 x 10^16ohm-cm
Thermal
Max. Continuous Service Temp. (in air)6080100°C
Melting Temperature420290380°C
Thermal Conductivity0.1260.0840.084W/m·K
Barrier
Water Vapor Transmission Rate1.30.190.31g·mm/m²·day
Gas Permeability (N₂)7.71.13.9cm³·mm/m²·day·atm

Note: The values presented are typical and can vary depending on the specific deposition conditions and film thickness.

Visualizations

Synthesis of Dichloro[2.2]paracyclophane

Synthesis Synthesis of Dichloro[2.2]paracyclophane Start p-Methylbenzyl Halide Chlorination Chlorination Start->Chlorination QuatSalt Chlorinated Quaternary Ammonium Salt Chlorination->QuatSalt + Trimethylamine Hofmann Hofmann Elimination (KOH, Dioxane, Heat) QuatSalt->Hofmann Product Dichloro[2.2]paracyclophane Hofmann->Product

Caption: Synthesis pathway for Dichloro[2.2]paracyclophane.

Gorham Process for Parylene C Deposition

GorhamProcess Gorham Process for Parylene C Deposition cluster_0 Vaporization Chamber cluster_1 Pyrolysis Furnace cluster_2 Deposition Chamber Dimer Dichloro[2.2]paracyclophane (Solid Dimer) Monomer Chloro-p-xylylene (Reactive Monomer Gas) Dimer->Monomer ~150°C, 1.0 torr Polymer Poly(chloro-p-xylylene) (Parylene C Film) Monomer->Polymer ~680°C, 0.5 torr Substrate Substrate Polymer->Substrate Polymerization at Room Temp, 0.1 torr

Caption: Workflow of the Gorham chemical vapor deposition process.

References

Application Notes and Protocols: Synthesis of Novel Ligands from Dichloro-paracyclophane

Application Notes and Protocols: Synthesis of Novel Ligands from Dichloro-[1][1]paracyclophane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel phosphine (B1218219) and nitrogen-containing ligands derived from dichloro-[1][1]paracyclophane. This unique scaffold offers a rigid framework and planar chirality, making it an attractive building block for ligands in asymmetric catalysis and medicinal chemistry. The protocols are based on established methodologies for related halo-[1][1]paracyclophanes and are adapted for the dichloro- starting material. Additionally, potential applications in cancer therapy are discussed, supported by recent findings on the biological activity of paracyclophane derivatives.

I. Synthesis of Chiral Bisphosphine Ligands (PhanePhos Analogs)

Chiral bisphosphine ligands are pivotal in asymmetric catalysis. The synthesis of PhanePhos, a well-known[1][1]paracyclophane-based bisphosphine ligand, typically starts from the dibromo- derivative. The following protocol outlines a proposed synthetic route for a dichloro-PhanePhos analog.

Experimental Protocol: Synthesis of 4,12-Bis(diphenylphosphino)-[1][1]paracyclophane from 4,12-Dichloro-[1][1]paracyclophane

This multi-step synthesis involves the initial preparation of the dichloro-[1][1]paracyclophane scaffold, followed by a lithium-halogen exchange and subsequent reaction with chlorodiphenylphosphine (B86185).

Step 1: Synthesis of 4,12-Dichloro-[1][1]paracyclophane

A common method for the synthesis of dichloro-[1][1]paracyclophane is the Hofmann elimination of a quaternary ammonium (B1175870) salt.[2]

  • Reagents: 2-chloro-p-methylbenzyltrimethylammonium chloride, Potassium hydroxide (B78521) (KOH), Dioxane, Water.

  • Procedure:

    • Prepare an aqueous solution of 2-chloro-p-methylbenzyltrimethylammonium chloride.

    • Gradually add a solution of KOH to the reaction mixture to make it alkaline.

    • Add dioxane to the mixture.

    • Heat the solution to 80°C for approximately 4 hours.

    • Cool the solution and dilute it with water.

    • The precipitated crude dichloro-[1][1]paracyclophane is collected by filtration and dried.

    • The crude product can be purified by recrystallization from toluene (B28343) to yield the desired 4,12-dichloro-[1][1]paracyclophane.

Step 2: Synthesis of 4,12-Bis(diphenylphosphino)-[1][1]paracyclophane

This step is adapted from the synthesis of PhanePhos from its dibromo analog.[3]

  • Reagents: 4,12-Dichloro-[1][1]paracyclophane, n-Butyllithium (n-BuLi), Chlorodiphenylphosphine (PPh₂Cl), Tetrahydrofuran (THF, anhydrous).

  • Procedure:

    • Dissolve 4,12-dichloro-[1][1]paracyclophane in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to -78°C.

    • Slowly add a solution of n-BuLi in hexanes to the cooled solution. The reaction mixture will typically change color, indicating the formation of the dilithio-[1][1]paracyclophane.

    • Stir the reaction mixture at -78°C for 1-2 hours.

    • Slowly add chlorodiphenylphosphine to the reaction mixture at -78°C.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of water.

    • Extract the product with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica (B1680970) gel to afford the racemic mixture of the bisphosphine ligand.

Experimental Workflow

Synthesis_Workflowstart4,12-Dichloro-[2,2]paracyclophanestep1Dissolve in anhydrous THFCool to -78°Cstart->step11.step2Add n-BuLiStir for 1-2h at -78°Cstep1->step22.step3Add PPh₂ClStir and warm to RTstep2->step33.step4Aqueous Workupstep3->step44.step5Purification(Column Chromatography)step4->step55.product4,12-Bis(diphenylphosphino)-[2,2]paracyclophanestep5->productFinal Product

Caption: Synthetic workflow for the preparation of a bisphosphine ligand.

II. Synthesis of Nitrogen-Containing Ligands via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This method can be applied to dichloro-[1][1]paracyclophane to synthesize a variety of nitrogen-containing ligands.

Experimental Protocol: Palladium-Catalyzed Amination of 4,12-Dichloro-[1][1]paracyclophane

This protocol is a general procedure that can be adapted for various primary and secondary amines.

  • Reagents: 4,12-Dichloro-[1][1]paracyclophane, Amine (e.g., aniline, morpholine), Palladium(II) acetate (B1210297) (Pd(OAc)₂), X-Phos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), Potassium tert-butoxide (KOt-Bu), Toluene (anhydrous).

  • Procedure:

    • In a glovebox or under an inert atmosphere, add 4,12-dichloro-[1][1]paracyclophane, the desired amine, Pd(OAc)₂, X-Phos, and KOt-Bu to a dry reaction vessel.

    • Add anhydrous toluene to the reaction vessel.

    • Seal the vessel and heat the reaction mixture to 100-120°C for 12-24 hours. The progress of the reaction can be monitored by TLC or GC-MS.

    • After completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to yield the desired amino-[1][1]paracyclophane ligand.

III. Quantitative Data Summary

The following table summarizes representative quantitative data for ligands derived from[1][1]paracyclophane. Data for dichloro- derivatives is limited; therefore, data for analogous bromo- derivatives is included as a reference.

Ligand TypeStarting MaterialReactionProductYield (%)ApplicationPerformanceReference
Bisphosphine4,12-Dibromo-[1][1]paracyclophaneLithiation & PhosphinylationPhPhanePHOSNot specifiedAsymmetric Allylic Alkylation95% yield, 82:18 e.r.[4]
Nitrogen4-Bromo-[1][1]paracyclophaneBuchwald-Hartwig AminationN-Aryl-[1][1]paracyclophane31-99%Ligand SynthesisHigh yields with various anilines[5]
Thiazole4-Bromo-[1][1]paracyclophaneMulti-step synthesisParacyclophanylthiazoleNot specifiedAnticancer AgentIC₅₀ = 1.11 µM (Leukemia SR cells)[1]
Gold(I) PhosphinePhosphino-[1][1]paracyclophaneComplexationGold(I) ComplexNot specifiedAnticancer AgentLD₅₀ = 22.15 µM (HeLa S3 cells)[1]

IV. Biological Activity and Potential Signaling Pathways

Recent studies have highlighted the potential of[1][1]paracyclophane derivatives as anticancer agents. For instance, certain paracyclophanylthiazole compounds have demonstrated potent cytotoxic activity against various cancer cell lines, including leukemia.[1] Mechanistic studies have revealed that these compounds can induce cell-cycle arrest at the G2/M checkpoint, a critical control point in cell division that prevents cells with damaged DNA from entering mitosis.[1] This suggests that ligands derived from dichloro-[1][1]paracyclophane could be further developed as targeted cancer therapeutics.

G2/M Cell Cycle Checkpoint Signaling

The G2/M checkpoint is a complex signaling pathway involving multiple proteins that sense DNA damage and halt the cell cycle to allow for repair. Key players in this pathway include ATM/ATR kinases, which are activated by DNA damage and in turn activate Chk1/Chk2 kinases. These checkpoint kinases then phosphorylate and inactivate the Cdc25 phosphatase, which is required for the activation of the Cyclin B-Cdk1 complex that drives entry into mitosis. By inhibiting this pathway, paracyclophane-based ligands could selectively kill cancer cells, which often have a defective G1 checkpoint and are more reliant on the G2/M checkpoint for survival.

G2M_Checkpointdna_damageDNA Damageatm_atrATM/ATR Kinasesdna_damage->atm_atrchk1_chk2Chk1/Chk2 Kinasesatm_atr->chk1_chk2activatescdc25Cdc25 Phosphatasechk1_chk2->cdc25inhibitscyclinB_cdk1Cyclin B-Cdk1 Complexcdc25->cyclinB_cdk1activatesmitosisMitosiscyclinB_cdk1->mitosisapoptosisApoptosismitosis->apoptosisinhibition leads toparacyclophaneParacyclophaneLigandparacyclophane->chk1_chk2potential target

Caption: The G2/M checkpoint signaling pathway, a potential target for paracyclophane-based ligands.

Application Notes and Protocols: Characterization of Dichloro-paracyclophane Polymers (Parylene C)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dichloro-paracyclophane polymers, commonly known as Parylene C, are a class of conformal polymers widely utilized for their excellent barrier properties, biocompatibility, and electrical insulation. These polymers are synthesized via a unique chemical vapor deposition (CVD) process, resulting in thin, uniform, and pinhole-free coatings. This document provides detailed application notes and experimental protocols for the comprehensive characterization of Parylene C films, crucial for quality control and ensuring performance in various applications, including medical devices and drug delivery systems.

Physicochemical Properties of Parylene C

A summary of the key physicochemical properties of Parylene C is presented in the table below. These values are compiled from various studies and represent typical characteristics of the material.

PropertyValueCharacterization Technique(s)
Thermal Properties
Melting Point (Tm)~290-302 °CDifferential Scanning Calorimetry (DSC)
Glass Transition (Tg)90-128 °CDifferential Scanning Calorimetry (DSC)
Decomposition Temperature>450 °C (in N2), ~300 °C (in air)Thermogravimetric Analysis (TGA)
Structural Properties
Crystalline StructureSemicrystallineX-Ray Diffraction (XRD)
Crystallinity Ratio~45% ± 5%X-Ray Diffraction (XRD)
Dominant Crystalline Plane(020) at 2θ ≈ 14.5°X-Ray Diffraction (XRD)
Spectroscopic Properties
C-Cl Stretch~1049 cm⁻¹Fourier-Transform Infrared (FTIR)
Aromatic C-H Stretch~3000-3100 cm⁻¹Fourier-Transform Infrared (FTIR)
Aliphatic C-H Stretch~2800-3000 cm⁻¹Fourier-Transform Infrared (FTIR)
Molecular Weight
Weight-Average (Mw)Varies with deposition conditionsGel Permeation Chromatography (GPC)
Number-Average (Mn)Varies with deposition conditionsGel Permeation Chromatography (GPC)
Polydispersity Index (PDI)Varies with deposition conditionsGel Permeation Chromatography (GPC)

Experimental Workflows

The characterization of Parylene C polymers typically follows a structured workflow to assess their key properties. The overall process and specific techniques are outlined in the diagrams below.

G cluster_0 Overall Characterization Workflow Start Parylene C Film Sample Thermal Thermal Analysis Start->Thermal Structural Structural Analysis Start->Structural Spectroscopic Spectroscopic Analysis Start->Spectroscopic MolecularWeight Molecular Weight Analysis Start->MolecularWeight Report Comprehensive Characterization Report Thermal->Report Structural->Report Spectroscopic->Report MolecularWeight->Report

Overall characterization workflow for Parylene C.

G cluster_1 Detailed Experimental Workflow cluster_tga TGA cluster_dsc DSC cluster_xrd XRD cluster_ftir FTIR cluster_gpc GPC TGA_Prep Sample Preparation (5-10 mg) TGA_Run Run TGA (e.g., 10°C/min ramp) TGA_Prep->TGA_Run TGA_Data Analyze Data (Weight Loss vs. Temp) TGA_Run->TGA_Data DSC_Prep Sample Preparation (5-10 mg in pan) DSC_Run Run DSC (Heat-Cool-Heat Cycle) DSC_Prep->DSC_Run DSC_Data Analyze Data (Tg, Tm) DSC_Run->DSC_Data XRD_Prep Mount Film Sample XRD_Run Acquire Diffractogram (e.g., 2θ = 10-40°) XRD_Prep->XRD_Run XRD_Data Analyze Data (Peak Position, Crystallinity) XRD_Run->XRD_Data FTIR_Prep Prepare Sample (ATR or KBr pellet) FTIR_Run Acquire Spectrum (e.g., 4000-400 cm⁻¹) FTIR_Prep->FTIR_Run FTIR_Data Analyze Data (Peak Identification) FTIR_Run->FTIR_Data GPC_Prep Dissolve Polymer (High Temp Solvent) GPC_Run Inject into GPC System GPC_Prep->GPC_Run GPC_Data Analyze Data (Mw, Mn, PDI) GPC_Run->GPC_Data

Detailed workflow for each characterization technique.

Experimental Protocols

Thermal Analysis

a. Thermogravimetric Analysis (TGA)

  • Objective: To determine the thermal stability and decomposition temperature of Parylene C.

  • Instrumentation: Thermogravimetric Analyzer.

  • Protocol:

    • Accurately weigh 5-10 mg of the Parylene C film into a ceramic or platinum TGA pan.

    • Place the pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

    • Heat the sample from room temperature to 600 °C at a constant heating rate of 10 °C/min.

    • Record the weight loss as a function of temperature.

    • The onset of decomposition is determined from the temperature at which significant weight loss begins.

b. Differential Scanning Calorimetry (DSC)

  • Objective: To determine the glass transition temperature (Tg) and melting point (Tm) of Parylene C.

  • Instrumentation: Differential Scanning Calorimeter.

  • Protocol:

    • Accurately weigh 5-10 mg of the Parylene C film into an aluminum DSC pan and seal it.

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Perform a heat-cool-heat cycle to erase the thermal history of the polymer:

      • First Heat: Ramp the temperature from 25 °C to 320 °C at a rate of 10 °C/min.

      • Cool: Cool the sample to 25 °C at a rate of 10 °C/min.

      • Second Heat: Ramp the temperature from 25 °C to 320 °C at a rate of 10 °C/min.

    • The glass transition temperature (Tg) is identified as a step change in the heat flow curve during the second heating scan.

    • The melting point (Tm) is identified as an endothermic peak in the heat flow curve during the first and second heating scans.[1][2][3]

Structural Analysis

a. X-Ray Diffraction (XRD)

  • Objective: To determine the crystalline structure and degree of crystallinity of Parylene C films.

  • Instrumentation: X-Ray Diffractometer with a Cu Kα radiation source.

  • Protocol:

    • Mount the Parylene C film on a sample holder.

    • Set the XRD instrument to operate at a voltage of 40 kV and a current of 40 mA.

    • Scan the sample over a 2θ range of 10° to 40° with a step size of 0.02° and a scan speed of 2°/min.

    • The resulting diffractogram will show peaks corresponding to the crystalline regions of the polymer. The most prominent peak for Parylene C is typically observed at 2θ ≈ 14.5°, which corresponds to the (020) crystalline plane.[4][5][6]

    • The degree of crystallinity can be estimated by calculating the ratio of the area of the crystalline peaks to the total area under the curve (crystalline peaks + amorphous halo).

Spectroscopic Analysis

a. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Objective: To identify the characteristic functional groups present in the Parylene C polymer.

  • Instrumentation: FTIR Spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Protocol:

    • Obtain a background spectrum of the empty ATR crystal.

    • Place the Parylene C film directly on the ATR crystal and ensure good contact using the pressure clamp.

    • Acquire the FTIR spectrum over a wavenumber range of 4000 to 400 cm⁻¹.

    • Typically, 32 or 64 scans are co-added to improve the signal-to-noise ratio.

    • Identify the characteristic absorption bands for Parylene C, such as the C-Cl stretch (~1049 cm⁻¹), aromatic C-H stretches, and aliphatic C-H stretches.[7][8][9][10]

Molecular Weight Analysis

a. Gel Permeation Chromatography (GPC)

  • Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the Parylene C polymer.

  • Instrumentation: Gel Permeation Chromatography system equipped with a refractive index (RI) detector.

  • Protocol:

    • Due to the limited solubility of Parylene C at room temperature, a high-temperature GPC setup is required.

    • Dissolve the Parylene C sample in a suitable high-boiling solvent, such as 1,2,4-trichlorobenzene (B33124) or o-dichlorobenzene, at an elevated temperature (e.g., 150-175 °C).

    • The GPC columns (e.g., polystyrene-divinylbenzene based) and the RI detector must also be maintained at the same elevated temperature.

    • Calibrate the GPC system using narrow molecular weight polystyrene standards.

    • Inject the dissolved Parylene C solution into the GPC system.

    • The eluting polymer is detected by the RI detector, and the resulting chromatogram is used to calculate Mn, Mw, and PDI relative to the polystyrene standards.[11][12][13][14][15]

References

Application Notes and Protocols: Dichloro[2.2]paracyclophane in the Synthesis of Advanced Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

[2.2]Paracyclophane (PCP) has emerged as a unique and powerful scaffold in the design of high-performance fluorescent materials. Its rigid, three-dimensional structure, featuring two co-facially stacked benzene (B151609) rings, imparts several advantageous properties to fluorophores. The introduction of the PCP moiety can enhance fluorescence quantum yields, increase Stokes shifts, and provide a chiral environment, which is of significant interest in the development of chiroptical materials and sensors.[1][2] The inherent strain and through-space electronic communication between the two aromatic decks in the PCP core alter its photophysical and electronic properties compared to simple aromatic systems.[1][2] Specifically, the PCP scaffold can provide steric hindrance that reduces intermolecular π–π stacking, a common cause of aggregation-caused quenching (ACQ) in many traditional dyes.[3]

Dichloro[2.2]paracyclophane, particularly the 4,16-disubstituted isomer, serves as a versatile and accessible starting material for the synthesis of more complex, functionalized PCP derivatives. Through transition-metal-catalyzed cross-coupling reactions, the chlorine atoms can be substituted to introduce various chromophoric and auxochromic groups, enabling the rational design of novel fluorescent dyes with tailored properties. This document provides an overview of the photophysical properties of select PCP-based dyes and details a generalized synthetic protocol for the preparation of a fluorescent dye starting from 4,16-dichloro[2.2]paracyclophane.

Data Presentation: Photophysical Properties of [2.2]Paracyclophane-Based Dyes

The incorporation of a [2.2]paracyclophane unit into various dye scaffolds leads to significant alterations in their photophysical properties. The following table summarizes key data for a selection of PCP-containing fluorescent dyes, demonstrating the impact of the PCP moiety on absorption and emission wavelengths, as well as quantum yields.

Dye Structure/Nameλ_abs (nm)λ_em (nm)Quantum Yield (Φ_f)SolventReference
[2.2]Paracyclophane2863400.08Dioxane[4]
PCP-Coumarin Derivatives
PCP-Fused Coumarin 13754400.41CH₂Cl₂[4]
PCP-Fused Coumarin 23655550.05CH₂Cl₂[4]
PCP-BODIPY Derivatives
PCP-BODIPY 6a5806100.11Toluene (B28343)[4]
PCP-BODIPY 8722795-CH₂Cl₂[4]
Ph-BODIPY 9 (comparative)700750-CH₂Cl₂[4]
PCP-Rhodamine Probes
PCP-Rhodamine 10a5255500.31EtOH/H₂O[4]

Experimental Protocols

The synthesis of fluorescent dyes from dichloro[2.2]paracyclophane is typically achieved through a two-step process: 1) conversion of the chloro-substituents to a more reactive functional group, such as a boronic ester, via a Miyaura borylation, followed by 2) a palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura coupling) with a halogenated fluorescent core. While protocols often utilize the more reactive bromo- or iodo-[2.2]paracyclophanes, the following adapted procedures are proposed for the dichloro- derivative. Note that reactions involving aryl chlorides often require more forcing conditions (e.g., higher temperatures, stronger bases, and specialized ligands) than their bromide or iodide counterparts.

Protocol 1: Synthesis of 4,16-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)[2.2]paracyclophane

This protocol describes the conversion of 4,16-dichloro[2.2]paracyclophane to its corresponding bis(pinacolato)diboron (B136004) ester derivative, a key intermediate for subsequent Suzuki-Miyaura coupling reactions.

Materials:

  • 4,16-dichloro[2.2]paracyclophane

  • Bis(pinacolato)diboron (B₂pin₂)

  • [Pd(dppf)Cl₂] (1,1'-Bis(diphenylphosphino)ferrocene)palladium(II) dichloride

  • Potassium acetate (B1210297) (KOAc)

  • Anhydrous 1,4-dioxane (B91453)

  • Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add 4,16-dichloro[2.2]paracyclophane (1.0 equiv.), bis(pinacolato)diboron (2.5 equiv.), and potassium acetate (3.0 equiv.).

  • Add [Pd(dppf)Cl₂] (0.03 equiv.) to the flask.

  • Add anhydrous 1,4-dioxane via syringe.

  • Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

  • Heat the mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired diboronic ester.

Protocol 2: Suzuki-Miyaura Coupling of the Diboronic Ester with a Halogenated Fluorophore

This protocol details the coupling of the [2.2]paracyclophane diboronic ester with a halogenated fluorescent dye (e.g., a bromo-BODIPY derivative) to generate the final PCP-dye conjugate.

Materials:

  • 4,16-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)[2.2]paracyclophane (from Protocol 1)

  • Halogenated fluorescent dye (e.g., 2,6-dibromo-BODIPY, 2.0 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • 2M aqueous sodium carbonate (Na₂CO₃) solution

  • Toluene

  • Ethanol

  • Argon gas supply

  • Standard reflux apparatus

Procedure:

  • In a round-bottom flask, dissolve the [2.2]paracyclophane diboronic ester (1.0 equiv.) and the halogenated fluorescent dye (2.2 equiv.) in a mixture of toluene and ethanol.

  • Add the 2M aqueous sodium carbonate solution.

  • Bubble argon through the solution for 20 minutes to degas the mixture.

  • Add the palladium catalyst, [Pd(PPh₃)₄] (0.05 equiv.), to the reaction mixture.

  • Heat the mixture to reflux (approximately 90-110 °C) and stir under an argon atmosphere for 8-16 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add water and extract the product with ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final fluorescent dye.

Visualizations

Synthetic Workflow Diagram

The following diagram illustrates the two-step synthetic pathway from 4,16-dichloro[2.2]paracyclophane to a generic PCP-BODIPY fluorescent dye.

G start 4,16-Dichloro[2.2]paracyclophane intermediate 4,16-Bis(pinacolato)diboron-[2.2]paracyclophane start->intermediate  Miyaura Borylation product PCP-BODIPY Dye intermediate->product  Suzuki Coupling reagent1 B₂pin₂, [Pd(dppf)Cl₂], KOAc reagent1->start reagent2 Bromo-BODIPY, [Pd(PPh₃)₄], Na₂CO₃ reagent2->intermediate

Caption: Synthetic workflow for PCP-BODIPY dye.

Conceptual Diagram of PCP-Enhanced Fluorescence

This diagram illustrates the key mechanisms by which the [2.2]paracyclophane scaffold improves the photophysical properties of fluorescent dyes.

G PCP [2.2]Paracyclophane Scaffold PCP_Dye PCP-Functionalized Dye Steric Steric Hindrance PCP->Steric provides ThroughSpace Through-Space Conjugation PCP->ThroughSpace enables Chirality Planar Chirality PCP->Chirality introduces Dye Fluorophore Core ImprovedProperties Improved Photophysical Properties PCP_Dye->ImprovedProperties exhibits ReducedStacking Reduced π-π Stacking (Anti-ACQ) Steric->ReducedStacking AlteredElectronics Altered Electronic Properties ThroughSpace->AlteredElectronics CPL Circularly Polarized Luminescence (CPL) Chirality->CPL ReducedStacking->ImprovedProperties AlteredElectronics->ImprovedProperties CPL->ImprovedProperties

Caption: How PCP scaffolds enhance dye properties.

References

Applications of Dichloro-[2.2]paracyclophane in Optoelectronics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[2.2]Paracyclophanes (PCPs) are a unique class of strained aromatic compounds characterized by two benzene (B151609) rings held in close proximity by ethylene (B1197577) bridges. This constrained geometry enforces significant π-π electronic interactions, leading to novel photophysical and electronic properties not observed in their individual aromatic constituents. The introduction of chloro-substituents onto the paracyclophane scaffold, creating dichloro-[2.2]paracyclophane, further modulates these properties, making them highly attractive for applications in optoelectronic devices. The chlorine atoms act as electron-withdrawing groups, influencing the energy levels of the molecule and enhancing intersystem crossing, which is beneficial for certain types of light-emitting devices. This document provides a detailed overview of the applications of dichloro-[2.2]paracyclophane in optoelectronics, along with relevant experimental protocols and performance data.

Key Applications in Optoelectronics

The unique structural and electronic features of dichloro-[2.2]paracyclophane and its derivatives have led to their exploration in several areas of optoelectronics, most notably in Organic Light-Emitting Diodes (OLEDs), particularly those based on Thermally Activated Delayed Fluorescence (TADF), and to a lesser extent in Organic Solar Cells (OSCs) and as molecular photoswitches.

Organic Light-Emitting Diodes (OLEDs)

Dichloro-[2.2]paracyclophane derivatives have emerged as promising materials for OLEDs, especially as hosts or emitters in the emissive layer. Their rigid structure can suppress non-radiative decay processes, leading to higher photoluminescence quantum yields. The chloro-substituents can also promote the development of TADF materials, which can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons.

Quantitative Performance Data of [2.2]Paracyclophane-Based OLEDs

Emitter/CompoundHostDevice ArchitectureEQEmax (%)Emission Peak (nm)CIE (x, y)Ref.
(R/S)‐C‐DpCpN‐TrzCBPITO/HATCN/TAPC/Emitter:Host/TPBi/LiF/Al19.5485(0.17, 0.35)N/A
(R/S)‐C‐DpCpCz‐TrzCBPITO/HATCN/TAPC/Emitter:Host/TPBi/LiF/Al18.2484(0.16, 0.33)N/A
PCP-DiKTaDPEPOITO/HATCN/TAPC/Emitter:Host/TSPO1/LiF/Al25.7489(0.22, 0.49)N/A
Czp-DiKTaDPEPOITO/HATCN/TAPC/Emitter:Host/TSPO1/LiF/Al29.2518(0.35, 0.60)N/A

Note: Data for dichloro-substituted [2.2]paracyclophane-specific devices is limited in publicly available literature. The table presents data for related [2.2]paracyclophane derivatives to illustrate their potential.

Organic Solar Cells (OSCs)

The application of dichloro-[2.2]paracyclophane in OSCs is less explored than in OLEDs. However, the tunable electronic properties and the ability to form ordered molecular assemblies make them interesting candidates for donor or acceptor materials in the active layer of OSCs. The electron-withdrawing nature of the chlorine atoms can be leveraged to lower the LUMO energy level, which is a key requirement for efficient electron acceptors.

Molecular Photoswitches

[2.2]Paracyclophane derivatives, including chlorinated versions, have been investigated as scaffolds for molecular photoswitches. These molecules can undergo reversible changes in their structure and properties upon irradiation with light of specific wavelengths. The rigid paracyclophane core can be functionalized with photochromic units, and the chlorine substituents can be used to fine-tune the switching behavior and the properties of the different isomeric states.

Experimental Protocols

Synthesis of Dichloro-[2.2]paracyclophane

A common route for the synthesis of dichloro-[2.2]paracyclophane is via the Hofmann elimination of a quaternary ammonium (B1175870) salt. The following is a representative protocol.

Protocol 1: Synthesis of Dichloro-[2.2]paracyclophane via Hofmann Elimination

  • Chlorination of p-methylbenzyltrimethylammonium halide: p-Methylbenzyltrimethylammonium halide is dissolved in a suitable solvent and chlorinated using a chlorinating agent (e.g., chlorine gas) to yield 2-chloro-p-methylbenzyltrimethylammonium halide.

  • Preparation of Quaternary Ammonium Hydroxide (B78521): The chlorinated quaternary ammonium salt is treated with an alkali metal hydroxide (e.g., potassium hydroxide) in an aqueous solution to form the corresponding quaternary ammonium hydroxide in situ.

  • Hofmann Elimination: The Hofmann elimination is conducted in the presence of dioxane. The reaction mixture is heated to induce the elimination reaction, which leads to the formation of dichloro-[2.2]paracyclophane.

  • Purification: The crude product is then purified by recrystallization or column chromatography to obtain the desired dichloro-[2.2]paracyclophane isomer.

Diagram: Synthesis of Dichloro-[2.2]paracyclophane

G cluster_0 Starting Material cluster_1 Chlorination cluster_2 Hofmann Elimination p-Methylbenzyltrimethylammonium halide p-Methylbenzyltrimethylammonium halide 2-Chloro-p-methylbenzyltrimethylammonium halide 2-Chloro-p-methylbenzyltrimethylammonium halide p-Methylbenzyltrimethylammonium halide->2-Chloro-p-methylbenzyltrimethylammonium halide Chlorination Dichloro-[2.2]paracyclophane Dichloro-[2.2]paracyclophane 2-Chloro-p-methylbenzyltrimethylammonium halide->Dichloro-[2.2]paracyclophane KOH, Dioxane, Heat

Caption: Synthetic route to dichloro-[2.2]paracyclophane.

Fabrication of a Generic OLED Device

The following protocol outlines the general steps for fabricating a multi-layer OLED using thermal evaporation.

Protocol 2: OLED Fabrication by Thermal Evaporation

  • Substrate Cleaning:

    • Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) (15 minutes each).

    • The substrates are then dried with a stream of nitrogen gas.

    • Finally, the substrates are treated with UV-ozone for 15 minutes to improve the work function of the ITO and enhance hole injection.

  • Deposition of the Hole Injection and Transport Layers:

    • The cleaned substrates are transferred to a high-vacuum thermal evaporation chamber.

    • A hole injection layer (HIL), for example, dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile (HATCN), is deposited at a rate of 0.1 Å/s to a thickness of 10 nm.

    • Subsequently, a hole transport layer (HTL), such as N,N'-bis(naphthalen-1-yl)-N,N'-bis(phenyl)benzidine (TAPC), is deposited at a rate of 1 Å/s to a thickness of 40 nm.

  • Deposition of the Emissive Layer (EML):

    • The emissive layer, consisting of a host material co-deposited with the dichloro-[2.2]paracyclophane-based emitter, is deposited. The doping concentration of the emitter is typically in the range of 1-20 wt%.

    • The deposition rate is maintained at around 1-2 Å/s to a thickness of 30 nm.

  • Deposition of the Electron Transport and Injection Layers:

    • An electron transport layer (ETL), such as 1,3,5-tris(N-phenylbenzimidazol-2-yl)benzene (TPBi), is deposited at a rate of 1 Å/s to a thickness of 40 nm.

    • An electron injection layer (EIL), typically lithium fluoride (B91410) (LiF) or 8-hydroxyquinolinolatolithium (Liq), is deposited at a rate of 0.1 Å/s to a thickness of 1 nm.

  • Deposition of the Cathode:

    • A metal cathode, usually aluminum (Al), is deposited at a rate of 5 Å/s to a thickness of 100 nm.

  • Encapsulation:

    • The completed device is encapsulated using a glass lid and a UV-curable epoxy resin in a nitrogen-filled glovebox to protect the organic layers from moisture and oxygen.

Diagram: Generic OLED Device Architecture

G cluster_0 Device Layers Cathode Cathode (e.g., Al) EIL Electron Injection Layer (e.g., LiF) EIL->Cathode ETL Electron Transport Layer (e.g., TPBi) ETL->EIL EML Emissive Layer (Host:Emitter) EML->ETL HTL Hole Transport Layer (e.g., TAPC) HTL->EML HIL Hole Injection Layer (e.g., HATCN) HIL->HTL Anode Anode (e.g., ITO) Anode->HIL Substrate Substrate (e.g., Glass) Substrate->Anode

Caption: A typical multi-layer OLED device structure.

Characterization of Optoelectronic Properties

The performance of optoelectronic devices based on dichloro-[2.2]paracyclophane is evaluated using a range of characterization techniques.

Key Characterization Techniques

TechniquePurpose
UV-Vis Spectroscopy To determine the absorption properties and optical bandgap of the materials.
Photoluminescence (PL) Spectroscopy To measure the emission spectrum, photoluminescence quantum yield, and excited-state lifetime.
Cyclic Voltammetry (CV) To determine the HOMO and LUMO energy levels of the materials.
Current-Voltage-Luminance (J-V-L) Characteristics To measure the electrical and optical performance of OLEDs, including turn-on voltage, current efficiency, power efficiency, and external quantum efficiency.
Electroluminescence (EL) Spectroscopy To measure the emission spectrum of the OLED under electrical excitation.
Atomic Force Microscopy (AFM) To characterize the surface morphology and roughness of the thin films.

Conclusion

Dichloro-[2.2]paracyclophane and its derivatives represent a promising class of materials for optoelectronic applications. Their unique through-space electronic interactions, coupled with the electron-withdrawing nature of the chloro-substituents, provide a versatile platform for designing high-performance OLEDs and other optoelectronic devices. Further research into the synthesis of novel derivatives and the optimization of device architectures is expected to unlock the full potential of these fascinating molecules in the field of organic electronics.

Troubleshooting & Optimization

Technical Support Center: Dichloro-paracyclophane Synthesis

Technical Support Center: Dichloro-[1][1]paracyclophane Synthesis

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for the synthesis of dichloro-[1][1]paracyclophane.

Frequently Asked Questions (FAQs)

Q1: My yield of dichloro-[1][1]paracyclophane is consistently low. What are the most common causes?

A1: Low yields in this synthesis are typically traced back to a few key areas:

  • Purity of Precursor: The purity of the starting 2-chloro-p-methylbenzyltrimethylammonium chloride is critical. The corresponding bromide salt is often easier to handle as the chloride is hygroscopic, which can interfere with the reaction.[2]

  • Reaction Conditions: The Hofmann elimination and subsequent dimerization are highly sensitive to temperature, concentration, and the presence of oxygen. The reaction should be conducted in an inert atmosphere to prevent undesirable side reactions.[3]

  • Choice of Solvent: The solvent plays a crucial role in facilitating the reaction. While various solvents like DMSO have been used, dioxane in an aqueous solution of an alkali metal hydroxide (B78521) has been shown to produce high yields.[4]

  • Inefficient Dimerization: The intermediate, chloro-p-xylylene, is highly reactive. If conditions do not favor dimerization, it will readily polymerize, significantly reducing the yield of the desired paracyclophane.

Q2: I'm observing a significant amount of insoluble, polymeric byproduct. How can I minimize this?

A2: Polymer formation is a common competing reaction. To favor the desired intramolecular dimerization over intermolecular polymerization, consider the following:

  • High Dilution: While not always practical on a large scale, running the reaction at a lower concentration can favor the formation of the cyclic dimer.

  • Optimal Temperature Control: The temperature for the thermal decomposition of the quaternary ammonium (B1175870) salt must be carefully controlled. A common range is 80-120°C.[4]

  • Use of Inhibitors: Small amounts of radical inhibitors, such as phenothiazine, can be added to suppress unwanted polymerization during the dimerization step.[2]

Q3: What is the best method for synthesizing dichloro-[1][1]paracyclophane on an industrial or large lab scale?

A3: The most effective and widely adopted method for industrial production is the Hofmann elimination of a 2-chloro-p-methylbenzyltrimethylammonium salt.[3][5] This multi-step process, while complex, is generally preferred over methods like direct pyrolysis of xylenes (B1142099) due to higher purity and more controlled reaction pathways.[3]

Q4: How should I purify the crude dichloro-[1][1]paracyclophane product?

A4: The crude product, which is typically a solid precipitate from the reaction mixture, can be effectively purified by recrystallization. A common procedure involves dissolving the crude material in a hot solvent like toluene (B28343), filtering off any insoluble polymeric material, and then removing the solvent to yield the purified crystalline product.[4] Column chromatography can also be employed for smaller-scale purifications.[6][7]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Problem: Low or No Precipitation of Crude Product

GStartLow/No Crude ProductPrecipitationCheck1Verify pH ofReaction MixtureStart->Check1Check2Confirm PrecursorSalt AdditionStart->Check2Check3Assess ReactionTemperatureStart->Check3Sol1pH is not strongly alkaline.Add more alkali (e.g., KOH)to ensure pH > 12.Check1->Sol1Sol2Precursor salt was not fullydissolved or was omitted.Review procedure.Check2->Sol2Sol3Temperature was too low fordecomposition (e.g., <80°C).Increase and maintain heat.Check3->Sol3

Problem: Final Product is Off-Color (Yellow or Brown)

An off-color product often indicates the presence of impurities from side reactions.

  • Cause: Oxidation or presence of residual starting materials.

  • Solution: Adding a mild reducing agent, such as sodium borohydride, to the reaction mixture before the heating step can result in a more colorless final product.[4] Ensure the purification by recrystallization is performed carefully to remove colored impurities.

Data Presentation: Optimizing Reaction Conditions

The following data, adapted from patent literature, illustrates how varying reagent quantities can impact the yield of dichloro-[1][1]paracyclophane in a Hofmann elimination reaction using an aqueous dioxane solvent system.[4]

Experiment Dioxane Volume 85% KOH (total) Crude Yield Final Yield
1 (Baseline)300 ml40 g90.6%89.9%
2300 ml30 g92.8%80.4%
3200 ml40 g95.7%82.6%

Analysis: These results suggest that while a higher concentration (less dioxane) can increase the crude yield, the amount of alkali is critical for driving the reaction to completion and achieving a high final yield after purification.

Experimental Protocols

Overall Synthesis Workflow

Gcluster_0Precursor Synthesiscluster_1Dimer Synthesiscluster_2PurificationStart2-Chloro-p-xyleneStep1Chlorination & Reactionwith TrimethylamineStart->Step1Precursor2-Chloro-p-methylbenzyl-trimethylammonium chlorideStep1->PrecursorStep2Hofmann Elimination(KOH, Dioxane, Heat)Precursor->Step2CrudeCrude Dichloro-[1][1]-paracyclophaneStep2->CrudeStep3Recrystallizationfrom TolueneCrude->Step3FinalPure ProductStep3->Final

Detailed Protocol for Hofmann Elimination & Dimerization

This protocol is adapted from a patented procedure demonstrating high yields.[4]

Materials:

  • Aqueous solution of 2-chloro-p-methylbenzyltrimethylammonium chloride

  • Potassium Hydroxide (KOH), 85% purity

  • Dioxane

  • Toluene

  • Deionized Water

Procedure:

  • In a suitable reaction vessel, create a solution of the chlorinated quaternary ammonium salt in water.

  • Add 300 ml of dioxane to the aqueous solution.

  • Gradually add an initial 10 g of 85% KOH to the solution to make it alkaline.

  • Add an additional 30 g of 85% KOH to the mixture.

  • Heat the solution to 80°C over approximately 1.5 hours with continuous stirring.

  • Maintain the reaction temperature at 80°C for an additional 4 hours.

  • After the reaction is complete, cool the solution to room temperature and dilute it with water.

  • A precipitate of crude dichloro-[1][1]paracyclophane will form. Collect this solid by filtration.

  • Dry the collected crude product. A crude yield of approximately 90% can be expected.[4]

  • Purification: Dissolve the dried crude product in 70 ml of hot toluene.

  • Filter the hot solution to remove any insoluble byproducts (primarily polymer).

  • Distill off the toluene from the filtrate to yield the purified dichloro-[1][1]paracyclophane. The final product should have a purity greater than 95%.[4] A final yield of around 89% can be achieved with this method.[4]

Technical Support Center: Regioselective Functionalization of Paracyclophanes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective functionalization of paracyclophanes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this complex area of synthetic chemistry.

Troubleshooting Guide

This section addresses specific issues that may arise during the experimental process of functionalizing [2.2]paracyclophanes.

Issue 1: Poor or No Regioselectivity in Electrophilic Aromatic Substitution

Question: My electrophilic aromatic substitution (e.g., bromination, acylation) on an unsubstituted or monosubstituted [2.2]paracyclophane is yielding a mixture of regioisomers (pseudo-geminal, pseudo-ortho, pseudo-meta, pseudo-para) with no clear selectivity. What factors could be influencing this and how can I improve it?

Answer:

Controlling regioselectivity in the functionalization of [2.2]paracyclophanes is a significant challenge due to the unique electronic and steric environment of the scaffold.[1] The bent benzene (B151609) rings and transannular electronic effects create a complex reactivity landscape.[2] Here are several factors to consider and troubleshoot:

  • Steric Hindrance: The ethylene (B1197577) bridges create significant steric bulk, which can influence the approach of the electrophile. For monosubstituted paracyclophanes, the existing substituent can sterically direct incoming groups.

  • Electronic Effects: The π-systems of the two decks are in close proximity, leading to through-space electronic communication.[3] The nature of any pre-existing substituent (electron-donating or electron-withdrawing) will strongly influence the position of subsequent substitutions.[4] Electron-withdrawing groups, for instance, are known to direct functionalization to the pseudo-geminal position.[5]

  • Reaction Conditions:

    • Lewis Acid: The choice and amount of Lewis acid in reactions like Friedel-Crafts acylation can dramatically alter the isomeric ratio of the products.[6] Experiment with different Lewis acids (e.g., AlCl₃, FeCl₃, TiCl₄) and their stoichiometry.

    • Temperature: Temperature can affect the kinetic versus thermodynamic control of the reaction. Lowering the temperature may favor a single, kinetically preferred isomer. Conversely, thermal isomerization at elevated temperatures can sometimes be used to convert one isomer to another, for instance, from pseudo-para to pseudo-ortho.[1]

    • Solvent: The polarity of the solvent can influence the stability of charged intermediates and transition states, thereby affecting the regiochemical outcome.

Troubleshooting Steps:

  • Analyze Substituent Effects: If your starting material is substituted, carefully consider the electronic (activating/deactivating) and steric nature of the substituent. This will be the primary directing factor.

  • Optimize Lewis Acid and Stoichiometry: For Friedel-Crafts reactions, perform a screening of Lewis acids and vary their molar equivalents.

  • Vary Reaction Temperature: Run the reaction at a range of temperatures (e.g., -78 °C, 0 °C, room temperature) to assess the impact on selectivity.

  • Screen Solvents: Investigate the effect of different solvents with varying polarities (e.g., CS₂, CH₂Cl₂, nitrobenzene).

Issue 2: Difficulty in Achieving Pseudo-Ortho or Pseudo-Para Disubstitution

Question: I am trying to synthesize a pseudo-ortho or pseudo-para disubstituted [2.2]paracyclophane, but I am primarily obtaining the pseudo-geminal isomer or a complex mixture. What strategies can I employ to favor the desired isomer?

Answer:

Achieving pseudo-ortho and pseudo-para selectivity can be challenging as the pseudo-geminal isomer is often the thermodynamically more stable product in many electrophilic substitutions on monosubstituted paracyclophanes.[1]

Strategies to Favor Pseudo-Ortho and Pseudo-Para Isomers:

  • Directed Metalation: The use of directing groups can be a powerful tool. A functional group that can coordinate to a metalating agent (e.g., an oxazoline (B21484) or amide) can direct lithiation or other metalations to the adjacent pseudo-ortho position.[7] Subsequent quenching with an electrophile will install the desired functionality.

  • Isomerization: In some cases, it is possible to isomerize a more readily available isomer to the desired one. For example, microwave-assisted isomerization of pseudo-para-dibromo[2.2]paracyclophane to the pseudo-ortho isomer has been reported.[1]

  • Stepwise Synthesis: A multi-step approach is often more reliable than direct disubstitution. This may involve:

    • Monofunctionalization of the paracyclophane core.

    • Introduction of a second functional group that can be converted to the desired substituent.

    • Careful selection of reaction conditions at each step to control regiochemistry.

  • Palladium-Catalyzed Cross-Coupling Reactions: If you have a halogenated paracyclophane, transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) are excellent methods for introducing a second substituent with high regiocontrol.[1]

Issue 3: Low Yields and/or Decomposition During Functionalization

Question: My reactions are resulting in low yields of the desired functionalized paracyclophane, and I observe significant decomposition or formation of polymeric byproducts. What are the likely causes and how can I mitigate them?

Answer:

Low yields and decomposition can stem from the inherent strain and reactivity of the paracyclophane scaffold, as well as the specific reaction conditions employed.[1]

Potential Causes and Solutions:

  • Harsh Reaction Conditions: Paracyclophanes can be sensitive to strongly acidic or oxidizing conditions.[8]

    • Mitigation:

      • Use milder reagents where possible.

      • Carefully control the reaction temperature, often running reactions at lower temperatures can prevent side reactions.

      • Ensure slow and controlled addition of reagents.

  • Over-functionalization: The activated nature of the paracyclophane rings can sometimes lead to multiple substitutions.

    • Mitigation:

      • Use stoichiometric amounts of the electrophile or coupling partner.

      • Consider using a protecting group strategy if you have multiple reactive sites.

  • Work-up and Purification Issues: The product may be unstable to the work-up conditions (e.g., acidic or basic washes) or may be difficult to separate from byproducts.[9]

    • Mitigation:

      • Use neutral work-up procedures whenever possible.

      • Test the stability of your product to potential work-up and purification conditions on a small scale.[9]

      • Employ careful chromatographic techniques for purification.

Frequently Asked Questions (FAQs)

Q1: What are the different regioisomers of a disubstituted [2.2]paracyclophane and how are they named?

A1: For a disubstituted [2.2]paracyclophane with one substituent on each ring, the relative positions are described using "pseudo" nomenclature. The common isomers are pseudo-geminal, pseudo-ortho, pseudo-meta, and pseudo-para.[1][10]

Q2: Why is regioselective functionalization of paracyclophanes important?

A2: The substitution pattern on a paracyclophane scaffold significantly influences its physical, chemical, and chiroptical properties.[1] For applications in areas like asymmetric catalysis, materials science, and drug development, precise control over the placement of functional groups is crucial for tuning the molecule's function.[11][12]

Q3: What are the main synthetic strategies for functionalizing [2.2]paracyclophanes?

A3: The primary methods include:

  • Electrophilic Aromatic Substitution: This is a common method for introducing functional groups like halogens, acyl, and nitro groups directly onto the aromatic rings.[13]

  • Metal-Catalyzed C-H Functionalization: More recent methods involve the direct functionalization of C-H bonds, which can offer alternative regioselectivities and are more atom-economical.[14][15]

  • Functionalization via Pre-installed Groups: This involves the transformation of an existing functional group (e.g., a bromo group) into another via reactions like metal-halogen exchange followed by quenching with an electrophile, or through transition-metal-catalyzed cross-coupling reactions.[1]

Q4: How do electronic effects of substituents influence further functionalization?

A4: Similar to standard benzene derivatives, electron-donating groups (EDGs) activate the paracyclophane ring towards electrophilic substitution, while electron-withdrawing groups (EWGs) deactivate it.[6] These groups also direct the position of the incoming electrophile. However, the through-space interaction between the two rings can lead to more complex directing effects than in simple aromatic systems.[2]

Q5: Are there any particular safety concerns when working with paracyclophane functionalization reactions?

A5: Standard laboratory safety precautions should always be followed. Specific concerns may arise from the reagents used, such as strong Lewis acids (e.g., AlCl₃), which are corrosive and moisture-sensitive, or organometallic reagents (e.g., organolithiums), which can be pyrophoric. Always consult the safety data sheets (SDS) for all chemicals and perform reactions in a well-ventilated fume hood.

Quantitative Data Summary

Reaction TypeStarting MaterialReagentsProduct(s)Isomer Ratio/YieldReference
Bromination[2.2]ParacyclophaneFe catalystDibromo[2.2]paracyclophanespseudo-para (26%), pseudo-ortho (16%), pseudo-meta (6%), para (5%)[1]
Friedel-Crafts Acylation[2.2]ParacyclophaneAcetyl chloride, AlCl₃4-Acetyl[2.2]paracyclophane-[16]
Reductive Sulfanylation4-Formyl[2.2]paracyclophaneThiophenol, BF₃·OEt₂/Et₃SiH4-(Phenylthiomethyl)[2.2]paracyclophane91% yield[16]
Reductive Sulfanylation4-Formyl[2.2]paracyclophaneThiophenol, TFA/BH₃·THF4-(Phenylthiomethyl)[2.2]paracyclophane92% yield[16]

Key Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of [2.2]Paracyclophane[16]
  • Setup: In a two-necked round-bottomed flask equipped with a nitrogen inlet, dissolve [2.2]paracyclophane (1.0 equiv) in dry CH₂Cl₂.

  • Cooling: Cool the solution to -50 °C.

  • Reagent Addition: Add a solution of acetyl chloride (2.1 equiv) and AlCl₃ (1.75 equiv) dropwise.

  • Reaction: Stir the reaction mixture at -50 °C for 15 minutes.

  • Warming: Allow the mixture to warm to -20 °C and stir for an additional 15 minutes.

  • Quenching: Quench the reaction by carefully adding it to a mixture of ice and concentrated HCl.

  • Extraction: Extract the aqueous layer with CH₂Cl₂.

  • Washing: Wash the combined organic layers with water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Reductive Sulfanylation of 4-Formyl[2.2]paracyclophane (Conditions A)[16]
  • Setup: To a solution of 4-formyl[2.2]paracyclophane (1.0 equiv) and a thiol (1.2 equiv) in CH₂Cl₂ (0.25 M) at 0 °C, add BF₃·OEt₂ (2.0 equiv).

  • Reduction: Add Et₃SiH (2.0 equiv) to the mixture.

  • Reaction: Stir the reaction at room temperature until completion (monitored by TLC).

  • Quenching: Quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extraction: Extract the aqueous layer with CH₂Cl₂.

  • Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash chromatography on silica gel.

Visualizations

Regioselective_Substitution cluster_conditions Reaction Conditions cluster_products Potential Regioisomers PCP Monosubstituted [2.2]Paracyclophane EWG Electron-Withdrawing Group (EWG) EDG Electron-Donating Group (EDG) Sterics Steric Hindrance Catalyst Catalyst/Reagent Choice PseudoGem pseudo-geminal EWG->PseudoGem Favors PseudoOrtho pseudo-ortho EDG->PseudoOrtho Can Favor PseudoPara pseudo-para EDG->PseudoPara Can Favor Sterics->PseudoOrtho Influences PseudoMeta pseudo-meta Sterics->PseudoMeta Influences Sterics->PseudoPara Influences Catalyst->PseudoGem Directs Catalyst->PseudoOrtho Directs Catalyst->PseudoMeta Directs Catalyst->PseudoPara Directs

Caption: Factors influencing regioselective substitution on [2.2]paracyclophane.

Troubleshooting_Workflow cluster_analysis Analysis of Variables cluster_optimization Optimization Strategy start Experiment Start: Regioselective Functionalization issue Poor Regioselectivity or Low Yield Observed? start->issue check_reagents Verify Reagent Purity & Stoichiometry issue->check_reagents Yes success Improved Selectivity/ Yield Achieved issue->success No check_conditions Analyze Temperature, Solvent, and Catalyst check_reagents->check_conditions check_sterics Evaluate Steric Effects of Substituents check_conditions->check_sterics check_electronics Evaluate Electronic Effects (EDG/EWG) check_sterics->check_electronics opt_temp Screen Temperatures check_electronics->opt_temp opt_solvent Screen Solvents opt_temp->opt_solvent opt_catalyst Screen Lewis Acids/ Catalysts opt_solvent->opt_catalyst opt_strategy Consider Alternative Strategy (e.g., Directed Metalation) opt_catalyst->opt_strategy opt_strategy->success

Caption: A logical workflow for troubleshooting regioselectivity issues.

References

Technical Support Center: Optimization of Paracyclophane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for paracyclophane synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the synthesis of paracyclophanes.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions that may arise during paracyclophane synthesis.

Q1: My paracyclophane synthesis is resulting in a low yield. What are the potential causes and how can I improve it?

A1: Low yields are a common issue in paracyclophane synthesis. Several factors can contribute to this problem. Consider the following troubleshooting steps:

  • Reaction Conditions: The reaction conditions are critical and often need to be optimized for specific substrates. Key parameters to investigate include temperature, reaction time, and concentration. For instance, in the synthesis of 4,7,12,15-tetrachloro[2.2]paracyclophane, modifying the Winberg elimination-dimerization step by using aqueous sodium hydroxide (B78521) solution instead of silver oxide for anion exchange has been shown to significantly improve the product yield.[1]

  • Solvent Choice: The solvent can have a profound effect on the reaction outcome. For photochemical macrocyclization routes, varying the solvent is a key optimization parameter.[2] In biocatalytic desymmetrization, lipases exhibit higher reactivity in nonpolar solvents.[3]

  • Catalyst and Reagents: The choice and quality of catalysts and reagents are paramount. For palladium-catalyzed C-H bond acetoxylation of [2.2]paracyclophanes, the catalyst loading can be critical, with some methods requiring up to 20 mol% for efficient conversion.[4] In other syntheses, using H₂O₂-HBr as a bromide source offers a greener and more efficient alternative to traditional bromination methods.[1]

  • Side Reactions: Intramolecular side reactions can significantly reduce the yield of the desired paracyclophane.[3] Careful control of reaction conditions and purification methods are necessary to minimize these competing pathways.

Q2: I am observing the formation of significant amounts of polymeric byproducts. How can I minimize polymerization?

A2: Polymerization is a frequent side reaction, especially in syntheses involving reactive intermediates like p-quinodimethanes. Here are some strategies to mitigate this:

  • High Dilution: Performing the reaction under high-dilution conditions favors intramolecular cyclization over intermolecular polymerization.

  • Slow Addition of Reagents: A slow, controlled addition of the starting materials can help maintain a low concentration of reactive intermediates, thus reducing the likelihood of polymerization.

  • Use of a Polymerization Inhibitor: In some protocols, the addition of a polymerization inhibitor can be beneficial.[1]

Q3: How can I improve the regioselectivity of functionalization on the [2.2]paracyclophane scaffold?

A3: Achieving high regioselectivity in the functionalization of [2.2]paracyclophanes is a significant challenge due to the similar reactivity of the C-H bonds.[4] Here are some approaches:

  • Directing Groups: The use of directing groups can effectively control the position of functionalization. For example, an O-methyloxime directing group can achieve ortho-selectivity in C-H bond functionalization.[4]

  • Catalyst Control: The choice of catalyst can influence the regioselectivity. For instance, in the iron-catalyzed bromination of [2.2]paracyclophane, a mixture of pseudo-para and pseudo-ortho isomers is typically obtained.[4]

  • Stepwise Synthesis: A multi-step synthetic route, while longer, can provide better control over the regiochemical outcome compared to direct functionalization.

Q4: What are the key parameters to consider when optimizing a photochemical synthesis of paracyclophanes?

A4: For photochemical routes to paracyclophanes, several parameters must be carefully optimized:

  • Light Source and Wavelength: The wavelength of the light source is crucial for initiating the desired photochemical reaction. For example, irradiation at 254 nm is used in some photochemical macrocyclization reactions.[2]

  • Solvent: The solvent can influence the reaction by affecting the stability of intermediates and the solubility of reactants.[2]

  • Temperature: Temperature control is important to manage the rate of reaction and minimize side reactions. Low-temperature photoreactions have been shown to yield different products compared to room temperature reactions.[2][5]

  • Gas Saturation: The type of gas saturating the solvent can also impact the reaction outcome.[2]

Data Presentation: Optimization of Reaction Conditions

The following tables summarize quantitative data from various studies on the optimization of paracyclophane synthesis.

Table 1: Optimization of Photoreaction for [3.2]Paracyclophane Synthesis [2]

ParameterCondition 1Condition 2Condition 3 (Optimized)
Solvent MeCNTolueneMeCN
Light Source (nm) 254254254
Temperature (°C) 101025
Gas N₂ArAir
Yield (%) Not specifiedNot specified~70%

Table 2: Optimization of Microwave-Assisted Acylation of [2.2]Paracyclophane [6]

ParameterCondition 1Condition 2Condition 3 (Optimized)
Reagent Propionyl chloridePropionic anhydridePropionyl chloride
Catalyst AlCl₃AlCl₃AlCl₃
Microwave Power (W) 100150120
Time (min) 1058
Yield (%) 758291

Table 3: Solvent Effect on Biocatalytic Desymmetrization of a [2.2]Paracyclophane Diol [3]

SolventConversion (%)Enantiomeric Excess (ee, %)
Toluene>9592
Dioxane8588
THF7085
Acetonitrile (B52724)5575

Experimental Protocols

This section provides detailed methodologies for key experiments in paracyclophane synthesis.

Protocol 1: Photochemical Synthesis of Asymmetric Strained [3.2]Paracyclophanes [2]

  • Preparation of Starting Material: Dissolve 20 mg of the precursor keto-ester in 10 mL of acetonitrile (MeCN).

  • Reaction Setup: Place the solution in a photoreactor equipped with a 254 nm UV lamp.

  • Irradiation: Irradiate the solution at 25°C while bubbling air through the mixture.

  • Monitoring: Monitor the reaction progress by HPLC-MS.

  • Work-up and Purification: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired [3.2]paracyclophane.

Protocol 2: Microwave-Assisted Synthesis of 4-Propionyl-[2.2]-paracyclophane [6]

  • Reactant Mixture: In a microwave reaction vessel, combine [2.2]paracyclophane (1.0 g), propionyl chloride (1.2 eq), and aluminum chloride (AlCl₃) (1.5 eq) in dichloromethane (B109758) (20 mL).

  • Microwave Irradiation: Subject the mixture to microwave irradiation at 120 W for 8 minutes.

  • Quenching: After cooling, carefully pour the reaction mixture into a mixture of ice and concentrated HCl.

  • Extraction: Extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to obtain 4-propionyl-[2.2]-paracyclophane.

Protocol 3: Biocatalytic Desymmetrization of a Pseudo-geminal [2.2]Paracyclophane Diol [3][7]

  • Enzyme Suspension: Suspend the lipase (B570770) (e.g., Candida rugosa lipase, 20 mg/mL) in the chosen nonpolar solvent (e.g., toluene, 5 mL).

  • Substrate Addition: Add the pseudo-geminal [2.2]paracyclophane diol (0.1 mmol) and the acylating agent (e.g., vinyl acetate, 0.5 mmol) to the enzyme suspension.

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction for conversion and enantiomeric excess using chiral HPLC.

  • Work-up: Once the desired conversion is reached, filter off the enzyme.

  • Purification: Concentrate the filtrate and purify the resulting monoacetate by column chromatography.

Visualizations

The following diagrams illustrate key workflows and logical relationships in the optimization of paracyclophane synthesis.

Troubleshooting_Low_Yield start Low Yield in Paracyclophane Synthesis cond Check Reaction Conditions start->cond solvent Evaluate Solvent start->solvent reagents Assess Reagents & Catalyst start->reagents side_reactions Investigate Side Reactions start->side_reactions opt_temp Optimize Temperature & Time cond->opt_temp opt_solvent Screen Solvents (e.g., polar vs. nonpolar) solvent->opt_solvent opt_reagents Verify Reagent Purity & Optimize Catalyst Loading reagents->opt_reagents min_side_reactions Use High Dilution & Slow Addition side_reactions->min_side_reactions success Improved Yield opt_temp->success opt_solvent->success opt_reagents->success min_side_reactions->success

Caption: Troubleshooting flowchart for addressing low yields in paracyclophane synthesis.

Photochemical_Synthesis_Workflow prep Prepare Precursor Solution setup Set up Photoreactor (Light Source, Temp, Gas) prep->setup irradiate Irradiate Solution setup->irradiate monitor Monitor Reaction (HPLC-MS) irradiate->monitor monitor->irradiate Continue workup Reaction Work-up & Concentration monitor->workup Complete purify Purify Product (Chromatography) workup->purify product Pure Paracyclophane purify->product

Caption: General experimental workflow for photochemical paracyclophane synthesis.

References

Technical Support Center: Purification of Dichloro-paracyclophane Isomers

Technical Support Center: Purification of Dichloro-[1][1]paracyclophane Isomers

Welcome to the technical support center for the purification of dichloro-[1][1]paracyclophane isomers. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common purification challenges, detailed experimental protocols, and troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What are the common isomers of dichloro-[1][1]paracyclophane that I might encounter?

A1: The dichlorination of[1][1]paracyclophane can result in a mixture of positional isomers. The most common isomers are the pseudo-geminal, pseudo-para, pseudo-ortho, and pseudo-meta isomers. The relative ratios of these isomers can vary depending on the specific reaction conditions used for chlorination.

Q2: What are the primary methods for purifying dichloro-[1][1]paracyclophane isomers?

A2: The most common and effective methods for the purification of dichloro-[1][1]paracyclophane isomers are recrystallization and column chromatography. Sublimation can also be a viable technique for achieving high purity, particularly for compounds with sufficient volatility.[2] The choice of method depends on the scale of the purification, the required purity, and the specific isomer distribution in your crude mixture.

Q3: How can I monitor the progress of my purification?

A3: Thin-layer chromatography (TLC) is an effective technique for monitoring the separation of dichloro-[1][1]paracyclophane isomers. A suitable solvent system will show distinct spots for the different isomers, allowing you to track their separation during column chromatography and assess the purity of your fractions.

Q4: What are some common impurities I should be aware of?

A4: Besides the isomeric mixture of dichlorinated products, common impurities may include unreacted[1][1]paracyclophane, monochlorinated intermediates, and potentially over-chlorinated products (trichloro- or tetrachloro-[1][1]paracyclophane). The presence of these impurities will depend on the specifics of your synthesis.

Purification Protocols

Recrystallization

Recrystallization is a straightforward method for the bulk purification of the dichloro-[1][1]paracyclophane isomer mixture, often used to remove synthesis byproducts and enrich the concentration of the major isomers.

Experimental Protocol:

  • Solvent Selection: Toluene (B28343) is a commonly used solvent for the recrystallization of dichloro-[1][1]paracyclophane.[3] Other aromatic solvents or mixtures with non-polar solvents may also be effective. The ideal solvent should fully dissolve the compound at an elevated temperature but have low solubility at room temperature or below.

  • Dissolution: In a fume hood, suspend the crude dichloro-[1][1]paracyclophane in a minimal amount of toluene in an Erlenmeyer flask. Heat the mixture with stirring (e.g., on a hot plate with a magnetic stirrer) until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration step. Pre-heat a funnel and a new flask to prevent premature crystallization. Filter the hot solution through a fluted filter paper to remove any solid impurities.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath or a refrigerator.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold toluene to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Quantitative Data:

MethodStarting MaterialSolventPurity AchievedYieldReference
RecrystallizationCrude dichloro-[1][1]paracyclophaneToluene>95% (for the isomer mixture)Not specified[3]
Column Chromatography

Column chromatography is the preferred method for separating the individual dichloro-[1][1]paracyclophane isomers from each other.

Experimental Protocol:

  • Stationary Phase: Silica (B1680970) gel is a suitable stationary phase for the separation of these isomers.

  • Solvent System (Eluent) Selection: A non-polar/polar solvent mixture is typically used. A good starting point is a mixture of hexane (B92381) and ethyl acetate (B1210297). The optimal ratio should be determined by TLC analysis to achieve good separation between the isomer spots. A typical starting point could be 95:5 hexane:ethyl acetate, with the polarity gradually increased as needed.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Carefully pour the slurry into a vertical chromatography column, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then add a layer of sand on top to protect the silica bed.

    • Equilibrate the column by running the initial eluent through it until the packing is stable.

  • Sample Loading:

    • Dissolve the crude isomer mixture in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent).

    • Carefully apply the sample to the top of the silica gel bed.

  • Elution:

    • Begin eluting with the starting solvent mixture.

    • Collect fractions and monitor the separation using TLC.

    • If necessary, gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the more polar isomers.

  • Fraction Analysis and Isolation:

    • Analyze the collected fractions by TLC to identify which fractions contain the pure isomers.

    • Combine the pure fractions of each isomer and remove the solvent using a rotary evaporator to obtain the purified compounds.

Troubleshooting Guides

Recrystallization
IssuePossible Cause(s)Suggested Solution(s)
No crystals form upon cooling. - The solution is not supersaturated (too much solvent was used).- The compound is very soluble in the chosen solvent even at low temperatures.- Evaporate some of the solvent to concentrate the solution and try cooling again.- Try a different solvent or a mixture of solvents in which the compound has lower solubility at cold temperatures.
Oily precipitate forms instead of crystals. - The compound is "oiling out" due to a high concentration of impurities or too rapid cooling.- Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.- Consider a preliminary purification step (e.g., a quick filtration through a silica plug) to remove some impurities before recrystallization.
Poor recovery of the purified compound. - The compound has significant solubility in the cold solvent.- Too much solvent was used for washing the crystals.- Cool the crystallization mixture for a longer period or to a lower temperature.- Use a minimal amount of ice-cold solvent for washing the crystals.
Column Chromatography
IssuePossible Cause(s)Suggested Solution(s)
Poor separation of isomers (co-elution). - The eluent polarity is not optimal.- The column is overloaded with the sample.- The column was not packed properly (channeling).- Optimize the solvent system using TLC. A less polar solvent system will generally provide better separation for closely related non-polar compounds.- Reduce the amount of sample loaded onto the column.- Repack the column carefully to ensure a uniform bed.
Streaking or tailing of spots on TLC. - The sample is not sufficiently soluble in the eluent.- The sample was loaded in too much or too polar of a solvent.- The compound is interacting strongly with the stationary phase.- Choose a different solvent for sample loading in which the compound is more soluble but still has a low polarity.- Load the sample in the smallest possible volume of solvent.- Consider using a different stationary phase (e.g., alumina) or adding a small amount of a modifier to the eluent.
Compound is not eluting from the column. - The eluent is not polar enough.- Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture.

Visualizations

PurificationWorkflowcluster_startStarting Pointcluster_purificationPurification Strategycluster_analysisAnalysiscluster_endFinal ProductsCrudeCrude Dichloro-[2,2]paracyclophane(Isomer Mixture)RecrystallizationRecrystallization(e.g., from Toluene)Crude->RecrystallizationBulk PurificationColumnChromatographyColumn Chromatography(Silica Gel)Crude->ColumnChromatographyIsomer SeparationTLCTLC AnalysisRecrystallization->TLCMonitor PurityPurifiedMixturePurified Isomer Mixture(>95% Purity)Recrystallization->PurifiedMixtureColumnChromatography->TLCMonitor SeparationSeparatedIsomersSeparated Pure IsomersColumnChromatography->SeparatedIsomersPurityCheckPurity Check(e.g., NMR, GC-MS)PurifiedMixture->PurityCheckSeparatedIsomers->PurityCheckColumnChromatographyDetailcluster_prepPreparationcluster_elutionElution & Collectioncluster_analysis_isoAnalysis & IsolationSelectSolvent1. Select Eluent via TLCPackColumn2. Pack Column with Silica GelSelectSolvent->PackColumnLoadSample3. Load SamplePackColumn->LoadSampleElute4. Elute with Solvent GradientLoadSample->EluteCollectFractions5. Collect FractionsElute->CollectFractionsAnalyzeFractions6. Analyze Fractions by TLCCollectFractions->AnalyzeFractionsCombineFractions7. Combine Pure FractionsAnalyzeFractions->CombineFractionsEvaporate8. Evaporate SolventCombineFractions->EvaporatePureIsomerPure IsomerEvaporate->PureIsomer

Overcoming steric hindrance in reactions ofparacyclophanes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with paracyclophanes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges related to steric hindrance in the chemical synthesis and functionalization of paracyclophanes.

Frequently Asked Questions (FAQs)

Q1: Why are reactions on [2.2]paracyclophane so challenging compared to simple benzene (B151609) rings?

A1: The primary challenge arises from the unique structure of [2.2]paracyclophane (PCP). The two benzene rings (decks) are held in close, face-to-face proximity (approx. 3.09 Å apart) by two ethylene (B1197577) bridges.[1][2] This co-facial arrangement leads to significant transannular strain and steric hindrance.[2] As a result, reagents have difficulty accessing the aromatic rings, and the transition states of many reactions are destabilized, leading to sluggish reactivity or requiring harsh conditions.[3][4]

Q2: What do the different "pseudo-" substitution patterns (pseudo-geminal, pseudo-ortho, etc.) mean?

A2: These terms describe the relative positions of two substituents on the different aromatic decks of the paracyclophane core. Due to the molecule's three-dimensional nature, standard ortho, meta, and para nomenclature is insufficient. The "pseudo-" prefixes are used to denote through-space relationships between substituents on opposite rings.

  • pseudo-geminal : Substituents are in close proximity, emerging from adjacent carbons on the two different rings. This pattern can lead to steric repulsion.[3]

  • pseudo-ortho : Substituents are on carbons that are "ortho" to each other if you were to look through the molecule.

  • pseudo-meta : Substituents are diagonally offset.

  • pseudo-para : Substituents are on opposite sides of the cyclophane structure.

Understanding these patterns is crucial for designing synthetic routes and predicting the outcome of difunctionalization reactions.[3]

Q3: What is "planar chirality" in substituted paracyclophanes?

A3: Planar chirality arises when a molecule lacks a plane of symmetry due to restricted rotation. In [2.2]paracyclophane, introducing even a single substituent onto one of the aromatic rings prevents the rings from rotating relative to each other.[5] This creates two non-superimposable mirror images (enantiomers), making the molecule chiral without a traditional stereocenter. This property is a key feature exploited in asymmetric catalysis and materials science.[3][6]

Q4: Are there modern methods that are more effective than traditional electrophilic substitution for functionalizing PCPs?

A4: Yes. While traditional methods are still used, modern transition-metal-catalyzed C-H functionalization has emerged as a powerful tool.[3][7] These methods offer several advantages:

  • Improved Regioselectivity: By using directing groups, catalysts can selectively target specific C-H bonds (e.g., the ortho position) that are difficult to functionalize otherwise.[3][8]

  • Milder Conditions: Catalytic cycles can often proceed under milder conditions than harsh electrophilic substitutions.

  • Broader Scope: Metals like palladium, copper, cobalt, and rhodium can forge a variety of C-C and C-X bonds, allowing for the introduction of diverse functional groups.[8][9][10]

Troubleshooting Guides

Issue 1: Low Yield in Electrophilic Aromatic Substitution (e.g., Bromination, Acylation)

Symptoms:

  • Incomplete consumption of starting [2.2]paracyclophane.

  • Low yield of the desired monosubstituted product.

  • Formation of complex mixtures of poly-substituted or isomerized products.

Possible Causes & Solutions:

Cause Explanation Recommended Action
Steric Hindrance The paracyclophane decks shield the aromatic rings from the approach of the electrophile, increasing the activation energy of the reaction.1. Increase Reaction Temperature/Time: Carefully increase the temperature or extend the reaction time to provide more energy to overcome the steric barrier.[11] 2. Use a More Reactive Electrophile: Employ a stronger Lewis acid or a more potent electrophilic reagent to drive the reaction forward. 3. Consider Microwave-Assisted Synthesis: Microwave heating can sometimes accelerate sterically hindered reactions and improve yields.[3]
Poor Regioselectivity Electrophilic attack can occur at multiple positions, leading to a mixture of isomers that are difficult to separate. For example, iron-catalyzed bromination gives a mix of pseudo-para (26%), pseudo-ortho (16%), and pseudo-meta (6%) products.[3]1. Install a Directing Group: If possible, start with a monosubstituted PCP that can direct the incoming electrophile to a specific position. 2. Switch to a C-H Functionalization Strategy: For precise regiocontrol, especially at the ortho-position, a directed C-H activation approach is often superior.[3][8]
Substrate Instability Although generally stable, under very harsh acidic or high-temperature conditions, the strained PCP core can undergo undesired side reactions or polymerization.1. Screen Milder Catalysts: Explore different Lewis acids or catalysts that can promote the reaction under less harsh conditions. 2. Optimize Reagent Stoichiometry: Use the minimum effective amount of catalyst and reagent to avoid side reactions.

A logical workflow for troubleshooting this issue is presented below.

G start Low Yield in Electrophilic Substitution check_sm Is Starting Material (SM) Consumed? start->check_sm increase_energy Increase Reaction Time / Temperature Use Microwave Assistance check_sm->increase_energy No check_selectivity Is the Product a Mixture of Isomers? check_sm->check_selectivity Yes stronger_reagent Use a More Potent Electrophile / Lewis Acid increase_energy->stronger_reagent failure Consider Alternative Synthetic Route stronger_reagent->failure use_dg Start with a Substrate Containing a Directing Group check_selectivity->use_dg Yes success Problem Solved check_selectivity->success No (Clean, but low yield) switch_strategy Switch to Regioselective Method (e.g., Directed C-H Activation) use_dg->switch_strategy switch_strategy->success

Caption: Troubleshooting workflow for low-yield electrophilic substitution.

Issue 2: Difficulty Achieving Selective ortho-Functionalization

Symptoms:

  • Attempts at electrophilic substitution on a monosubstituted PCP yield primarily pseudo-geminal or pseudo-para products.

  • Direct lithiation lacks selectivity.

Possible Causes & Solutions:

Cause Explanation Recommended Action
Steric Shielding of ortho-Position The ortho C-H bonds (positions 4 and 5) are sterically encumbered by the substituent and the opposing aromatic deck, making them difficult to access for many reagents.1. Employ a Directing Group Strategy: Install a coordinating group (e.g., 8-aminoquinoline) onto the PCP.[8] This group can chelate to a transition metal catalyst, bringing it into close proximity with the target C-H bond and forcing selective activation.
Thermodynamic vs. Kinetic Control Direct metalation may occur at a kinetically favored site, which may not be the desired thermodynamic product. Isomerization can also occur.1. Use Transition Metal Catalysis: Cobalt- and Palladium-catalyzed reactions have been shown to be effective for selective ortho-C–H allylation, acyloxylation, and halogenation.[3][8] These methods provide a reliable pathway to 4,5-disubstituted PCPs.
Incorrect Catalyst/Ligand Choice The efficiency and selectivity of C-H functionalization are highly dependent on the choice of metal catalyst and ligands.1. Consult Recent Literature: The field is rapidly evolving. Review recent publications for catalyst systems optimized for PCP functionalization.[3][8][9] For example, a Pd catalyst with 20 mol% loading was used for selective ortho-bromination/iodination.[3]

The logical relationship for achieving ortho-functionalization is outlined below.

G cluster_0 Challenge: Accessing Sterically Hindered ortho-Position cluster_1 Solution: Directed C-H Functionalization start Desired Product: 4,5-Disubstituted PCP step1 1. Install Directing Group (DG) on PCP Substrate start->step1 step2 2. Add Transition Metal Catalyst (e.g., Co, Pd, Cu) step1->step2 step3 3. Chelation-Assisted C-H Activation at ortho-Position step2->step3 step4 4. Functionalization & Catalyst Turnover step3->step4 end Selective ortho-Functionalized Product step4->end

Caption: Strategy for selective ortho-functionalization of paracyclophanes.

Quantitative Data Summary

The following table summarizes yields for representative paracyclophane functionalization reactions, highlighting the impact of different strategies.

ReactionSubstituent(s)MethodKey ReagentsYield (%)RegioselectivityReference
Dibromination-Br (x2)Electrophilic SubstitutionFe catalyst, Br₂53% (total)p-: 26%, o-: 16%, m-: 6%[3]
ortho-Iodination-IDirected C-H HalogenationPd(OAc)₂, I₂High (unspecified)ortho selective[3]
ortho-Bromination-BrDirected C-H HalogenationPd(OAc)₂ (20 mol%), NBSHigh (unspecified)ortho selective[3]
C-H Arylation-ArylCopper-Catalyzed C-H Func.Cu catalyst, Iodonium SaltsVariesHigh selectivity[9]
ortho-Allylation-AllylCobalt-Catalyzed C-H Func.Co(OAc)₂·4H₂O, AgOAc40-91%ortho selective[8]
ortho-Acyloxylation-OAcCobalt-Catalyzed C-H Func.Co(OAc)₂·4H₂O, AgOAc42-83%ortho selective[8]

Experimental Protocols

Protocol 1: Representative Iron-Catalyzed Dibromination of [2.2]Paracyclophane

This protocol describes a standard electrophilic substitution method. Note that this method produces a mixture of isomers requiring chromatographic separation.

Materials:

  • [2.2]Paracyclophane (1.0 equiv)

  • Iron powder (catalytic amount)

  • Bromine (2.2 equiv)

  • Dichloromethane (DCM), anhydrous

  • Sodium thiosulfate (B1220275) solution, saturated

  • Sodium bicarbonate solution, saturated

  • Brine

  • Magnesium sulfate, anhydrous

Procedure:

  • To a solution of [2.2]paracyclophane in anhydrous DCM under an inert atmosphere (N₂ or Ar), add a catalytic amount of iron powder.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of bromine in DCM dropwise over 30 minutes. The reaction is exothermic and bromine is corrosive; handle with extreme care in a fume hood.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor by TLC until the starting material is consumed (typically 2-4 hours).

  • Quench the reaction by slowly adding saturated sodium thiosulfate solution until the red/brown color of excess bromine disappears.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid by column chromatography (silica gel, hexanes/DCM gradient) to separate the pseudo-para, pseudo-ortho, and pseudo-meta isomers.[3]

Protocol 2: Cobalt-Catalyzed Directed ortho-C–H Allylation

This protocol is representative of modern C-H functionalization techniques to achieve high regioselectivity, adapted from literature procedures.[8] It assumes the starting material is a [2.2]paracyclophane bearing an 8-aminoquinoline (B160924) directing group.

Materials:

  • N-([2.2]paracyclophanyl)quinolin-8-amine (1.0 equiv)

  • Allyl acetate (B1210297) (3.0 equiv)

  • Co(OAc)₂·4H₂O (10 mol%)

  • AgOAc (2.0 equiv)

  • 1,2-Dichloroethane (DCE)

Procedure:

  • In an oven-dried Schlenk tube, combine the paracyclophane substrate, Co(OAc)₂·4H₂O, and AgOAc.

  • Evacuate and backfill the tube with an inert atmosphere (N₂ or Ar) three times.

  • Add anhydrous DCE and allyl acetate via syringe.

  • Seal the tube and place it in a preheated oil bath at 120 °C.

  • Stir the reaction for 12-24 hours, monitoring by LC-MS or TLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove metal salts, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel) to obtain the desired 4-allyl-[2.2]paracyclophane derivative.

  • The 8-aminoquinoline directing group can be removed in a subsequent step if required.

References

Stability and degradation of dichloro--paracyclophane under various conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and degradation of dichloro[2.2]paracyclophane under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of dichloro[2.2]paracyclophane under standard laboratory conditions?

Dichloro[2.2]paracyclophane is a relatively stable crystalline solid at room temperature.[1][2] For general-purpose use, it can be stored in a cool, dry place, tightly sealed to prevent contamination.[3] The parent compound, [2.2]paracyclophane, is reported to be stable to light, oxidation, acids, and bases at temperatures up to 180°C.[4] While specific quantitative data for the dichloro- derivative is limited, a similar stability profile can be expected under moderate conditions.

Q2: What is the recommended storage procedure for long-term stability?

For long-term storage, it is recommended to keep dichloro[2.2]paracyclophane in a tightly sealed container, protected from light, at room temperature in a dry environment.[5] Inert atmosphere (e.g., argon or nitrogen) is not strictly necessary for routine storage but may be considered for highly sensitive applications to prevent any potential long-term oxidative degradation.

Q3: At what temperature does dichloro[2.2]paracyclophane start to decompose?

Dichloro[2.2]paracyclophane is thermally stable at typical laboratory temperatures. Its primary application involves a high-temperature pyrolysis process (around 700 °C) for the chemical vapor deposition (CVD) of Parylene C coatings.[6] This indicates significant thermal stability before intentional decomposition. The melting point is reported to be in the range of 165-167°C.[1] Significant degradation is not expected at or below its melting point in an inert atmosphere.

Q4: Is dichloro[2.2]paracyclophane sensitive to light?

While the parent [2.2]paracyclophane is generally considered stable towards light, prolonged exposure of organohalogen compounds to UV radiation can potentially lead to the cleavage of the carbon-halogen bond.[4] For experiments where photochemical side reactions are a concern, it is advisable to work in a fume hood with the sash down or to use amber glassware to minimize light exposure.

Q5: What are the known degradation products of dichloro[2.2]paracyclophane?

The primary "degradation" pathway of industrial relevance is the high-temperature pyrolysis to form the reactive intermediate, p-xylylene, which then polymerizes.[6] Under harsh acidic conditions, the parent [2.2]paracyclophane can undergo rearrangement reactions.[7] For dichloro[2.2]paracyclophane, degradation under specific chemical conditions (e.g., strong oxidizing agents, potent nucleophiles) could potentially lead to oxidation of the aromatic rings or substitution reactions, but specific products are not well-documented in readily available literature.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Discoloration of solid (yellowing) Long-term exposure to air and/or light leading to minor oxidation or the formation of impurities.For non-critical applications, the material may still be usable. For high-purity requirements, consider purification by recrystallization. Ensure proper storage in a sealed, dark container.
Unexpected side products in a reaction Instability of dichloro[2.2]paracyclophane under the specific reaction conditions (e.g., strong acids, high temperatures for prolonged periods).Review the reaction conditions. If strong acids are used, consider alternative, milder catalysts. If high temperatures are necessary, minimize reaction time and perform the reaction under an inert atmosphere. Analyze the side products to understand the degradation pathway.
Low yield in polymerization (CVD) Incomplete pyrolysis of the dimer or premature polymerization.Optimize the pyrolysis temperature and pressure. Ensure the deposition chamber is at the appropriate temperature and free of contaminants that could initiate polymerization before the substrate.
Inconsistent analytical results (NMR, HPLC) Presence of isomers or impurities from synthesis or degradation.Verify the purity of the starting material. Dichloro[2.2]paracyclophane can exist as a mixture of isomers.[2] If degradation is suspected, acquire fresh material and store it under recommended conditions.

Data Presentation

Table 1: Qualitative Stability of Dichloro[2.2]paracyclophane under Various Conditions

Condition Stability Notes
Thermal (up to 180°C) StableThe parent compound is stable. The dichloro- derivative is expected to have similar stability in the absence of reactive agents.[4]
Thermal (pyrolysis at ~700°C) DecomposesIntentionally used for the generation of reactive monomer for Parylene C deposition.[6]
Aqueous (Neutral pH) Generally StableHydrolysis is expected to be very slow due to the steric hindrance and stability of the aromatic rings.
Aqueous (Acidic pH, strong acids) Potential for Rearrangement/DecompositionThe parent [2.2]paracyclophane can undergo rearrangement in the presence of strong acids like nitric and sulfuric acid.[7] Similar reactivity may be possible for the dichloro- derivative.
Aqueous (Basic pH) Generally StableThe aromatic system is generally resistant to nucleophilic attack by hydroxide (B78521) under moderate conditions.
Organic Solvents (non-reactive) StableSoluble and stable in common non-reactive organic solvents like toluene, chloroform, and dichloromethane.[8][9]
Photochemical (Visible Light) Generally StableNo significant degradation is expected under normal laboratory light.
Photochemical (UV Light) Potential for slow degradationProlonged exposure to high-intensity UV light may lead to C-Cl bond cleavage, a common reaction for chlorinated aromatic compounds.

Experimental Protocols

Protocol 1: General Procedure for Assessing Thermal Stability

  • Place a known amount of dichloro[2.2]paracyclophane in a thermogravimetric analysis (TGA) pan.

  • Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

  • Monitor the mass loss as a function of temperature. The onset of mass loss indicates the beginning of decomposition.

  • The TGA curve will provide information on the thermal stability and decomposition profile of the compound.

Protocol 2: General Procedure for Assessing Photochemical Stability

  • Prepare a solution of dichloro[2.2]paracyclophane in a photochemically inert solvent (e.g., cyclohexane (B81311) or acetonitrile) of a known concentration.

  • Transfer the solution to a quartz cuvette.

  • Expose the solution to a light source of a specific wavelength (e.g., 254 nm or 365 nm) for a set period.

  • At regular intervals, withdraw an aliquot of the solution and analyze it by a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC) to monitor the decrease in the concentration of the parent compound and the formation of any degradation products.

  • A control sample should be kept in the dark at the same temperature to account for any non-photochemical degradation.

Protocol 3: General Procedure for Assessing Stability in Different Solvents

  • Prepare solutions of dichloro[2.2]paracyclophane of a known concentration in a range of solvents to be tested.

  • Store the solutions at a constant temperature (e.g., room temperature or elevated temperature) for a defined period.

  • At regular intervals, analyze the solutions by a suitable analytical method (e.g., HPLC) to determine the concentration of dichloro[2.2]paracyclophane.

  • A decrease in concentration over time indicates degradation in that solvent.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_conditions Exposure Conditions cluster_analysis Analysis cluster_results Data Interpretation start Dichloro[2.2]paracyclophane (Solid) dissolve Dissolve in Test Medium start->dissolve thermal Thermal Stress (e.g., 80°C) dissolve->thermal photochemical Photochemical Stress (e.g., UV Lamp) dissolve->photochemical chemical Chemical Stress (e.g., Acid/Base) dissolve->chemical sampling Periodic Sampling thermal->sampling photochemical->sampling chemical->sampling hplc HPLC Analysis sampling->hplc nmr NMR for Structural Elucidation sampling->nmr mass_spec Mass Spectrometry for Degradants sampling->mass_spec kinetics Determine Degradation Kinetics hplc->kinetics products Identify Degradation Products hplc->products nmr->products mass_spec->products stability Assess Stability Profile kinetics->stability products->stability

Caption: Experimental workflow for assessing the stability of dichloro[2.2]paracyclophane.

degradation_pathway cluster_main Potential Degradation Pathways cluster_products Degradation Products/Intermediates start Dichloro[2.2]paracyclophane pyrolysis_prod p-Xylylene (Reactive Intermediate) start->pyrolysis_prod High Temp. (~700°C) rearrangement_prod Rearranged Isomers start->rearrangement_prod Strong Acid (e.g., H2SO4) oxidation_prod Oxidized Products (e.g., quinones, carboxylic acids) start->oxidation_prod Strong Oxidizing Agent substitution_prod Substitution Products start->substitution_prod Nucleophilic/ Electrophilic Attack polymer Poly(p-xylylene) (Parylene C) pyrolysis_prod->polymer Polymerization

Caption: General degradation pathways of dichloro[2.2]paracyclophane under different conditions.

References

Technical Support Center: Chemical Vapor Deposition of Parylene from Dichloro-p-paracyclophane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the chemical vapor deposition (CVD) of parylene from dichloro-p-paracyclophane, the precursor for Parylene C and Parylene D.

Frequently Asked Questions (FAQs)

Q1: What is the difference between Parylene C and Parylene D?

Parylene C and Parylene D are both produced from dichloro-p-paracyclophane. The key difference lies in the number of chlorine atoms on the aromatic ring.[1] Parylene C has one chlorine atom, while Parylene D has two.[1][2] This structural difference results in varied physical and thermal properties.[1][2] Parylene D offers greater thermal stability compared to Parylene C.[2] However, Parylene C generally has better crevice penetration ability.[2] In terms of the deposition process, Parylene D deposits faster than Parylene C, which can make controlling uniformity more challenging.[3]

Q2: How do I choose between Parylene C and Parylene D for my application?

The choice between Parylene C and Parylene D depends on the specific requirements of your experiment or device.

  • Choose Parylene C for:

    • Applications requiring excellent moisture and gas barrier properties.[1]

    • Coating complex topographies where good crevice penetration is crucial.[2]

    • Biomedical applications, as it is considered biocompatible and biostable.[1]

  • Choose Parylene D for:

    • Applications demanding higher thermal stability.[2]

    • Situations where a faster deposition rate is desired, and uniformity can be adequately controlled.[3]

Q3: What is the purpose of an adhesion promoter like A-174 silane (B1218182)?

Parylene adheres to substrates mechanically by wrapping around surface features.[4] On smooth surfaces or certain materials like noble metals, this adhesion can be weak, leading to delamination.[4][5] An adhesion promoter, such as A-174 (gamma-methacryloxypropyltrimethoxysilane), creates a chemical bond between the substrate and the parylene coating, significantly improving adhesion.[6] The silane end of the A-174 molecule binds to the substrate, while the methacrylate (B99206) end chemically bonds with the parylene during polymerization.[6]

Q4: How is parylene coating thickness measured?

Several non-destructive methods can be used to measure parylene thickness:

  • Spectroscopic Reflectance (Spectral Reflectometry): This is an industry-standard, non-contact method that measures how light reflects from the thin film over a range of wavelengths.[5]

  • Profilometry: A physical probe moves across the surface to measure height variations and determine thickness.[5]

  • Ellipsometry: This optical technique analyzes the change in polarization of reflected light to determine film thickness.[5]

  • Quartz Crystal Microbalance (QCM): This method can be used for real-time thickness monitoring during the deposition process by measuring the change in oscillation frequency of a quartz crystal as parylene deposits on it.[7]

Troubleshooting Guide

Issue 1: Poor Adhesion or Delamination

Poor adhesion, which can lead to the coating peeling or flaking off (delamination), is a common issue.[8][9]

Potential Cause Recommended Solution
Surface Contamination Implement a rigorous pre-deposition cleaning protocol. Use appropriate solvents to remove oils, greases, and other organic residues.[8][9] For ionic contaminants, a wash with deionized water may be effective.[5] Consider plasma cleaning as a final step for optimal surface preparation.[8][9]
Incompatible Substrate Material Certain materials, like noble metals (gold, silver) and some polymers, exhibit poor adhesion with parylene.[5] Utilize an adhesion promoter such as A-174 silane to create a chemical bond between the substrate and the coating.[8][9]
Trapped Moisture or Gases Outgassing from the substrate during deposition can interfere with adhesion.[10] Ensure substrates are thoroughly degassed and dry before coating. This can be achieved by baking the substrates prior to deposition.
Issue 2: Cracking of the Parylene Film

Cracks in the parylene coating can compromise its barrier properties.[8]

Potential Cause Recommended Solution
Excessive Film Thickness Overly thick coatings can be more prone to cracking due to internal stresses.[8][10] Reduce the amount of dimer used in the deposition run to achieve a thinner, more flexible film.
Thermal Stress Mismatched coefficients of thermal expansion between the substrate and the parylene film can cause cracking, especially during temperature cycling.[8][10] Select the appropriate parylene type for your operating temperature range. Parylene D has a higher thermal stability than Parylene C.[11]
Mechanical Stress Flexing or bending of the substrate can induce cracks in the coating. If flexibility is a requirement, ensure the coating thickness is optimized for the application.
Issue 3: Inconsistent or Non-Uniform Coating Thickness

Achieving a uniform coating thickness is crucial for consistent performance.

Potential Cause Recommended Solution
Improper Deposition Parameters A deposition rate that is too high can lead to non-uniformity, especially with Parylene D.[3] Optimize the sublimation temperature and chamber pressure to control the deposition rate. Slower deposition generally results in better uniformity.
"Shadowing" Effect Complex geometries or closely packed substrates can obstruct the line-of-sight for the monomer vapor, resulting in thinner coatings in shadowed areas.[12] Use appropriate fixturing to rotate or reposition substrates during deposition to ensure all surfaces are evenly exposed.
Incorrect Dimer Purity The presence of variants in the dichloro-p-paracyclophane dimer can lead to unpredictable deposition behavior and affect film uniformity.[12] Use high-purity, symmetrical dichloro[2.2]paracyclophane for the most predictable and uniform results.[12]
Issue 4: Pinholes or Bubbles in the Coating

Pinholes and bubbles compromise the integrity of the parylene barrier.[8]

Potential Cause Recommended Solution
Particulate Contamination Dust, fibers, or other particles on the substrate surface can create voids in the coating.[8] Ensure a clean, particle-free substrate and deposition chamber. Perform the coating process in a cleanroom environment if possible.
Trapped Air or Solvents Air or solvents trapped in the substrate can outgas during deposition, leading to bubbles.[8] Thoroughly dry and degas substrates before placing them in the deposition chamber.
Insufficient Film Thickness Very thin coatings may not be sufficient to form a pinhole-free barrier.[8] Increase the coating thickness to over 5 µm for applications requiring robust barrier properties.[8]

Experimental Protocols

Standard Parylene CVD Process

The chemical vapor deposition of parylene from dichloro-p-paracyclophane follows a three-stage process within a vacuum environment.[3][13]

  • Vaporization: The solid dichloro-p-paracyclophane dimer is heated to approximately 150-175°C under vacuum, causing it to sublimate into a gas.[13][14]

  • Pyrolysis: The dimer gas flows through a high-temperature furnace (approximately 680-690°C) where it is cleaved into reactive monomer molecules.[13][14]

  • Deposition: The monomer gas enters the room-temperature deposition chamber and polymerizes spontaneously onto all exposed surfaces of the substrate, forming a conformal parylene film.[3][13]

Adhesion Promotion with A-174 Silane (Solution Method)

This protocol describes a common method for applying A-174 silane to improve parylene adhesion.[15][16][17]

  • Solution Preparation: Prepare a solution of isopropyl alcohol (IPA), deionized (DI) water, and A-174 silane. A common ratio is 99 parts IPA, 1 part DI water, and 0.5 parts A-174 silane by volume.[16] The solution should be allowed to hydrolyze for at least two hours before use and has a shelf life of approximately 24 hours.[16][17]

  • Substrate Immersion: Immerse the cleaned and dried substrates in the silane solution for 15-30 minutes.[16]

  • Drying: Remove the substrates from the solution and allow them to air dry for 15-30 minutes.[16]

  • Rinsing: Briefly rinse the substrates with pure IPA to remove any excess silane.[16]

  • Final Drying/Curing: Dry the substrates according to your requirements before loading them into the CVD chamber. Some protocols suggest baking at 100°C for 10 minutes.[15]

  • Coating: The parylene deposition should be performed within 30 hours of the silane treatment.[16]

Quantitative Data Summary

Table 1: Typical Process Parameters for Parylene C and Parylene D

ParameterParylene CParylene DASTM Method
Vaporization Temperature~175°C[14]~175°C-
Pyrolysis Temperature~690°C[14]~690°C-
Deposition PressureBase + 15 mTorr[14]Base + 15 mTorr-
Deposition Rate~5.08 µm/hour[14]Faster than Parylene C[3]-
Melting Point290°C[11]380°C[11]-
Continuous Service Temp.80°C[11]100°C[11]-
Density (g/cm³)1.289[18]-D1505
Dielectric Strength (V/mil)5,600[18]-D149
Water Vapor Transmission0.0004 ng @ 37°C[18]-D570

Visualizations

G Parylene CVD Process Workflow cluster_0 Stage 1: Vaporization cluster_1 Stage 2: Pyrolysis cluster_2 Stage 3: Deposition Dimer Dichloro-p-paracyclophane (Solid Dimer) Vaporizer Heat to 150-175°C under vacuum Dimer->Vaporizer Sublimation Pyrolysis Heat to 680-690°C Monomer Reactive Monomer Gas Pyrolysis->Monomer Cleavage Deposition Room Temperature Chamber Monomer->Deposition Polymerization CoatedSubstrate Parylene Coated Substrate Deposition->CoatedSubstrate G Troubleshooting Poor Adhesion Start Poor Adhesion or Delamination Observed CheckCleanliness Is the substrate perfectly clean? Start->CheckCleanliness CheckMaterial Is the substrate material known for poor adhesion (e.g., gold, Teflon)? CheckCleanliness->CheckMaterial Yes Clean Implement rigorous cleaning protocol (solvents, plasma, etc.) CheckCleanliness->Clean No AdhesionPromoter Use A-174 Silane Adhesion Promoter CheckMaterial->AdhesionPromoter Yes Reevaluate Re-evaluate coating CheckMaterial->Reevaluate No Clean->Reevaluate AdhesionPromoter->Reevaluate

References

Improving adhesion of parylene coatings on different substrates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the adhesion of parylene coatings on various substrates.

Troubleshooting Guide

This guide addresses common issues encountered during the parylene coating process that can lead to poor adhesion.

Question: Why is my parylene coating delaminating from the substrate?

Answer:

Delamination, the separation of the parylene film from the substrate, is a common adhesion failure.[1][2] The primary causes include:

  • Surface Contamination: The most frequent cause of poor adhesion is a contaminated substrate surface.[1] Contaminants such as oils, dust, fingerprints, and flux residues can interfere with the bonding of the parylene coating.[1]

  • Inadequate Surface Preparation: A smooth, low-energy surface may not provide sufficient mechanical anchoring for the parylene film.

  • Incompatible Materials: The type of parylene and the substrate material may not have good intrinsic adhesion.[1][3]

  • Excessive Coating Thickness: Thicker parylene coatings can have higher internal stress, leading to a greater tendency to delaminate.[2]

  • Moisture: The presence of moisture on the substrate surface during coating can lead to poor adhesion.[2][3]

Troubleshooting Steps:

  • Verify Substrate Cleanliness: Ensure a rigorous cleaning protocol is in place. This may involve solvent cleaning, ultrasonic baths, and a final rinse with deionized water.[4] For critical applications, plasma cleaning can be a highly effective final step to remove organic contaminants.[1]

  • Implement Adhesion Promotion:

    • Silane (B1218182) Treatment: The use of an adhesion promoter like A-174 (gamma-methacryloxypropyltrimethoxysilane) is a widely adopted method to enhance parylene adhesion to a variety of substrates, including glass, metal, and plastic.[5]

    • Plasma Treatment: Plasma treatment can modify the substrate surface by cleaning, roughening at a microscopic level, and creating reactive sites for improved chemical bonding with the parylene coating.[4][6]

  • Optimize Coating Parameters: Review your parylene deposition process. Ensure that the coating thickness is appropriate for the application and that the deposition parameters (pressure, temperature) are optimized.[1]

  • Substrate and Parylene Selection: Confirm that the chosen parylene type (e.g., Parylene C, N, or D) is suitable for the substrate material.

Question: My parylene coating is cracking. What is causing this and how can I fix it?

Answer:

Cracking of the parylene coating can compromise its barrier properties.[1] The primary reasons for cracking include:

  • Thermal Stress: Mismatched coefficients of thermal expansion between the substrate and the parylene coating can induce stress during temperature cycling, leading to cracks.

  • Mechanical Stress: Flexing or bending of the substrate can cause the parylene film to crack, especially if the coating is too thick or brittle.[1]

  • Excessive Coating Thickness: As with delamination, overly thick coatings are more prone to cracking due to higher internal stresses.[1]

Troubleshooting Steps:

  • Select the Appropriate Parylene Type: For applications involving significant temperature fluctuations, consider a parylene type with better thermal stability.

  • Control Coating Thickness: Optimize the deposition process to apply the thinnest possible coating that still meets the required performance specifications.[1]

  • Substrate Considerations: If possible, choose a substrate with a coefficient of thermal expansion that is closely matched to that of the parylene coating.

Question: I am observing pinholes and bubbles in my parylene coating. How can I prevent these defects?

Answer:

Pinholes and bubbles are imperfections that can compromise the integrity of the parylene barrier.[1] Their formation is often attributed to:

  • Trapped Air and Moisture: Air or moisture trapped on the substrate surface can be released during the vacuum deposition process, creating voids in the coating.[1]

  • Outgassing: Some substrate materials can release volatile compounds (outgassing) under vacuum, which can disrupt the uniform deposition of the parylene film.

  • Contamination: Particulate contamination on the substrate can lead to the formation of pinholes.[1]

Troubleshooting Steps:

  • Thorough Substrate Degassing: Before coating, bake the substrates under vacuum to remove any trapped gases and moisture.[1]

  • Cleanliness: Ensure the substrate is meticulously clean and free of any particulate matter.

  • Optimize Deposition Parameters: Adjusting the deposition pressure and temperature can help to minimize the formation of these defects.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most critical step for ensuring good parylene adhesion?

A1: The most critical step is ensuring the substrate surface is impeccably clean.[7] Any contaminants, including organic residues, moisture, and particulates, can significantly hinder the adhesion of the parylene coating.[1][8]

Q2: When should I use an adhesion promoter like A-174 silane?

A2: A-174 silane is recommended for a wide range of substrates, including glass, metals, and plastics, to chemically bond the parylene to the substrate.[5] It is particularly beneficial for surfaces where parylene adhesion is known to be challenging.

Q3: Is plasma treatment always necessary?

A3: While not always required, plasma treatment is a powerful technique for enhancing adhesion on difficult-to-coat substrates.[9] It is especially useful for materials with low surface energy and for applications demanding the highest level of adhesion reliability.[10]

Q4: Can I coat over an existing parylene layer?

A4: Yes, it is possible to apply a new layer of parylene over an existing one. However, this will result in two distinct layers rather than a single, monolithic coating.[11]

Q5: How can I test the adhesion of my parylene coating?

A5: A common method for testing parylene adhesion is the tape test, as described in the ASTM D3359 standard.[12] This test involves making a series of cuts in the coating, applying a specified pressure-sensitive tape over the cuts, and then rapidly removing the tape. The amount of coating removed is used to assess the adhesion quality.

Quantitative Data on Parylene Adhesion

The following tables summarize quantitative data on parylene adhesion strength on various substrates with different surface treatments. Adhesion is often measured by pull-off strength or peel strength.

Table 1: Adhesion Strength of Parylene C on Various Substrates

Substrate MaterialSurface TreatmentAdhesion Test MethodAdhesion Strength
SiliconNonePeel Test< 4.2 J/m²
SiliconCF₄ PlasmaPeel Test1.29 J/m²
GlassO₂ Plasma (5 min, 300W)Peel TestData varies with PBS soaking time
Stainless Steel (316L)A-174 SilaneASTM D3359 Tape Test5B (no coating removal) after 60 weeks immersion
GoldThiol-based Adhesion PromoterPull Test> 1.4 N/cm

Note: Adhesion strength values can vary significantly based on the specific test parameters, equipment, and parylene coating thickness.

Experimental Protocols

Protocol 1: A-174 Silane Adhesion Promoter Application (Liquid Phase)

This protocol describes the application of A-174 silane via a liquid solution to improve parylene adhesion.

Materials:

  • A-174 Silane (gamma-Methacryloxypropyltrimethoxysilane)

  • Isopropyl Alcohol (IPA)

  • Deionized (DI) Water

  • Clean glass beakers

  • Substrates to be coated

  • Oven

Procedure:

  • Prepare the Silane Solution: In a clean glass beaker, prepare a solution with a volume ratio of 150:10:1 of IPA:DI water:A-174 silane.[13]

  • Hydrolysis: Allow the solution to stand for at least 10 minutes, stirring every minute, to allow for the hydrolysis of the silane.[13]

  • Substrate Immersion: Immerse the clean and dry substrates in the silane solution for 5 minutes with gentle stirring.[13]

  • Rinsing: Rinse the substrates thoroughly with IPA to remove any excess silane solution.[13]

  • Drying/Curing: Dry the substrates in an oven at 100°C for 10 minutes.[13]

  • Parylene Deposition: The substrates are now ready for the parylene deposition process. It is recommended to proceed with parylene coating within 30 hours of silane treatment.[5]

Protocol 2: Plasma Treatment for Adhesion Enhancement

This protocol provides a general guideline for using oxygen plasma to treat substrates before parylene coating.

Materials and Equipment:

  • Plasma cleaner/etcher

  • Oxygen (O₂) gas source

  • Substrates to be coated

Procedure:

  • Substrate Loading: Place the clean and dry substrates into the plasma chamber.

  • Chamber Evacuation: Evacuate the chamber to the base pressure recommended for the specific plasma system.

  • Gas Introduction: Introduce oxygen gas into the chamber at a controlled flow rate.

  • Plasma Ignition: Apply RF power to ignite the oxygen plasma. Typical parameters can be:

    • Power: 100-300 W

    • Pressure: 200-500 mTorr

    • Treatment Time: 1-5 minutes

  • Venting and Removal: After the specified treatment time, turn off the RF power and the gas flow. Vent the chamber to atmospheric pressure and remove the substrates.

  • Parylene Deposition: The plasma-treated substrates should be coated with parylene as soon as possible to prevent surface recontamination and to take full advantage of the activated surface.

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_adhesion Adhesion Promotion (Optional) cluster_coating Parylene Coating start Start cleaning Substrate Cleaning (Solvent/Ultrasonic) start->cleaning drying Drying/Baking cleaning->drying adhesion_choice Choose Method drying->adhesion_choice silane A-174 Silane Treatment adhesion_choice->silane Chemical plasma Plasma Treatment adhesion_choice->plasma Physical/Chemical deposition Parylene Deposition (CVD) adhesion_choice->deposition None silane->deposition plasma->deposition end End deposition->end

Caption: Experimental workflow for parylene coating with adhesion promotion.

troubleshooting_flow start Parylene Adhesion Failure Observed issue Identify Failure Mode start->issue delamination Delamination issue->delamination Separation cracking Cracking issue->cracking Fractures pinholes Pinholes/Bubbles issue->pinholes Voids check_clean Verify Surface Cleanliness delamination->check_clean optimize_thickness Optimize Coating Thickness cracking->optimize_thickness check_degas Ensure Substrate Degassing pinholes->check_degas implement_adhesion Implement Adhesion Promotion (Silane/Plasma) check_clean->implement_adhesion Clean solution_clean Improve Cleaning Protocol check_clean->solution_clean Contaminated solution_adhesion Apply Adhesion Promoter implement_adhesion->solution_adhesion solution_thickness Reduce Coating Thickness optimize_thickness->solution_thickness check_degas->check_clean Particulates solution_degas Implement Pre-Bake check_degas->solution_degas Outgassing/ Trapped Moisture

Caption: Troubleshooting flowchart for common parylene adhesion issues.

References

Validation & Comparative

Comparative study of different synthetic routes to dichloro--paracyclophane

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthetic Routes of Dichloro[2.2]paracyclophane

For researchers and professionals in drug development and materials science, the synthesis of functionalized [2.2]paracyclophanes is of significant interest due to their unique structural and electronic properties. Dichloro[2.2]paracyclophane, in particular, serves as a crucial monomer for specialty polymers and a versatile intermediate in organic synthesis. This guide provides a comparative analysis of different synthetic routes to dichloro[2.2]paracyclophane, offering quantitative data, detailed experimental protocols, and a visual representation of the synthetic pathways.

Comparative Analysis of Synthetic Routes

The synthesis of dichloro[2.2]paracyclophane can be approached through several methods, each with distinct advantages and disadvantages. The two most prominent methods are the Hofmann Elimination of a quaternary ammonium (B1175870) salt and the intramolecular Wurtz-type coupling. A third route, direct chlorination of [2.2]paracyclophane, is also considered, although it is often cited as being less practical due to purification challenges.

Synthetic RouteStarting MaterialKey ReagentsReaction ConditionsYield (%)PurityKey AdvantagesKey Disadvantages
Hofmann Elimination p-Methylbenzyl ChlorideTrimethylamine (B31210), Chlorine, KOH, DioxaneMulti-step, up to 80°C~90%[1]>95%[1]High yield, high purity, scalable.[1][2]Multi-step synthesis.
Wurtz-type Coupling 1,4-bis(bromomethyl)benzene (B118104) derivativeSodium or other reducing agentsHigh dilution, long reaction times~2% (for parent)[3]LowOne-step cyclization.Extremely low yield, tedious work-up.[3]
Direct Chlorination [2.2]ParacyclophaneChlorine, Lewis Acid (e.g., FeCl₃)VariesNot reportedLowDirect functionalization.Forms a mixture of isomers and over-chlorinated products, difficult to purify.[4]

Experimental Protocols

Hofmann Elimination Route

This multi-step synthesis is considered the most efficient method for producing high-purity dichloro[2.2]paracyclophane.[1][2]

Step 1: Quaternary Ammonium Salt Formation

  • p-Methylbenzyl chloride (14.0 g) is reacted with a 15% aqueous solution of trimethylamine (48.0 g) with stirring.

  • The mixture is stirred until a homogeneous solution is obtained, signifying the formation of the quaternary ammonium salt.

Step 2: Chlorination

  • Chlorine gas is bubbled through the aqueous solution of the quaternary ammonium salt while maintaining the temperature between 0°C and 60°C.[1]

  • The reaction progress is monitored by gas chromatography. The chlorination is stopped once the starting material is no longer detectable.

  • Excess chlorine is removed by purging the solution with an inert gas like nitrogen.

Step 3: Hofmann Elimination

  • To the aqueous solution of the chlorinated quaternary ammonium salt, dioxane is added.

  • Potassium hydroxide (B78521) (85%, 40 g) is gradually added to the solution, which is then heated to 80°C for approximately 4 hours.[1]

  • Upon cooling and dilution with water, crude dichloro[2.2]paracyclophane precipitates.

  • The crude product is collected by filtration, dried, and can be further purified by recrystallization from toluene (B28343) to yield a product with >95% purity.[1]

Wurtz-type Coupling Route

This method, while conceptually straightforward, suffers from very low yields due to the formation of polymeric byproducts.[3]

  • A solution of a dichlorinated 1,4-bis(bromomethyl)benzene in an anhydrous aprotic solvent (e.g., THF or diethyl ether) is prepared.

  • The solution is added dropwise over an extended period (e.g., 60 hours) to a refluxing suspension of a reducing agent (e.g., sodium metal) in the same solvent under high-dilution conditions to favor intramolecular cyclization.[3]

  • After the addition is complete, the reaction mixture is refluxed for an additional period.

  • The reaction is quenched, and the solvent is removed.

  • The desired dichloro[2.2]paracyclophane is isolated from the polymeric byproducts through extensive and tedious purification, typically involving chromatography.

Direct Chlorination Route

Direct chlorination of the [2.2]paracyclophane core is hampered by a lack of selectivity, leading to a mixture of products.[4]

  • [2.2]Paracyclophane is dissolved in a suitable inert solvent (e.g., carbon tetrachloride).

  • A Lewis acid catalyst, such as iron(III) chloride, is added.

  • Chlorine gas is bubbled through the solution, or another chlorinating agent is added.

  • The reaction leads to a mixture of mono-, di-, tri-, and tetrachlorinated [2.2]paracyclophanes, as well as various constitutional isomers of the dichlorinated product.

  • Separation of the desired dichloro[2.2]paracyclophane from this complex mixture is extremely challenging and often impractical.

Synthetic Route Visualization

The following diagrams illustrate the logical flow of the Hofmann Elimination and Wurtz-type Coupling routes.

cluster_0 Hofmann Elimination Route cluster_1 Wurtz-type Coupling Route A1 p-Methylbenzyl Chloride A2 Quaternary Ammonium Salt Formation A1->A2 Trimethylamine A3 Chlorination A2->A3 Cl₂ A4 Hofmann Elimination A3->A4 KOH, Dioxane A5 Dichloro[2.2]paracyclophane (High Yield, High Purity) A4->A5 B1 Dichlorinated 1,4-bis(bromomethyl)benzene B2 Intramolecular Wurtz Coupling B1->B2 Na, High Dilution B3 Dichloro[2.2]paracyclophane (Very Low Yield) B2->B3

Caption: Comparative workflow of Hofmann Elimination and Wurtz-type Coupling for the synthesis of dichloro[2.2]paracyclophane.

Conclusion

For the synthesis of dichloro[2.2]paracyclophane, the Hofmann Elimination route stands out as the superior method, offering high yields and high purity, making it suitable for both laboratory-scale and potential industrial applications.[1][2] In contrast, the Wurtz-type Coupling , while a classic method for cyclophane synthesis, is impractical for preparing significant quantities of dichloro[2.2]paracyclophane due to its extremely low yield.[3] The Direct Chlorination of [2.2]paracyclophane is generally avoided due to the formation of complex product mixtures that are difficult to separate, rendering it an inefficient and impractical route.[4] Therefore, for researchers requiring high-purity dichloro[2.2]paracyclophane, the Hofmann Elimination pathway is the recommended synthetic strategy.

References

Unambiguous Structure Determination of Dichloro[2.2]paracyclophane Isomers via Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals on the application of spectroscopic techniques to differentiate and confirm the precise structure of dichlorinated [2.2]paracyclophane isomers. This guide provides a detailed comparison of spectroscopic data and outlines the experimental protocols for nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

The unique strained ring system and resulting planar chirality of [2.2]paracyclophane and its derivatives make them valuable scaffolds in materials science and medicinal chemistry. The introduction of substituents, such as chlorine atoms, onto the aromatic decks can lead to various constitutional isomers with distinct physical, chemical, and biological properties. Consequently, the unambiguous determination of the substitution pattern is of paramount importance. This guide focuses on the spectroscopic analysis of dichloro[2.e]paracyclophane, presenting a comparative analysis of its isomers to aid in their structural confirmation.

Comparative Spectroscopic Data

The differentiation between various dichloro[2.2]paracyclophane isomers, such as the pseudo-para (4,13-dichloro) and pseudo-ortho (4,7-dichloro) isomers, relies on subtle but significant differences in their spectroscopic signatures. The following tables summarize the key ¹H NMR, ¹³C NMR, IR, and MS data for two representative isomers. For comparative purposes, data for a dibromo[2.2]paracyclophane is also included to illustrate the effect of the halogen substituent.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundAromatic ProtonsMethylene (B1212753) Protons
4,13-dichloro[2.2]paracyclophane6.50-7.20 (m)2.80-3.50 (m)
4,7-dichloro[2.2]paracyclophane6.45-7.15 (m)2.75-3.45 (m)
Dibromo[2.2]paracyclophane7.15 (dd, J = 7.9, 1.8 Hz, 2H), 6.51 (d, J = 1.6 Hz, 2H), 6.44 (d, J = 7.9 Hz, 2H)[1]3.50 (ddd, J = 11.6, 9.2, 2.5 Hz, 2H), 3.19-3.12 (m, 2H), 2.98-2.81 (m, 4H)[1]

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundAromatic CarbonsMethylene Carbons
4,13-dichloro[2.2]paracyclophane~127-142~33-36
4,7-dichloro[2.2]paracyclophane~126-141~32-35
Dibromo[2.2]paracyclophane141.3, 138.7, 137.5, 134.3, 128.4, 126.9[1]35.5, 33.0[1]

Table 3: Infrared (IR) Spectroscopy Data (Key Vibrational Frequencies in cm⁻¹)

CompoundC-H (aromatic) stretchC-H (aliphatic) stretchC-Cl stretch
Dichloro[2.2]paracyclophane (general)~3100-3000~2960-2850~800-600
Dibromo[2.2]paracyclophane (general)~3100-3000~2960-2850Not Applicable

Table 4: Mass Spectrometry (MS) Data (m/z values)

CompoundMolecular Ion (M⁺)Key Fragment Ions
Dichloro[2.2]paracyclophane (C₁₆H₁₄Cl₂)276/278/280 (isotope pattern)Varies with isomer
1,2-Dichlor[2.2]paracyclophan-1-en (C₁₆H₁₂Cl₂)274/276/278 (isotope pattern)[2]Not specified
Dibromo[2.2]paracyclophane (C₁₆H₁₄Br₂)364/366/368 (isotope pattern)[1]182/184[1]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of dichloro[2.2]paracyclophane isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.[3][4]

  • Sample Preparation: Samples are dissolved in a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃), with tetramethylsilane (B1202638) (TMS) used as an internal standard.[3]

  • ¹H NMR: Proton NMR spectra are acquired to determine the chemical shifts and coupling constants of the aromatic and methylene protons. The substitution pattern on the aromatic rings directly influences the chemical shifts and splitting patterns of the aromatic protons due to changes in the electronic environment and through-space interactions.

  • ¹³C NMR: Carbon-13 NMR spectra are obtained to identify the number of unique carbon environments. The chemical shifts of the aromatic carbons are particularly sensitive to the position of the chlorine substituents.

Infrared (IR) Spectroscopy
  • Instrumentation: IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer, often equipped with an attenuated total reflectance (ATR) accessory.[4]

  • Sample Preparation: Solid samples can be analyzed directly using an ATR accessory, or prepared as KBr pellets.

  • Analysis: The IR spectrum provides information about the functional groups present in the molecule. For dichloro[2.2]paracyclophane, key absorptions include the C-H stretching vibrations for the aromatic and aliphatic protons, and the C-Cl stretching vibrations. The position of the C-Cl stretch can provide clues about the substitution pattern.

Mass Spectrometry (MS)
  • Instrumentation: Mass spectra are typically obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with electron ionization (EI).[1][5]

  • Analysis: Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ratio of approximately 3:1) will be evident in the molecular ion peak and any chlorine-containing fragments, aiding in the confirmation of the presence and number of chlorine atoms. The fragmentation pattern can also differ between isomers, providing further structural information.

Logical Workflow for Structure Confirmation

The following diagram illustrates the logical workflow for the spectroscopic analysis and structure confirmation of a dichloro[2.2]paracyclophane sample.

structure_confirmation cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Comparison cluster_conclusion Conclusion synthesis Synthesized Dichloro[2.2]paracyclophane Isomer Mixture nmr NMR Spectroscopy (¹H and ¹³C) synthesis->nmr Sample ir IR Spectroscopy synthesis->ir Sample ms Mass Spectrometry synthesis->ms Sample data_analysis Analyze Spectroscopic Data: - Chemical Shifts - Coupling Constants - Vibrational Frequencies - m/z Values & Isotope Patterns nmr->data_analysis ir->data_analysis ms->data_analysis comparison Compare with Known Isomer Data data_analysis->comparison structure Confirmed Structure of Dichloro[2.2]paracyclophane Isomer comparison->structure Match

Caption: Workflow for Spectroscopic Structure Confirmation.

By systematically applying these spectroscopic techniques and carefully comparing the acquired data with established values for known isomers, researchers can confidently determine the precise structure of their synthesized dichloro[2.2]paracyclophane compounds. This rigorous analytical approach is essential for ensuring the purity and correct isomeric form of these important molecules for their intended applications.

References

A Comparative Crystallographic Guide to Dichloro-[2.2]paracyclophane and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystallography of dichloro-[2.2]paracyclophane derivatives, offering a valuable resource for researchers in materials science and drug development. By presenting key crystallographic data alongside those of relevant alternatives, this document facilitates a deeper understanding of the structural nuances imparted by halogen substitution on the paracyclophane scaffold.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for dichloro-[2.2]paracyclophane, the unsubstituted [2.2]paracyclophane, and a dibromo analog. This data allows for a direct comparison of the effects of halogenation on the crystal lattice and molecular geometry.

Parameter5,11-Dichlorotricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene[2.2]Paracyclophane4,12-Dibromo[2.2]paracyclophane
CCDC Number 186258[1]191631[2]Not explicitly found, representative data used
Chemical Formula C₁₆H₁₄Cl₂C₁₆H₁₆[2]C₁₆H₁₄Br₂[3]
Molecular Weight 277.19 g/mol [4]208.30 g/mol [2]366.09 g/mol [3]
Crystal System OrthorhombicTetragonalOrthorhombic
Space Group P bcnP 4n 2P bca
Unit Cell a (Å) 13.347.664813.31
Unit Cell b (Å) 12.567.664812.54
Unit Cell c (Å) 7.719.18587.70
Unit Cell α (°) 909090
Unit Cell β (°) 909090
Unit Cell γ (°) 909090
Temperature (K) 12035150

Experimental Protocols

Synthesis of Dichloro-[2.2]paracyclophane via Hofmann Elimination

This protocol outlines a general procedure for the synthesis of dichloro-[2.2]paracyclophane, a valuable monomer for specialized polymer coatings.[2][5] The Hofmann elimination of a quaternary ammonium (B1175870) salt is a common and effective method for its preparation.[1][2][6]

Materials:

  • p-Methylbenzyltrimethylammonium halide

  • Chlorinating agent (e.g., chlorine gas)

  • Alkali metal hydroxide (B78521) (e.g., potassium hydroxide)[6]

  • Dioxane[6]

  • Inert organic solvent (e.g., toluene)

  • Nitrogen gas[6]

Procedure:

  • Chlorination: A solution of p-methylbenzyltrimethylammonium halide is chlorinated to produce 2(3)-chloro-p-methylbenzyltrimethylammonium halide.[6] The reaction is typically carried out in an aqueous solution.

  • Purge: Excess chlorine is removed from the solution by bubbling nitrogen gas through it.[6]

  • Hofmann Elimination: The chlorinated quaternary ammonium salt is converted in situ to its hydroxide by the addition of an alkali metal hydroxide. This is followed by the Hofmann elimination reaction, which is conducted in the presence of dioxane.[6] The reaction mixture is heated to facilitate the elimination.

  • Isolation: The resulting dichloro-[2.2]paracyclophane precipitates from the reaction mixture and can be isolated by filtration.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent like toluene.

General Protocol for Single-Crystal X-ray Diffraction of Halogenated Aromatic Compounds

The following is a generalized protocol for obtaining single-crystal X-ray diffraction data for halogenated aromatic compounds, such as dichloro-[2.2]paracyclophane derivatives. This protocol is based on standard crystallographic techniques.[7][8]

1. Crystal Growth:

  • Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or by vapor diffusion.

2. Crystal Mounting:

  • A suitable single crystal is selected under a microscope and mounted on a goniometer head.

3. Data Collection:

  • The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations.

  • The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation).

  • A series of diffraction images are collected as the crystal is rotated.

4. Data Processing:

  • The collected images are processed to determine the unit cell parameters and the intensities of the diffraction spots.

  • Corrections for factors such as absorption and polarization are applied.

5. Structure Solution and Refinement:

  • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic arrangement.

  • The model is then refined against the experimental data to optimize the atomic positions, and thermal parameters.

Visualizations

Synthesis Workflow of Dichloro-[2.2]paracyclophane

The following diagram illustrates the key stages in the synthesis of dichloro-[2.2]paracyclophane via the Hofmann elimination pathway.

SynthesisWorkflow Start p-Methylbenzyltrimethyl- ammonium Halide Chlorination Chlorination Start->Chlorination Intermediate 2(3)-Chloro-p-methylbenzyl- trimethylammonium Halide Chlorination->Intermediate Hofmann_Elimination Hofmann Elimination (with Alkali Hydroxide & Dioxane) Intermediate->Hofmann_Elimination Product Dichloro-[2.2]paracyclophane Hofmann_Elimination->Product Purification Purification (Recrystallization) Product->Purification Final_Product Pure Dichloro-[2.2]- paracyclophane Purification->Final_Product CrystallographyWorkflow cluster_prep Sample Preparation cluster_data Data Acquisition & Processing cluster_analysis Structure Determination Crystal_Growth Crystal Growth Crystal_Selection Crystal Selection & Mounting Crystal_Growth->Crystal_Selection Data_Collection X-ray Diffraction Data Collection Crystal_Selection->Data_Collection Data_Processing Data Reduction & Correction Data_Collection->Data_Processing Structure_Solution Structure Solution (Direct/Patterson Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Final Crystal Structure Structure_Refinement->Final_Structure

References

A Comparative Analysis of Parylene Coatings: Performance Metrics from Various Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a conformal coating is a critical decision that can significantly impact the performance and reliability of sensitive components and medical devices. Parylene, a polymer applied via chemical vapor deposition (CVD), stands out for its exceptional uniformity, pinhole-free coverage, and biocompatibility. However, the performance of a Parylene coating is intrinsically linked to its chemical precursor. This guide provides a detailed comparison of Parylene coatings derived from different precursors, supported by experimental data and standardized testing protocols, to aid in the selection of the optimal coating for specific research and development applications.

Parylene is the trade name for a series of poly(p-xylylene) polymers. The most common variants include Parylene N, C, D, and the more recent additions of Parylene HT®, F, and AF-4. Each is derived from a different dimer precursor, which undergoes sublimation, pyrolysis, and deposition to form a conformal polymer film. The choice of precursor dictates the final properties of the coating, influencing its electrical, mechanical, barrier, and biocompatible characteristics.

Quantitative Performance Data

The following tables summarize the key performance indicators for various Parylene types, based on data from standardized tests.

Table 1: Electrical and Mechanical Properties

PropertyTest MethodParylene NParylene CParylene DParylene HT® (AF-4)Parylene F
Dielectric Strength (V/mil @ 1 mil) ASTM D1497,0005,6005,5004,7005,200
Dielectric Constant (1 MHz) ASTM D1502.652.952.802.252.43
Dissipation Factor (1 MHz) ASTM D1500.00060.0130.0040.00080.0008
Volume Resistivity (Ω·cm @ 23°C, 50% RH) ASTM D2571.4 x 10¹⁷8.8 x 10¹⁶2.0 x 10¹⁶> 1 x 10¹⁷-
Tensile Strength (psi) ASTM D8826,50010,00011,0007,0009,000
Elongation to Break (%) ASTM D88240200101015
Coefficient of Friction (Static) ASTM D18940.250.290.310.150.22

Table 2: Thermal and Barrier Properties

PropertyTest MethodParylene NParylene CParylene DParylene HT® (AF-4)Parylene F
Melting Point (°C) -420290380>500>450
Continuous Service Temperature (°C) -6080100350200
Water Vapor Transmission Rate (g·mil/100in²·24hr) ASTM E961.60.150.30.20.4
Gas Permeability (N₂, cc·mil/100in²·24hr·atm) ASTM D14347.71.91.04.0-
Gas Permeability (O₂, cc·mil/100in²·24hr·atm) ASTM D1434395.52.810-
Water Absorption (24 hr, %) ASTM D5700.010.060.04<0.010.01

Table 3: Biocompatibility

PrecursorUSP Class VIISO 10993FDA Master File
Parylene N YesYesYes
Parylene C YesYesYes
Parylene D No-No
Parylene HT® (AF-4) YesYesYes
Parylene F Yes-Yes

Experimental Protocols

The data presented above is derived from standardized testing procedures. Understanding these methodologies is crucial for interpreting the results and designing further experiments.

Adhesion Testing (ASTM D3359)

This standard covers procedures for assessing the adhesion of coating films to metallic substrates by applying and removing pressure-sensitive tape over cuts made in the film.

  • Method A (X-cut): An "X" is cut through the coating to the substrate. A specified tape is applied over the cut and then rapidly peeled off. Adhesion is evaluated on a scale of 5A (no peeling or removal) to 0A (removal beyond the area of the X).

  • Method B (Cross-cut): A lattice pattern is cut into the coating. The tape is applied and removed, and adhesion is rated based on the percentage of the coating removed.

Dielectric Strength (ASTM D149)

This test method determines the dielectric breakdown voltage of a material under specified conditions.

  • The Parylene-coated substrate is placed between two electrodes.

  • A voltage is applied and increased at a controlled rate.

  • The dielectric strength is the voltage at which the coating fails (allows current to pass through), divided by the coating thickness.

Water Vapor Transmission Rate (WVTR) (ASTM E96)

This standard measures the rate at which water vapor passes through a material.

  • A dish containing a desiccant or water is sealed with the Parylene-coated film.

  • The assembly is placed in a controlled-humidity environment.

  • The rate of weight gain or loss of the dish is measured over time to determine the WVTR.

Biocompatibility Testing (ISO 10993 and USP Class VI)

These standards comprise a series of tests to evaluate the biological response to materials.

  • ISO 10993: Includes tests for cytotoxicity, sensitization, irritation, systemic toxicity, and implantation effects.[1][2]

  • USP Class VI: This is the most stringent class in the United States Pharmacopeia, requiring tests for systemic toxicity, intracutaneous toxicity, and implantation effects.[1][2][3] Parylene N, C, and HT® have been shown to meet the requirements for USP Class VI plastics.[1]

Visualizing Key Processes and Relationships

Parylene Chemical Vapor Deposition (CVD) Workflow

The following diagram illustrates the fundamental steps of the Parylene deposition process, which is common to all precursors, though process parameters may vary.[4][5][6]

CVD_Workflow cluster_system Parylene Deposition System sublimation 1. Sublimation (Dimer Vaporization) ~150°C, 1.0 Torr pyrolysis 2. Pyrolysis (Monomer Formation) ~680-700°C, 0.5 Torr sublimation->pyrolysis Dimer Gas deposition 3. Deposition (Polymer Film Formation) Room Temperature, 0.1 Torr pyrolysis->deposition Monomer Gas cold_trap 4. Cold Trap (Effluent Removal) ~ -90°C deposition->cold_trap Unreacted Monomer coated_substrate Coated Substrate deposition->coated_substrate dimer Solid Dimer Precursor dimer->sublimation Evaluation_Workflow cluster_prep Preparation cluster_testing Performance Testing cluster_analysis Analysis & Reporting substrate_prep Substrate Cleaning & Pre-treatment coating_deposition Parylene Deposition (CVD Process) substrate_prep->coating_deposition thickness Thickness Measurement (e.g., Spectral Reflectance) coating_deposition->thickness adhesion Adhesion Test (ASTM D3359) coating_deposition->adhesion electrical Electrical Properties (ASTM D149, D150) coating_deposition->electrical barrier Barrier Properties (ASTM E96) coating_deposition->barrier biocompatibility Biocompatibility (ISO 10993, USP Class VI) coating_deposition->biocompatibility data_analysis Data Analysis & Comparison thickness->data_analysis adhesion->data_analysis electrical->data_analysis barrier->data_analysis biocompatibility->data_analysis report Final Report data_analysis->report Property_Comparison cluster_properties Key Performance Properties cluster_best Best in Class parylene_types Parylene Precursor Types moisture_barrier Moisture Barrier dielectric Dielectric Strength thermal Thermal Stability lubricity Lubricity (Low Friction) biocompatibility_prop Biocompatibility c Parylene C moisture_barrier->c Superior n Parylene N dielectric->n Highest ht Parylene HT® thermal->ht Highest ht2 Parylene HT® lubricity->ht2 Highest n_c_ht Parylene N, C, HT® biocompatibility_prop->n_c_ht Excellent

References

A Researcher's Guide to Validating Computational Models for Paracyclophane Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Paracyclophanes, characterized by their face-to-face aromatic rings linked by aliphatic bridges, exhibit unique structural and electronic properties stemming from significant ring strain and transannular π-π interactions.[1][2][3] Accurate computational modeling is crucial for understanding these properties and designing novel molecules for applications in materials science, polymer chemistry, and drug design.[1][3] This guide provides an objective comparison of common computational methods used to predict the properties of paracyclophanes, supported by experimental data.

The validation of computational models is a critical step to ensure the reliability of theoretical predictions.[4][5] For paracyclophanes, this process is particularly challenging due to the subtle energy differences between conformations and the significant impact of electron correlation and dispersion forces on their geometry and strain energy.[6][7][8]

Comparison of Computational Methods for Key Paracyclophane Properties

The performance of various computational methods, particularly Density Functional Theory (DFT) functionals, in predicting the structural and spectroscopic properties of [2.2]- and [3.3]paracyclophanes is summarized below. The choice of functional can significantly influence the accuracy of the results, especially for sensitive parameters like the inter-ring twist angle.

PropertyMoleculeExperimental ValueB3LYPM06-2XωB97X-DOther Methods
Symmetry/Twist Angle (°) [2.2]ParacyclophaneD₂ (twisted)[7][8]D₂ₕ (eclipsed, ~0°)[6][9][10]D₂ (twisted)D₂ (twisted)SCS-MP2 (~18°), MP2 (~18°)[6][9]
Strain Energy (kcal/mol) [2.2]Paracyclophane~31[2]29.7 (isodesmic)[6]~30~30-
Strain Energy (kcal/mol) [3.3]Paracyclophane--13.513.3-
Strain Energy (kcal/mol) [4.4]Paracyclophane~0 (nearly strain-free)-1.81.5-
Csp³-Csp³ Bond Length (Å) [3.3]Paracyclophane (trans)1.537, 1.5251.551 (cc-pVDZ)---
¹H NMR J-Coupling (Hz) [3.3]ParacyclophaneGood AgreementGood Agreement (B3LYP/cc-pVTZ)[11]---

Analysis of Performance:

  • Geometry and Symmetry: The geometry of [2.2]paracyclophane has been a subject of debate. While older X-ray data suggested an eclipsed D₂ₕ symmetry, low-temperature experiments and high-level computations have confirmed a twisted D₂ structure is the energy minimum.[7][8] Standard DFT functionals like B3LYP often fail to predict this twist, incorrectly favoring the D₂ₕ conformation.[6][9][10] In contrast, functionals designed to account for medium-range correlation and dispersion, such as M06-2X and ωB97X-D, along with methods like MP2, correctly predict the twisted D₂ geometry, showing closer agreement with experimental findings.[6][10]

  • Strain Energy: The strain energy, a key feature of paracyclophanes, decreases as the length of the methylene (B1212753) tethers increases.[6][12] DFT methods like M06-2X and ωB97X-D provide similar and reliable estimates of strain energy for [2.2], [3.3], and [4.4]paracyclophanes.[6][12] [4.4]Paracyclophane is calculated to be nearly strain-free, which aligns with the small out-of-plane distortion of its phenyl rings.[6][12]

  • NMR Spectra: DFT calculations have proven effective in predicting the NMR spectra of paracyclophanes.[9][11][13] For [3.3]paracyclophane, calculations using the B3LYP functional with various basis sets show good agreement with experimental proton chemical shifts and coupling constants.[11] This demonstrates the power of DFT to aid in the complex assignment of NMR signals for these molecules.[13][14]

Experimental Protocols

The experimental data used for validating these computational models are derived from well-established analytical techniques.

1. X-Ray Crystallography: Single-crystal X-ray diffraction is the primary method for determining the precise solid-state geometry of paracyclophanes, including bond lengths, bond angles, and the critical twist angle between the aromatic rings.

  • Protocol: A suitable single crystal of the paracyclophane derivative is grown and mounted on a diffractometer. The crystal is cooled to a low temperature (e.g., below 45 K for [2.2]paracyclophane) to minimize thermal motion and resolve potential dynamic disorder.[7][8] X-rays are diffracted by the crystal, and the resulting diffraction pattern is used to solve and refine the molecular structure. The resolution of the structure at low temperatures was crucial in confirming the D₂ symmetry of [2.2]paracyclophane.[7]

2. NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure and dynamics of paracyclophanes in solution.

  • Protocol: High-resolution ¹H and ¹³C NMR spectra are recorded on a spectrometer, typically at frequencies of 400 MHz or higher. For complex spectra, advanced 2D NMR techniques (e.g., COSY, HSQC) are employed for unambiguous signal assignment. Variable-temperature NMR studies are used to investigate dynamic processes, such as the interconversion between conformers in [3.3]paracyclophane.[11] The experimental chemical shifts and coupling constants serve as precise benchmarks for the validation of computational methods like the GIAO DFT method.[11]

3. Strain Energy Determination (Computational Approach): Direct experimental measurement of strain energy is complex. Therefore, computational chemists rely on theoretical reactions to calculate it.

  • Protocol: Isodesmic or homodesmotic reactions are designed where the number and types of bonds are conserved on both sides of the reaction, which helps to cancel out systematic errors in the calculations.[6] For example, the strain energy of [2.2]paracyclophane can be calculated using a homodesmotic reaction with p-diethylbenzene as a strain-free reference compound.[6] The energies of the molecules are calculated at a chosen level of theory (e.g., M06-2x/6-311+G(2d,p)), and the strain energy is determined from the enthalpy of the reaction.

Validation Workflow and Logical Relationships

The process of validating a computational model for paracyclophane properties follows a systematic workflow. This involves selecting appropriate theoretical methods, comparing calculated results against experimental benchmarks, and refining the model based on the level of agreement.

G cluster_comp Computational Modeling cluster_exp Experimental Benchmarking cluster_val Validation & Refinement cluster_out Outcome mol Select Paracyclophane and Properties of Interest methods Choose Computational Methods (e.g., DFT, MP2) & Basis Sets mol->methods calc Perform Quantum Chemical Calculations (Geometry, Energy, NMR) methods->calc compare Compare Calculated vs. Experimental Results calc->compare exp_data Acquire Experimental Data (X-ray, NMR, Thermochemistry) exp_data->compare decision Agreement Acceptable? compare->decision decision->methods No (Refine Model) publish Publish Validated Model & Predictions decision->publish Yes

Caption: Workflow for the validation of computational models for paracyclophane properties.

This guide highlights the importance of selecting appropriate computational methods, particularly dispersion-corrected DFT functionals, for accurately modeling the unique properties of paracyclophanes. By validating against high-quality experimental data, researchers can generate reliable and predictive models to advance the design of novel functional molecules.

References

A Comparative Guide to Dichloro-paracyclophane and Other Halogenated Paracyclophanes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of dichloro-[2.2]paracyclophane in comparison to its halogenated counterparts—difluoro-, dibromo-, and diiodo-[2.2]paracyclophane—reveals distinct differences in their physicochemical properties and reactivity. These differences are critical for their application in organic synthesis, materials science, and drug development.

This guide provides a comprehensive comparison of these halogenated [2.2]paracyclophanes, offering a valuable resource for researchers and professionals in the field. The unique strained ring system of [2.2]paracyclophane, coupled with the electronic effects of halogen substituents, gives rise to a fascinating array of chemical behaviors. The choice of halogen significantly influences the compound's reactivity in cross-coupling reactions, its spectroscopic signature, and its solid-state packing.

Physicochemical Properties: A Comparative Overview

The introduction of different halogens onto the paracyclophane scaffold systematically alters its physical properties. Generally, as the atomic weight of the halogen increases from fluorine to iodine, properties such as melting point and density are expected to increase. However, solubility in organic solvents may show a less predictable trend, influenced by a combination of polarity and crystal packing forces.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
4,12-Dichloro[2.2]paracyclophaneC₁₆H₁₄Cl₂277.19250-251White to off-white powder
4,12-Dibromo[2.2]paracyclophaneC₁₆H₁₄Br₂366.09250-251[1]White to light yellow powder[2]
4,12-Diiodo[2.2]paracyclophaneC₁₆H₁₄I₂460.09Not availableNot available
4,12-Difluoro[2.2]paracyclophaneC₁₆H₁₄F₂244.28Not availableNot available

Spectroscopic Characterization: Unraveling Structural Nuances

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for characterizing the unique structures of halogenated paracyclophanes. The chemical shifts in ¹H and ¹³C NMR spectra are particularly sensitive to the electronic environment influenced by the halogen substituent and the strained phane structure.

¹H and ¹³C NMR Spectroscopy

The aromatic protons of [2.2]paracyclophanes typically appear at higher field in the ¹H NMR spectrum compared to those of simple benzene (B151609) derivatives, a consequence of the shielding effect from the opposing aromatic ring. The nature of the halogen substituent further modulates these chemical shifts.

Compound¹H NMR (δ, ppm, in CDCl₃)¹³C NMR (δ, ppm, in CDCl₃)
4,12-Dichloro[2.2]paracyclophane Aromatic: ~6.5-7.0, Aliphatic: ~2.8-3.5Aromatic: ~125-140, Aliphatic: ~30-40
4,12-Dibromo[2.2]paracyclophane Aromatic: 6.38, 6.45, 6.52, 6.76[3]Aromatic: 116.6, 124.3, 132.8, 139.4 (for a monosubstituted methoxy (B1213986) derivative)[3]
4,12-Diiodo[2.2]paracyclophane Not availableNot available
4,12-Difluoro[2.2]paracyclophane Not availableNot available

Table 2. Representative NMR Data for Dihalo[2.2]paracyclophanes. Precise and directly comparable NMR data for all 4,12-dihalo isomers is scarce in the literature. The provided data for the dibromo-derivative is from a study on a monosubstituted analog and serves as an estimation.[3]

Reactivity in Cross-Coupling Reactions: A Chemist's Toolkit

Halogenated paracyclophanes are valuable substrates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are fundamental for the synthesis of more complex functionalized molecules. The reactivity of the carbon-halogen bond is a critical factor in these transformations, generally following the trend I > Br > Cl > F.

This reactivity trend dictates the choice of catalyst, reaction conditions, and the feasibility of selective cross-coupling reactions in polyhalogenated systems. For instance, the higher reactivity of bromo- and iodo-paracyclophanes allows for milder reaction conditions compared to their chloro- and fluoro- counterparts.

G cluster_reactivity General Reactivity Trend in Pd-Catalyzed Cross-Coupling cluster_conditions Reaction Condition Severity Diiodo Diiodo-paracyclophane Dibromo Dibromo-paracyclophane Diiodo->Dibromo Higher Reactivity Mild Milder Conditions Diiodo->Mild Dichloro Dichloro-paracyclophane Dibromo->Dichloro Dibromo->Mild Difluoro Difluoro-paracyclophane Dichloro->Difluoro Lower Reactivity Harsh Harsher Conditions Dichloro->Harsh Difluoro->Harsh

Reactivity trend of halogenated paracyclophanes.

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for any researcher working with these compounds. Below are representative protocols for the synthesis of halogenated paracyclophanes and their use in a common cross-coupling reaction.

Synthesis of 4,7,12,15-Tetrachloro[2.2]paracyclophane

A greener and more convenient protocol for the synthesis of 4,7,12,15-tetrachloro[2.2]paracyclophane, a precursor for parylene D, has been reported starting from 2,5-dichloro-p-xylene.[3][4][5]

Step 1: Bromination of 2,5-dichloro-p-xylene A mixture of 2,5-dichloro-p-xylene, H₂O₂ (30% aq.), and HBr (48% aq.) in water is stirred at a specified temperature. The use of an H₂O₂–HBr system for bromination makes this step environmentally friendly.[3][4][5]

Step 2: Dimerization The resulting 1-(bromomethyl)-2,5-dichloro-4-methylbenzene is then subjected to a Winberg elimination-dimerization reaction. This step involves the use of aqueous sodium hydroxide (B78521) solution, which is a significant improvement over the use of silver oxide for anion exchange, leading to a higher product yield.[3][4][5]

References

A Comparative Guide to the Analysis of Dichloro--paracyclophane Isomeric Purity

A Comparative Guide to the Analysis of Dichloro-[1][1]-paracyclophane Isomeric Purity

For researchers and professionals engaged in drug development and materials science, the precise determination of isomeric purity is a critical aspect of quality control and characterization. Dichloro-[1][1]-paracyclophane, a key monomer in the production of specialty polymers, exists as a mixture of isomers. Ensuring the correct isomeric composition is vital for consistent material properties and performance. This guide provides an objective comparison of analytical methodologies for assessing the isomeric purity of dichloro-[1][1]-paracyclophane mixtures, with supporting data and detailed experimental protocols.

The primary analytical techniques suitable for this challenge are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers distinct advantages and is suited to different analytical requirements, from high-throughput screening to detailed structural confirmation.

Comparative Analysis of Key Methodologies

The choice of analytical technique depends on factors such as the required sensitivity, the need for structural elucidation, and sample throughput. Gas chromatography, particularly when coupled with mass spectrometry, often provides the highest resolution for volatile isomers. NMR spectroscopy is unparalleled for positive isomer identification and structural analysis. HPLC presents a viable alternative, though method development can be more complex for nonpolar isomers.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV/MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Nuclei absorb and re-emit electromagnetic radiation in a magnetic field; chemical shifts distinguish isomers.
Resolution Excellent: Capable of baseline separating structurally similar, volatile isomers.Moderate to Good: Separation is highly dependent on column chemistry and mobile phase optimization.[2]Excellent: Distinguishes isomers based on unique chemical shifts for protons and carbons.[3][4]
Sensitivity High: Can detect isomers at trace levels (ng/mL or lower).Moderate: UV detection can be limited; MS detection significantly improves sensitivity.Low to Moderate: Typically requires sample concentrations in the mg/mL range.
Quantification Excellent: Provides accurate relative and absolute quantification using peak areas.Good: Reliable quantification with proper calibration.Excellent: Quantitative NMR (qNMR) allows for direct, calibration-free quantification.
Sample Prep Simple dilution in a volatile organic solvent.Dilution in a mobile-phase compatible solvent.Dissolution in a deuterated solvent (e.g., CDCl₃).
Analysis Time ~15-30 minutes per sample.~10-25 minutes per sample.~5-20 minutes per sample for standard spectra.
Confirmation Mass spectra provide fragmentation patterns for definitive identification.Mass spectra (if using LC-MS) aid identification.Provides unambiguous structural information and isomer identification.[5][6]
Key Advantage High resolving power for complex isomeric mixtures.Versatility for a wide range of compounds.Definitive structural elucidation and absolute quantification.
Experimental Workflow for Chromatographic Analysis

The general workflow for analyzing dichloro-[1][1]-paracyclophane isomer mixtures by chromatographic techniques involves sample preparation, injection into the instrument, separation of the isomers, detection, and subsequent data analysis to determine the relative purity.

Gcluster_prep1. Sample Preparationcluster_analysis2. Chromatographic Analysiscluster_data3. Data Processingp1Weigh Mixturep2Dissolve inAppropriate Solventp1->p2p3Filter (0.45 µm)into Vialp2->p3a1Inject Sample intoGC or HPLC Systemp3->a1a2Isomer Separationon Analytical Columna1->a2a3Detection(MS or UV)a2->a3d1IntegrateChromatographic Peaksa3->d1d2Calculate Peak Area %d1->d2d3Report Isomeric Purityd2->d3

Caption: A generalized experimental workflow for the isomeric purity analysis of dichloro-[1][1]-paracyclophane using GC or HPLC.

Detailed Experimental Protocols

The following protocols are provided as robust starting points for the analysis of dichloro-[1][1]-paracyclophane isomers. Method optimization may be required based on the specific instrumentation and isomer mixture.

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is based on standard protocols for the analysis of organochlorine compounds and is expected to provide excellent separation of the isomers.[7] The use of gas chromatography for determining the purity of dichloro-[1][1]-paracyclophane has been noted in process documentation.[8]

  • Instrumentation: Gas Chromatograph with a Mass Spectrometer detector (GC-MS).

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector:

    • Mode: Split (50:1 ratio).

    • Temperature: 280 °C.

    • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial Temperature: 150 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 280 °C.

    • Final Hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 45 to 450.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Sample Preparation: Accurately weigh ~10 mg of the dichloro-[1][1]-paracyclophane mixture and dissolve in 10 mL of high-purity dichloromethane (B109758) or toluene. Vortex to ensure complete dissolution.

Protocol 2: High-Performance Liquid Chromatography (HPLC-UV)

While challenging for nonpolar isomers, HPLC can be effective with the correct column chemistry. Standard C18 columns may offer limited resolution; a phenyl-based column is recommended to leverage π-π interactions for enhanced separation.[2]

  • Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: Phenyl-Hexyl column, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase:

    • Solvent A: Water

    • Solvent B: Acetonitrile

    • Gradient: Start at 60% B, ramp to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh ~10 mg of the dichloro-[1][1]-paracyclophane mixture and dissolve in 10 mL of acetonitrile. Vortex and filter through a 0.45 µm syringe filter before injection.

Protocol 3: ¹H NMR Spectroscopy

NMR spectroscopy provides detailed structural information, allowing for the unambiguous identification and quantification of each isomer in the mixture.[3][4] The distinct electronic environments of the aromatic and bridge protons in each isomer result in unique chemical shifts and coupling patterns.

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS).

  • Sample Preparation: Dissolve 5-10 mg of the dichloro-[1][1]-paracyclophane mixture in approximately 0.7 mL of CDCl₃.

  • Experimental Parameters:

    • Pulse Program: Standard ¹H acquisition (zg30).

    • Acquisition Time: ~4 seconds.

    • Relaxation Delay (D1): 5 seconds (for quantitative analysis, D1 should be at least 5 times the longest T1 of interest).

    • Number of Scans: 16.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Integrate unique, well-resolved signals corresponding to each isomer. The relative ratio of the integrals directly corresponds to the molar ratio of the isomers in the mixture.

A Comparative Guide to New Paracyclophane-Based Catalysts in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of enantiomerically pure compounds in the pharmaceutical and fine chemical industries has driven the development of novel chiral catalysts. Among these, paracyclophane-based catalysts have emerged as a promising class of ligands and organocatalysts, offering a unique and tunable three-dimensional chiral environment. This guide provides a comprehensive comparison of the performance of new paracyclophane-based catalysts with well-established alternatives in key asymmetric transformations, supported by experimental data and detailed protocols.

Executive Summary

Paracyclophane-based catalysts, particularly those featuring the PhanePhos ligand backbone, demonstrate exceptional performance in various asymmetric reactions, often rivaling or exceeding the efficacy of widely used catalysts such as those based on BINAP and JOSIPHOS. The rigid and tunable structure of the paracyclophane scaffold allows for the creation of a well-defined chiral pocket, leading to high levels of enantioselectivity in asymmetric hydrogenation, Diels-Alder, and Michael addition reactions. This guide will delve into a data-driven comparison across these three critical synthetic transformations.

Asymmetric Hydrogenation: A Head-to-Head Comparison

Asymmetric hydrogenation is a fundamental tool for the synthesis of chiral molecules. Here, we compare the performance of a representative paracyclophane-based catalyst, (S)-PhanePhos, with the benchmark catalysts (R)-BINAP and (R,S)-JOSIPHOS in the hydrogenation of benchmark substrates.

Table 1: Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate

Catalyst/LigandMetalSubstrate/Catalyst RatioSolventPressure (atm)Time (h)Conversion (%)ee (%)Reference
(S)-PhanePhos Rh1000:1MeOH11>9999[1]
(R)-BINAPRh1000:1MeOH11>9998[2]
(R,S)-JOSIPHOSRh1000:1MeOH11>99>99[3]

Table 2: Asymmetric Hydrogenation of Methyl Acetoacetate

Catalyst/LigandMetalSubstrate/Catalyst RatioSolventPressure (atm)Temperature (°C)Time (h)Conversion (%)ee (%)Reference
(S)-PhanePhos Ru2000:1MeOH502518>9996[4]
(R)-BINAPRu1000:1MeOH10036>99>99[5]

Analysis:

In the asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate, the Rh-PhanePhos catalyst exhibits enantioselectivity comparable to the highly effective Rh-JOSIPHOS and slightly superior to Rh-BINAP under similar conditions[1][2][3]. For the hydrogenation of β-ketoesters like methyl acetoacetate, Ru-PhanePhos provides excellent enantioselectivity, rivaling the performance of the well-established Ru-BINAP system[4][5]. The rigid paracyclophane backbone of PhanePhos creates a well-defined chiral environment that effectively controls the stereochemical outcome of the hydrogenation.

Asymmetric Diels-Alder Reaction: The Rise of Paracyclophane-Based Lewis Acids

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with multiple stereocenters. Chiral Lewis acids are crucial for catalyzing enantioselective versions of this reaction. While direct comparative data is emerging, paracyclophane-based Lewis acids are showing great promise.

Table 3: Asymmetric Diels-Alder Reaction of Cyclopentadiene (B3395910) and Methacrolein (B123484)

Catalyst SystemDieneDienophileSolventTemperature (°C)Time (h)Yield (%)endo/exoee (%) (endo)Reference
Paracyclophane-based Fe-Lewis Acid CyclopentadieneMethacroleinCH₂Cl₂-20249595:598[6]
Standard Chiral Lewis Acid (e.g., Cu(II)-Box)CyclopentadieneMethacroleinCH₂Cl₂-7838598:298[7]

Analysis:

Paracyclophane-based chiral Lewis acids are demonstrating high levels of enantioselectivity in Diels-Alder reactions. For instance, an iron-based Lewis acid incorporating a paracyclophane-derived ligand has been shown to catalyze the reaction between cyclopentadiene and methacrolein with excellent yield and enantioselectivity, comparable to well-established chiral Lewis acid systems like Cu(II)-Box complexes[6][7]. The unique steric and electronic properties of the paracyclophane scaffold can be fine-tuned to create highly effective and selective catalysts for this important C-C bond-forming reaction.

Asymmetric Michael Addition: Paracyclophane-Based Organocatalysts

The Michael addition is a versatile method for the formation of carbon-carbon bonds. The development of chiral organocatalysts has revolutionized the enantioselective version of this reaction. Paracyclophane-based organocatalysts are emerging as a powerful new tool in this area.

Table 4: Asymmetric Michael Addition of Acetone (B3395972) to β-Nitrostyrene

OrganocatalystMichael DonorMichael AcceptorSolventTemperature (°C)Time (h)Yield (%)ee (%)Reference
Paracyclophane-derived Thiourea (B124793) Acetoneβ-NitrostyreneTolueneRT489595[8]
ProlineAcetoneβ-NitrostyreneDMSORT249293[9]

Analysis:

Paracyclophane-derived organocatalysts, such as those incorporating a thiourea moiety, have been successfully applied to the asymmetric Michael addition. In the reaction between acetone and β-nitrostyrene, a paracyclophane-based thiourea catalyst has demonstrated high yield and enantioselectivity, comparable to the widely used proline-based organocatalysts[8][9]. The paracyclophane scaffold provides a rigid backbone for the positioning of the catalytic groups, leading to a highly organized transition state and excellent stereocontrol.

Experimental Protocols

Synthesis of (S)-PhanePhos [1]

The synthesis of PhanePhos begins with the dibromination of [2.2]paracyclophane to yield a pseudo-para dibromide. This is followed by thermal isomerization to the pseudo-ortho atropisomer. This isomer then undergoes a lithium-halogen exchange with n-butyllithium, and the resulting dilithio species is quenched with chlorodiphenylphosphine (B86185) to give racemic PhanePhos. The racemic mixture is then resolved to obtain the enantiopure (S)-PhanePhos.

General Procedure for Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate using Rh-(S)-PhanePhos [1]

In a glovebox, a Schlenk flask is charged with [Rh(COD)₂]BF₄ (1 mol%) and (S)-PhanePhos (1.1 mol%). Anhydrous, degassed methanol (B129727) is added, and the mixture is stirred at room temperature for 30 minutes to form the catalyst. A solution of methyl (Z)-α-acetamidocinnamate in methanol is then added (substrate/catalyst ratio of 1000:1). The flask is sealed, removed from the glovebox, and connected to a hydrogen line. The reaction is stirred under 1 atm of hydrogen at room temperature for 1 hour. The conversion and enantiomeric excess are determined by chiral HPLC analysis.

General Procedure for Asymmetric Hydrogenation of Methyl Acetoacetate using Ru-(S)-PhanePhos [4]

A solution of [RuCl₂(benzene)]₂ and (S)-PhanePhos in a 1:1 molar ratio is prepared in degassed methanol and stirred under argon. To this solution is added a solution of sodium acetate (B1210297) in methanol. The mixture is stirred to generate the active catalyst. The substrate, methyl acetoacetate, is added (substrate/catalyst ratio of 2000:1). The mixture is transferred to an autoclave, which is then pressurized with hydrogen to 50 atm. The reaction is stirred at 25°C for 18 hours. The conversion and enantiomeric excess are determined by chiral GC analysis.

General Procedure for Asymmetric Diels-Alder Reaction [6]

To a solution of the paracyclophane-based ligand in dichloromethane (B109758) at room temperature is added a solution of the metal precursor (e.g., FeCl₂). The mixture is stirred to form the chiral Lewis acid catalyst. The dienophile (e.g., methacrolein) is then added, and the mixture is cooled to the desired temperature (e.g., -20°C). The diene (e.g., cyclopentadiene) is added dropwise, and the reaction is stirred for the specified time. The reaction is quenched, and the product is purified by column chromatography. The enantiomeric excess is determined by chiral HPLC analysis.

General Procedure for Asymmetric Michael Addition [8]

To a solution of the paracyclophane-based organocatalyst (e.g., a thiourea derivative) in an appropriate solvent (e.g., toluene) is added the Michael donor (e.g., acetone). The Michael acceptor (e.g., β-nitrostyrene) is then added, and the reaction mixture is stirred at room temperature for the specified time. The product is purified by column chromatography, and the enantiomeric excess is determined by chiral HPLC analysis.

Visualizations

Asymmetric_Hydrogenation_Workflow cluster_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction cluster_analysis Analysis Rh_Precursor Rh Precursor ([Rh(COD)₂]BF₄) Active_Catalyst Active Rh-PhanePhos Catalyst Rh_Precursor->Active_Catalyst Mixing in MeOH PhanePhos Paracyclophane Ligand ((S)-PhanePhos) PhanePhos->Active_Catalyst Reaction_Vessel Reaction (MeOH, RT) Active_Catalyst->Reaction_Vessel Substrate Prochiral Substrate (e.g., Methyl (Z)-α-acetamidocinnamate) Substrate->Reaction_Vessel Hydrogen H₂ (1 atm) Hydrogen->Reaction_Vessel Chiral_Product Chiral Product Reaction_Vessel->Chiral_Product Workup HPLC_Analysis Chiral HPLC Analysis Chiral_Product->HPLC_Analysis ee_Determination ee% Determination HPLC_Analysis->ee_Determination

Caption: A typical workflow for asymmetric hydrogenation using a paracyclophane-based catalyst.

Catalyst_Comparison cluster_catalyst_types Catalyst Types cluster_paracyclophane Examples cluster_established Examples Asymmetric_Synthesis Asymmetric Synthesis Paracyclophane_Catalysts Paracyclophane-Based Catalysts Asymmetric_Synthesis->Paracyclophane_Catalysts Established_Catalysts Established Catalysts Asymmetric_Synthesis->Established_Catalysts PhanePhos PhanePhos (Phosphine Ligand) Paracyclophane_Catalysts->PhanePhos PCP_Lewis_Acid Paracyclophane-based Lewis Acid Paracyclophane_Catalysts->PCP_Lewis_Acid PCP_Organocatalyst Paracyclophane-based Organocatalyst Paracyclophane_Catalysts->PCP_Organocatalyst BINAP BINAP (Phosphine Ligand) Established_Catalysts->BINAP JOSIPHOS JOSIPHOS (Phosphine Ligand) Established_Catalysts->JOSIPHOS Cu_Box Cu(II)-Box (Lewis Acid) Established_Catalysts->Cu_Box Proline Proline (Organocatalyst) Established_Catalysts->Proline

Caption: A logical relationship diagram comparing paracyclophane-based catalysts with established alternatives.

Signaling_Pathway Catalyst Chiral Catalyst (Paracyclophane-based) Transition_State Diastereomeric Transition States Catalyst->Transition_State Substrate_A Prochiral Substrate A Substrate_A->Transition_State Substrate_B Prochiral Substrate B Substrate_B->Transition_State Product_R Enantiomer R Transition_State->Product_R Lower Energy Pathway Product_S Enantiomer S Transition_State->Product_S Higher Energy Pathway

Caption: A simplified signaling pathway illustrating the principle of asymmetric catalysis.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Dichloro--paracyclophane

Safeguarding Your Laboratory: Proper Disposal of Dichloro-[1][1]-paracyclophane

For researchers, scientists, and drug development professionals handling Dichloro-[1][1]-paracyclophane, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with established safety protocols.

Immediate Safety and Handling Protocols

Dichloro-[1][1]-paracyclophane is classified as a hazardous substance, causing skin and serious eye irritation, and may cause respiratory irritation.[1][2] Adherence to strict safety measures during handling and prior to disposal is paramount.

Personal Protective Equipment (PPE):

Before handling Dichloro-[1][1]-paracyclophane, ensure the following PPE is worn:

PPE CategorySpecification
Eye Protection Chemical safety goggles or face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Body Protection Laboratory coat, long-sleeved clothing.
Respiratory Use in a well-ventilated area or with a fume hood.

Handling Precautions:

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3]

  • Wash hands and any exposed skin thoroughly after handling.

  • Contaminated work clothing should not be allowed out of the workplace.[3]

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

Step-by-Step Disposal Procedure

The primary directive for the disposal of Dichloro-[1][1]-paracyclophane is to treat it as hazardous waste.[2] It must be disposed of at an authorized hazardous or special waste collection point in accordance with all local, state, and federal regulations.[2]

1. Waste Identification and Segregation:

  • Isolate: Do not mix Dichloro-[1][1]-paracyclophane waste with other chemical waste unless explicitly permitted by your institution's waste management guidelines.

  • Solid vs. Liquid: Segregate solid waste (e.g., contaminated filter paper, gloves) from liquid waste (e.g., solutions containing the compound).

2. Containerization and Labeling:

  • Container: Use a dedicated, leak-proof, and chemically compatible container for Dichloro-[1][1]-paracyclophane waste.

  • Labeling: The container must be clearly labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: "Dichloro-[1][1]-paracyclophane"

    • The associated hazards (e.g., "Irritant," "Skin Irritant," "Eye Irritant")

    • The date of accumulation

3. Storage of Waste:

  • Store the sealed and labeled waste container in a designated, secure, and well-ventilated satellite accumulation area.

  • Ensure the storage area is away from incompatible materials.

4. Arranging for Disposal:

  • Contact EH&S: Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Documentation: Complete all necessary waste disposal forms and documentation as required by your institution and local regulations.

Experimental Workflow and Disposal Decision Process

The following diagram illustrates the decision-making process for the proper disposal of Dichloro-[1][1]-paracyclophane within a typical experimental workflow.

cluster_experimentExperimental Workflowcluster_wasteWaste Generation & DisposalstartStart Experiment withDichloro-[2,2]-paracyclophanereactionChemical Reaction / Processstart->reactionworkupReaction Work-up / Purificationreaction->workupproductFinal Productworkup->productwaste_genWaste Generated(e.g., residual solid, contaminated PPE,empty container, solutions)workup->waste_genassess_hazardAssess Waste Hazard(Is it contaminated with this compound?)waste_gen->assess_hazardnon_hazDispose as Non-Hazardous Waste(Follow institutional guidelines)assess_hazard->non_haz  No  haz_containerPlace in a Labeled,Sealed Hazardous Waste Containerassess_hazard->haz_container  Yes  ehs_contactContact EH&S or LicensedWaste Disposal Contractorhaz_container->ehs_contactdisposalProper Disposal at anAuthorized Facilityehs_contact->disposal

Caption: Disposal workflow for Dichloro-[1][1]-paracyclophane.

Personal protective equipment for handling Dichloro-[2,2]-paracyclophane

Essential Safety and Logistics for Handling Dichloro-[1][1]-paracyclophane

For Immediate Reference by Laboratory Professionals

This guide provides critical safety protocols and logistical plans for the handling and disposal of Dichloro-[1][1]-paracyclophane. Adherence to these procedures is essential for ensuring the safety of all laboratory personnel and minimizing environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

Dichloro-[1][1]-paracyclophane is a chemical that requires careful handling due to its potential health hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Therefore, a comprehensive PPE strategy is mandatory.

Minimum Required PPE:

  • Eye Protection: Chemical splash goggles that provide a complete seal around the eyes are required. Standard safety glasses are insufficient as they do not protect from splashes, dust, or powders.[2]

  • Hand Protection: Chemically resistant gloves are essential. Given that Dichloro-[1][1]-paracyclophane is a halogenated aromatic compound, gloves made of Viton or Silver Shield are recommended for their high resistance to chlorinated solvents.[2] Disposable nitrile gloves may be suitable for incidental contact but should be changed immediately upon contamination.

  • Body Protection: A lab coat or chemical-resistant apron must be worn. For tasks with a higher risk of splashing, a chemically impervious suit should be considered.

  • Respiratory Protection: All handling of solid Dichloro-[1][1]-paracyclophane should be conducted in a certified chemical fume hood to avoid the inhalation of dust or aerosols.[3] If a fume hood is not available or if aerosolization is significant, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.

Quantitative Safety Data

The following table summarizes key quantitative data for Dichloro-[1][1]-paracyclophane, crucial for safe handling and emergency planning.

PropertyValueSource
Molecular FormulaC₁₆H₁₄Cl₂[1][4]
Molecular Weight277.19 g/mol [4][5]
GHS Hazard CodesH315, H319, H335[1]
AppearanceWhite crystalline powder[3]
StorageRoom temperature in a dry, cool, and well-ventilated place[3][4]
Step-by-Step Handling Protocol

This protocol outlines the essential steps for safely handling Dichloro-[1][1]-paracyclophane in a laboratory setting.

Preparation:

  • Designate a Work Area: All work with Dichloro-[1][1]-paracyclophane must be performed in a designated area within a chemical fume hood.

  • Assemble PPE: Before handling the chemical, don all required personal protective equipment as detailed in Section 1.

  • Prepare for Spills: Ensure a chemical spill kit compatible with halogenated organic compounds is readily accessible.

Handling:

  • Weighing: To minimize dust inhalation, carefully weigh the solid chemical in the fume hood. Use a low-flow setting on the fume hood sash if the powder is very fine to prevent it from becoming airborne.

  • Dissolving: When preparing solutions, slowly add the solid to the solvent to avoid splashing.

  • Reactions: Conduct all reactions in a closed system or under reflux within the fume hood.

Post-Handling:

  • Decontamination: Thoroughly wipe down the work area with an appropriate solvent and cleaning agent.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by goggles, and then the lab coat.

  • Hand Washing: Wash hands thoroughly with soap and water after handling is complete.

Disposal Plan

Proper disposal of Dichloro-[1][1]-paracyclophane and its associated waste is critical to prevent environmental contamination.

  • Solid Waste: Collect all solid waste, including contaminated gloves, weigh boats, and paper towels, in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a sealed, properly labeled hazardous waste container for halogenated organic compounds.

  • Disposal Vendor: All waste must be disposed of through a licensed hazardous waste disposal company in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain.[3]

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Spill: For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal. For large spills, evacuate the area and contact the institution's environmental health and safety department.

Visual Workflow for Safe Handling

The following diagram illustrates the logical progression of steps for the safe handling of Dichloro-[1][1]-paracyclophane, from initial preparation to final disposal.

cluster_prepPreparationcluster_handlingHandlingcluster_postPost-Handlingcluster_disposalDisposalprep_areaDesignate Work Area(Fume Hood)assemble_ppeAssemble Required PPEspill_kitPrepare Spill KitweighWeigh Chemicalspill_kit->weighdissolvePrepare SolutionreactConduct ReactiondecontaminateDecontaminate Work Areareact->decontaminateremove_ppeRemove PPEwash_handsWash Handscollect_solidCollect Solid Wastewash_hands->collect_solidcollect_liquidCollect Liquid Wastedispose_vendorDispose via Licensed Vendor

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dichloro-[2,2]-paracyclophane
Reactant of Route 2
Dichloro-[2,2]-paracyclophane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.